molecular formula C9H8N2O B3197179 3-(1H-imidazol-1-yl)phenol CAS No. 10041-03-9

3-(1H-imidazol-1-yl)phenol

Cat. No.: B3197179
CAS No.: 10041-03-9
M. Wt: 160.17 g/mol
InChI Key: BECRMARRTSMUAO-UHFFFAOYSA-N
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Description

3-(1H-imidazol-1-yl)phenol is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(1H-imidazol-1-yl)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(1H-imidazol-1-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-imidazol-1-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-imidazol-1-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2O/c12-9-3-1-2-8(6-9)11-5-4-10-7-11/h1-7,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BECRMARRTSMUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC(=C1)O)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701311261
Record name 3-(1H-Imidazol-1-yl)phenol
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Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10041-03-9
Record name 3-(1H-Imidazol-1-yl)phenol
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Record name 3-(1H-Imidazol-1-yl)phenol
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Record name 3-(1H-imidazol-1-yl)phenol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(1H-imidazol-1-yl)phenol: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 3-(1H-imidazol-1-yl)phenol, a crucial building block in the development of novel therapeutic agents. The N-aryl imidazole moiety is a significant pharmacophore, and this guide details the primary catalytic methods for its construction, namely the Ullmann-type condensation and the Buchwald-Hartwig amination. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of reaction mechanisms, detailed experimental protocols, and a comparative analysis of the available synthetic routes. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Significance of 3-(1H-imidazol-1-yl)phenol in Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1] Its ability to act as a hydrogen bond donor and acceptor, a ligand for metal ions, and a bioisosteric replacement for other functional groups makes it a versatile component in drug design.[2] When incorporated into an N-aryl structure, the resulting motif is a cornerstone of numerous pharmacologically active molecules, including antifungal agents, anticancer therapeutics, and antivirals.[2][3]

3-(1H-imidazol-1-yl)phenol, in particular, serves as a bifunctional intermediate of significant strategic value. The phenolic hydroxyl group provides a handle for further chemical elaboration, such as the formation of ethers or esters, while the imidazole ring can engage in critical binding interactions with biological targets. This unique combination of functionalities has positioned 3-(1H-imidazol-1-yl)phenol as a key starting material in the synthesis of complex pharmaceutical agents.

This guide will delve into the core synthetic methodologies for the preparation of this valuable compound, focusing on the two most prevalent and effective cross-coupling strategies. We will explore the causality behind experimental choices, provide self-validating protocols, and ground all claims in the scientific literature.

Synthetic Strategies: A Tale of Two Metals

The formation of the C-N bond between the phenol ring and the imidazole nucleus is the key transformation in the synthesis of 3-(1H-imidazol-1-yl)phenol. This is most efficiently achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

The Ullmann Condensation: A Classic Revitalized

The Ullmann condensation is a long-established method for forming C-N, C-O, and C-S bonds using a copper catalyst.[4] While early iterations of this reaction required harsh conditions, modern advancements have led to milder and more efficient protocols.

The synthesis of 3-(1H-imidazol-1-yl)phenol via an Ullmann-type reaction typically involves the coupling of imidazole with a 3-halophenol (iodide or bromide) in the presence of a copper(I) salt and a base.

Mechanism of the Ullmann Condensation:

The catalytic cycle of the Ullmann condensation is believed to proceed through the following key steps:

  • Formation of a Copper(I)-Amide Complex: The reaction is initiated by the coordination of the deprotonated imidazole to the copper(I) catalyst.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) complex, forming a copper(III) intermediate.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the copper(III) species, regenerating a copper(I) complex to continue the catalytic cycle.

Ullmann_Mechanism cluster_0 Ullmann Condensation Catalytic Cycle Cu(I)X Cu(I)X Imidazole_Complex [(Im)Cu(I)] Cu(I)X->Imidazole_Complex + Imidazole - HX Cu(III)_Intermediate [(Im)Cu(III)(Ar)X] Imidazole_Complex->Cu(III)_Intermediate + Ar-X (Oxidative Addition) Cu(III)_Intermediate->Cu(I)X Product 3-(1H-imidazol-1-yl)phenol Cu(III)_Intermediate->Product Reductive Elimination

Caption: Catalytic cycle of the Ullmann condensation for the synthesis of 3-(1H-imidazol-1-yl)phenol.

The Buchwald-Hartwig Amination: A Powerful Palladium-Catalyzed Approach

The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] It often offers milder reaction conditions and broader substrate scope compared to the Ullmann condensation.

The synthesis of 3-(1H-imidazol-1-yl)phenol via the Buchwald-Hartwig reaction involves the coupling of imidazole with a 3-halophenol, catalyzed by a palladium complex, typically formed in situ from a palladium precursor and a phosphine ligand.

Mechanism of the Buchwald-Hartwig Amination:

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide to form a Pd(II) complex.

  • Ligand Exchange and Deprotonation: The amine (imidazole) coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl product, which regenerates the active Pd(0) catalyst.[6]

Buchwald_Hartwig_Mechanism cluster_1 Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L2 Pd(0)L₂ Pd(II)_Complex L₂Pd(II)(Ar)X Pd(0)L2->Pd(II)_Complex + Ar-X (Oxidative Addition) Amine_Complex [L₂Pd(II)(Ar)(ImH)]⁺X⁻ Pd(II)_Complex->Amine_Complex + Imidazole Amido_Complex L₂Pd(II)(Ar)(Im) Amine_Complex->Amido_Complex + Base - [Base-H]⁺X⁻ Amido_Complex->Pd(0)L2 Product 3-(1H-imidazol-1-yl)phenol Amido_Complex->Product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination for the synthesis of 3-(1H-imidazol-1-yl)phenol.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of 3-(1H-imidazol-1-yl)phenol. It is recommended that all reactions be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

Protocol 1: Ullmann-Type Synthesis

This protocol is adapted from established procedures for the N-arylation of imidazoles with aryl halides.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
3-Iodophenol220.01102.20 g
Imidazole68.08120.82 g
Copper(I) Iodide (CuI)190.4510.19 g
Potassium Carbonate (K₂CO₃)138.21202.76 g
N,N-Dimethylformamide (DMF)73.09-20 mL

Experimental Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodophenol (2.20 g, 10 mmol), imidazole (0.82 g, 12 mmol), copper(I) iodide (0.19 g, 1 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous N,N-dimethylformamide (20 mL) to the flask.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford 3-(1H-imidazol-1-yl)phenol.

Protocol 2: Buchwald-Hartwig Amination

This protocol is a general procedure adapted for the synthesis of 3-(1H-imidazol-1-yl)phenol based on established Buchwald-Hartwig amination methods.[5][7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
3-Bromophenol173.01101.73 g
Imidazole68.08120.82 g
Palladium(II) Acetate (Pd(OAc)₂)224.500.122.5 mg
Xantphos578.680.2116 mg
Cesium Carbonate (Cs₂CO₃)325.82154.89 g
Toluene92.14-20 mL

Experimental Procedure:

  • In a glovebox or under a stream of argon, add palladium(II) acetate (22.5 mg, 0.1 mmol), Xantphos (116 mg, 0.2 mmol), and cesium carbonate (4.89 g, 15 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Add 3-bromophenol (1.73 g, 10 mmol) and imidazole (0.82 g, 12 mmol) to the flask.

  • Add anhydrous toluene (20 mL) via syringe.

  • Seal the Schlenk flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 8-16 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., a gradient of hexanes and ethyl acetate) to yield 3-(1H-imidazol-1-yl)phenol.

Product Characterization

The identity and purity of the synthesized 3-(1H-imidazol-1-yl)phenol should be confirmed by standard analytical techniques.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₉H₈N₂OPubChem[8]
Molecular Weight160.18 g/mol PubChem[8]
AppearanceSolidAstaTech, Inc.[9]
CAS Number10041-03-9PubChem[8]

Spectroscopic Data (Predicted and from related compounds):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~9.8 (s, 1H, OH), ~8.2 (s, 1H, imidazole C2-H), ~7.7 (t, 1H, imidazole C4-H), ~7.5 (t, 1H, Ar-H), ~7.3 (m, 2H, Ar-H), ~7.1 (m, 1H, Ar-H), ~6.8 (m, 1H, imidazole C5-H). Note: Chemical shifts are estimated based on analogous structures and may vary.

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~158.0 (C-OH), ~140.0 (Ar-C), ~136.0 (imidazole C2), ~131.0 (Ar-CH), ~130.0 (imidazole C4), ~118.0 (imidazole C5), ~115.0 (Ar-CH), ~114.0 (Ar-CH), ~110.0 (Ar-CH). Note: Chemical shifts are estimated based on analogous structures and may vary.

  • Mass Spectrometry (ESI+): m/z = 161.07 [M+H]⁺.

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹): ~3100-3000 (Ar-H, imidazole C-H stretch), ~1600, 1500 (Ar C=C stretch), ~1250 (C-O stretch).

Comparative Analysis of Synthetic Routes

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper-based (e.g., CuI)Palladium-based (e.g., Pd(OAc)₂)
Ligand Often not required, but can improve efficiencyPhosphine-based ligands are crucial
Reaction Temperature Generally higher (120-140 °C)Can often be performed at lower temperatures (80-110 °C)
Base Inorganic bases (e.g., K₂CO₃)Stronger, non-nucleophilic bases (e.g., Cs₂CO₃, NaOtBu)
Cost Generally lower catalyst costHigher catalyst and ligand cost
Substrate Scope Can be limited for less reactive aryl halidesGenerally broader substrate scope and functional group tolerance

The choice between the Ullmann condensation and the Buchwald-Hartwig amination will depend on several factors, including the availability and cost of starting materials and catalysts, the desired reaction scale, and the presence of sensitive functional groups in the substrate. For large-scale synthesis, the lower cost of the copper catalyst may be advantageous, while for library synthesis and substrates with sensitive functionalities, the milder conditions and broader scope of the Buchwald-Hartwig amination may be preferred.

Conclusion

The synthesis of 3-(1H-imidazol-1-yl)phenol is a critical step in the development of a wide range of potential pharmaceutical agents. This technical guide has provided a detailed overview of the two primary synthetic methodologies: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. By understanding the underlying mechanisms and having access to detailed experimental protocols, researchers and drug development professionals are well-equipped to produce this valuable intermediate efficiently and effectively. The choice of synthetic route will ultimately be guided by the specific requirements of the research program, including cost, scale, and functional group compatibility. The continued development of these and other novel synthetic methods will undoubtedly further empower the discovery of new and life-saving medicines.

References

  • Aboul-Enein, H. Y., et al. (2011).
  • Al-Alshaikh, M. A., et al. (2015). Spectroscopic investigations and molecular docking study of 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one, a potential precursor to bioactive agents. ResearchGate. Available at: [Link]

  • Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. Available at: [Link]

  • Fun, H.-K., et al. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o628. Available at: [Link]

  • PubChem. (n.d.). 3-(1H-Imidazol-1-yl)phenol. National Center for Biotechnology Information. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.com. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Available at: [Link]

  • Google Patents. (n.d.). CN113512003A - Preparation method of 4- (imidazole-1-yl) phenol.
  • Indian Journal of Chemistry. (2023). Quantum chemical and third order nonlinear optical investigation of (E)-1-(1H-imidazol-1-yl). Indian Journal of Chemistry. Available at: [Link]

  • Profolus. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Profolus. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary data. The Royal Society of Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). In this supplementary material, 1. Characterization data of the compounds ( 3a-3r) 2. 1H NMR of the compounds (3a-3r) 3. Referen. Rsc.org. Available at: [Link]

  • PubChemLite. (n.d.). 3-(1h-imidazol-1-yl)phenol (C9H8N2O). PubChemLite. Available at: [Link]

  • ResearchGate. (2019). (PDF) 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(4-methylphenyl)diazenyl]phenol. ResearchGate. Available at: [Link]

  • ResearchGate. (2017). (PDF) 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol. ResearchGate. Available at: [Link]

  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Longdom Publishing. Available at: [Link]

  • ResearchGate. (2012). (PDF) 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. ResearchGate. Available at: [Link]

Sources

Spectroscopic Characterization of 3-(1H-imidazol-1-yl)phenol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(1H-imidazol-1-yl)phenol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring both a phenolic hydroxyl group and an imidazole ring, imparts a unique combination of properties that make it a valuable precursor for the synthesis of novel therapeutic agents and functional materials. The imidazole moiety is a common pharmacophore in many drug molecules, while the phenol group provides a handle for further chemical modifications and can participate in hydrogen bonding interactions.

Accurate and unambiguous structural elucidation and purity assessment are paramount in any research and development endeavor involving this molecule. Spectroscopic techniques are the cornerstone of this characterization process, providing a detailed fingerprint of the molecule's atomic and electronic structure. This guide offers a comprehensive overview of the spectroscopic characterization of 3-(1H-imidazol-1-yl)phenol, blending theoretical principles with practical, field-proven insights for researchers, scientists, and drug development professionals. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing not just the "how" but, more importantly, the "why" behind the experimental choices.

Molecular Structure and Key Spectroscopic Features

The structure of 3-(1H-imidazol-1-yl)phenol, with the systematic numbering used for NMR assignments, is shown below. The key functional groups to be identified are the phenol, the substituted benzene ring, and the imidazole ring.

Caption: Molecular structure of 3-(1H-imidazol-1-yl)phenol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-(1H-imidazol-1-yl)phenol, both ¹H and ¹³C NMR are essential for a complete characterization.

¹H NMR Spectroscopy: Unraveling the Proton Framework

Rationale: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment (shielding/deshielding), and their proximity to other protons (spin-spin coupling).

Expected ¹H NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.8 - 10.2br s1HPhenolic -OHThe acidic proton of the phenol is typically a broad singlet and appears at a high chemical shift due to hydrogen bonding with the solvent and its deshielded nature.
~8.2 - 8.4s1HH2 (imidazole)The proton at the 2-position of the imidazole ring is the most deshielded due to the adjacent nitrogen atoms.
~7.7 - 7.9t, J ≈ 1.5 Hz1HH5 (imidazole)This proton is coupled to H4.
~7.5 - 7.7t, J ≈ 1.5 Hz1HH4 (imidazole)This proton is coupled to H5.
~7.3 - 7.5t, J ≈ 8.0 Hz1HH5' (phenyl)This proton is part of the ABX or more complex spin system of the substituted benzene ring.
~7.0 - 7.2m2HH2', H6' (phenyl)These protons are in close proximity and will likely appear as a multiplet.
~6.8 - 7.0ddd, J ≈ 8.0, 2.5, 1.0 Hz1HH4' (phenyl)This proton is coupled to H5' and H2'/H6'.

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Rationale: ¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environments. This is crucial for confirming the carbon framework of the molecule.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~158C3' (phenyl)The carbon attached to the hydroxyl group is significantly deshielded.
~138C1' (phenyl)The carbon attached to the imidazole nitrogen is deshielded.
~136C2 (imidazole)The carbon between the two nitrogen atoms is the most deshielded in the imidazole ring.
~131C5' (phenyl)Aromatic carbon.
~130C5 (imidazole)Aromatic carbon in the imidazole ring.
~119C4 (imidazole)Aromatic carbon in the imidazole ring.
~118C6' (phenyl)Aromatic carbon.
~114C4' (phenyl)Aromatic carbon.
~110C2' (phenyl)Aromatic carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the data acquisition parameters.

Caption: Workflow for ¹³C NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected FTIR Spectral Data:

Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
3500 - 3200 (broad)O-H stretchPhenolThe broadness of this peak is due to hydrogen bonding.
3150 - 3100C-H stretchImidazole ringAromatic C-H stretching vibrations.
3100 - 3000C-H stretchBenzene ringAromatic C-H stretching vibrations.
~1610, 1580, 1490C=C stretchAromatic ringsCharacteristic stretching vibrations of the carbon-carbon double bonds in the benzene and imidazole rings.
~1510C=N stretchImidazole ringStretching vibration of the carbon-nitrogen double bond in the imidazole ring.
~1250C-O stretchPhenolStretching vibration of the carbon-oxygen single bond of the phenol.
Below 900C-H bendAromatic ringsOut-of-plane bending vibrations that can be indicative of the substitution pattern on the benzene ring.

Experimental Protocol: FTIR Spectroscopy

Caption: Workflow for FTIR analysis.

Authoritative Grounding: The methodologies for FTIR analysis are guided by standards such as ASTM E168 for transmission spectroscopy and ASTM E1252 for qualitative analysis.[1]

Mass Spectrometry (MS)

Rationale: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): The molecular weight of 3-(1H-imidazol-1-yl)phenol is 160.17 g/mol .[2] In a mass spectrum, a peak corresponding to the molecular ion (or a protonated/deprotonated version, e.g., [M+H]⁺ or [M-H]⁻) should be observed at m/z ≈ 160.

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Key expected fragments include:

    • Loss of the imidazole ring.

    • Loss of the phenol group.

    • Cleavage of the bond between the two rings.

Experimental Protocol: Mass Spectrometry

Caption: Workflow for Mass Spectrometry analysis.

Authoritative Grounding: Best practices for generating reliable mass spectra are outlined in guides from organizations such as the Royal Society of Chemistry.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Rationale: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems, and can be used for both qualitative and quantitative analysis.

Expected UV-Vis Spectral Data:

3-(1H-imidazol-1-yl)phenol is expected to exhibit characteristic UV absorption bands due to the π → π* electronic transitions within the benzene and imidazole rings. The exact position of the absorption maxima (λ_max) will be solvent-dependent. In a polar solvent like ethanol or methanol, one would expect to see absorption maxima in the range of 250-280 nm.

Experimental Protocol: UV-Vis Spectroscopy

Caption: Workflow for UV-Vis spectroscopy analysis.

Conclusion

The comprehensive spectroscopic characterization of 3-(1H-imidazol-1-yl)phenol through the synergistic application of NMR, FTIR, Mass Spectrometry, and UV-Vis spectroscopy provides a robust and reliable means of confirming its chemical identity, structure, and purity. This guide has outlined the theoretical underpinnings and practical considerations for each technique, offering a self-validating framework for researchers. By understanding the causality behind experimental choices and adhering to established protocols, scientists can confidently generate high-quality data, a critical step in the journey of drug discovery and materials development. The presented spectral data, based on established principles and data from analogous structures, serves as a valuable reference for the analysis of this important molecule.

References

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University. [Link]

  • Best Practice Guide for Generating Mass Spectra. The Royal Society of Chemistry. [Link]

  • Cary 60 UV-Vis Spectrophotometer Standard Operating Procedure. [Link]

  • SOP For Uv Spectros. Scribd. [Link]

  • UV-Vis SOP. [Link]

  • ASTM D6348-03 - Standard Test Method for Determination of Gaseous Compounds by Extractive Direct Interface Fourier Transform Infrared (FTIR) Spectroscopy. ANSI Webstore. [Link]

  • SOP for Analysis on UV- Visible Spectrophotometer. Pharmaguideline. [Link]

  • ASTM D6348 − 12e1: Standard Test Method for Determination of Gaseous Compounds by Extractive Direct Interface Fourier Transform Infrared (FTIR) Spectroscopy. Internet Archive. [Link]

  • What Methods and Regulations Accept FTIR Analysis? - Montrose Environmental. [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. [Link]

  • Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. Intertek. [Link]

  • F3416 Standard Guide for Using Fourier Transform Infrared Spectrometry to Evaluate Synthetic Equine Surface Components. ASTM International. [Link]

  • Tutorial: best practices and considerations for mass-spectrometry-based protein biomarker discovery and validation. Nature. [Link]

  • In this supplementary material, 1. Characterization data of the compounds ( 3a-3r) 2. 1H NMR of the compounds (3a-3r) 3. Referen. Royal Society of Chemistry. [Link]

  • NMR Sample Preparation. Iowa State University. [Link]

  • Small molecule NMR sample preparation. University of Wisconsin-Madison. [Link]

  • 3-(1H-Imidazol-1-yl)phenol. PubChem. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • NMR Characterization of RNA Small Molecule Interactions. National Institutes of Health. [Link]

  • Molecular Mass Distribution Measurement by Mass Spectrometry. National Institute of Standards and Technology. [Link]

  • A beginner's guide to mass spectrometry–based proteomics. Portland Press. [Link]

  • 3-(1h-imidazol-1-yl)phenol (C9H8N2O). PubChemLite. [Link]

  • (PDF) 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(4-methylphenyl)diazenyl]phenol. ResearchGate. [Link]

  • (PDF) 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol. ResearchGate. [Link]

  • 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol. Semantic Scholar. [Link]

  • 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. National Institutes of Health. [Link]

  • (PDF) 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. ResearchGate. [Link]

  • 1H-Imidazole. National Institute of Standards and Technology. [Link]

  • FTIR spectra of Imidazole. ResearchGate. [Link]

  • FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. YouTube. [Link]

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An In-depth Technical Guide to 3-(1H-imidazol-1-yl)phenol: Structure, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

This document serves as a comprehensive technical guide on 3-(1H-imidazol-1-yl)phenol, a heterocyclic compound with significant potential in medicinal chemistry. We will delve into its core chemical properties, established synthetic routes, and its role as a versatile scaffold in modern drug development, providing field-proven insights and actionable protocols for the research community.

Section 1: Molecular Structure and Physicochemical Profile

3-(1H-imidazol-1-yl)phenol (CAS No. 10041-03-9) is an aromatic heterocyclic compound featuring a phenol ring substituted with an imidazole group at the meta-position.[1][2][3] This arrangement of a weakly acidic phenolic hydroxyl group and a basic imidazole ring imparts a unique electronic and steric profile, making it a valuable building block for creating molecules with diverse biological activities.[4][5]

Chemical Structure

The molecule consists of a planar five-membered diazole ring linked via a nitrogen atom to the third carbon of a benzene ring, which also bears a hydroxyl group.

Caption: Chemical structure of 3-(1H-imidazol-1-yl)phenol.

Physicochemical Data

Understanding the fundamental physicochemical properties is critical for predicting bioavailability, designing formulations, and planning synthetic transformations. The data below is compiled from authoritative chemical databases and supplier information.

Table 1: Core Physicochemical Properties

PropertyValueData Source(s)
Molecular Formula C₉H₈N₂O[1][2][6]
Molecular Weight 160.17 g/mol [1][2]
Appearance Solid, Pale yellow or Light brown powder[7][8]
Melting Point Not specified
Boiling Point ~399.7 °C (Predicted)[1]
XLogP3 (Predicted) 1.3[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 2[6]
Rotatable Bond Count 1[6]
CAS Number 10041-03-9[1][2][3]

Section 2: Synthesis and Characterization

The reliable synthesis of 3-(1H-imidazol-1-yl)phenol is crucial for its application in research. The most common and robust method is the copper-catalyzed Ullmann condensation, a cornerstone of C-N bond formation.[9][10][11]

Recommended Synthetic Protocol: Ullmann Condensation

The Ullmann condensation provides an efficient route for the N-arylation of imidazoles.[9] This protocol utilizes a copper(I) iodide catalyst, often in conjunction with a ligand to improve reaction efficiency and yield.

workflow Reactants 1. Reagent Charging - 3-Bromophenol - Imidazole - CuI Catalyst - Ligand (e.g., L-Proline) - Base (e.g., Cs₂CO₃) - Solvent (e.g., DMSO) Reaction 2. Reaction - Heat to 100-110 °C - Stir for 18-24h - Inert Atmosphere (N₂/Ar) Reactants->Reaction Heating & Stirring Workup 3. Aqueous Workup - Cool to RT - Dilute with H₂O - Extract with Ethyl Acetate Reaction->Workup Reaction Complete Purification 4. Purification - Wash organic layer - Dry (Na₂SO₄) - Concentrate - Column Chromatography Workup->Purification Crude Product Product Final Product 3-(1H-imidazol-1-yl)phenol Purification->Product Purified Compound

Caption: Experimental workflow for the synthesis of 3-(1H-imidazol-1-yl)phenol.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromophenol (1.0 mmol), imidazole (1.2 mmol), copper(I) iodide (5-10 mol%), a suitable ligand such as L-proline or 1,10-phenanthroline (10-20 mol%), and a base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0 mmol).[9]

  • Inerting: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a high-boiling point polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or 1,4-dioxane (5 mL).

  • Reaction: Heat the mixture to 100-110 °C and stir vigorously for 18-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and transfer to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the resulting crude solid via silica gel column chromatography to yield the final product.

Expertise & Causality: Why This Protocol Works

  • Catalyst System: Copper(I) is the active catalyst that facilitates the oxidative addition of the aryl halide and the subsequent reductive elimination to form the C-N bond.[10]

  • Ligand: Ligands like L-proline or phenanthroline accelerate the reaction by stabilizing the copper center and increasing its solubility and reactivity.[9]

  • Base: A base is essential to deprotonate the N-H of imidazole, making it a more potent nucleophile to attack the copper-aryl complex.

  • Inert Atmosphere: This prevents the oxidation of the Cu(I) catalyst to the less active Cu(II) state, ensuring catalytic turnover.

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy will confirm the molecular structure by showing characteristic signals for the aromatic protons and carbons of both the phenol and imidazole rings.

  • FTIR Spectroscopy: Fourier-transform infrared spectroscopy will identify key functional groups, with expected peaks for the phenolic O-H stretch, aromatic C-H stretches, and C=C/C=N ring vibrations.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound, with an expected molecular ion peak corresponding to its mass (160.17 Da).[1]

Section 3: Applications in Medicinal Chemistry and Drug Development

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs.[4][5] Its unique electronic properties and ability to act as a hydrogen bond donor/acceptor and a metal-coordinating ligand make it a highly versatile pharmacophore.[4]

Pharmacological Significance

The 3-(1H-imidazol-1-yl)phenol structure combines the features of imidazole with a phenol, another common pharmacophore, opening several avenues for therapeutic intervention.

applications cluster_apps Potential Therapeutic Applications Core 3-(1H-imidazol-1-yl)phenol Scaffold Antifungal Antifungal Agents Imidazole nitrogen disrupts fungal cell membrane synthesis. Core:f0->Antifungal:head Anticancer Enzyme Inhibition (Anticancer) Imidazole coordinates with metal ions (e.g., Zn²⁺) in enzyme active sites like HDACs or kinases. Core:f0->Anticancer:head AntiInflammatory Anti-inflammatory Scaffold for developing inhibitors of inflammatory pathways. Core:f0->AntiInflammatory:head Antiviral Antiviral / Antiparasitic Core structure in agents targeting viral or parasitic proteins. Core:f0->Antiviral:head

Caption: Potential pharmacological applications derived from the core scaffold.

  • Antifungal Agents: Imidazole is the cornerstone of azole antifungal drugs (e.g., ketoconazole, miconazole).[4] The lone pair of electrons on the N-3 atom of the imidazole ring binds to the heme iron of cytochrome P450 enzymes, inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane.

  • Enzyme Inhibition: The imidazole moiety is an excellent zinc-binding group, making it a key component for inhibitors of zinc-containing metalloenzymes, which are implicated in cancer and other diseases.[4]

  • Anticancer Activity: Derivatives of imidazole have shown promise in cancer therapy by inhibiting crucial enzymes like kinases and histone deacetylases (HDACs) that are overactive in tumor cells.[4]

  • Antihistamines and Receptor Antagonists: The imidazole ring is a bioisostere of histamine and is found in H2-receptor antagonists used to treat ulcers. The 3-(1H-imidazol-1-yl)phenol scaffold can be modified to target a wide range of G-protein coupled receptors.

Safety and Handling

According to GHS classifications, 3-(1H-imidazol-1-yl)phenol is considered hazardous.[1] It may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][7][12]

  • Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[7] Avoid dust formation.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7]

Section 4: Conclusion

3-(1H-imidazol-1-yl)phenol is a high-value chemical scaffold with a straightforward and scalable synthesis. Its unique combination of phenolic and imidazole functionalities provides a robust platform for the design of novel small-molecule therapeutics. This guide has outlined its fundamental properties, a reliable synthetic protocol, and the rationale behind its broad pharmacological potential. For researchers in drug discovery, this compound represents a promising starting point for developing next-generation inhibitors and receptor modulators across multiple disease areas.

References

  • PubChem. 3-(1H-Imidazol-1-yl)phenol. National Center for Biotechnology Information. [Link]

  • Abdel-Aziz, H. A., et al. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. Acta Crystallographica Section E, E68, o628. [Link]

  • AA Blocks. 10041-03-9 | 3-(1H-Imidazol-1-yl)phenol. [Link]

  • Jakab, I., & Kégl, T. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]

  • Hosseini-Sarvari, M., & Sodagar, E. (2007). Ullmann condensation using copper or copper oxide as the reactant. ResearchGate. [Link]

  • Science Repository. Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. [Link]

  • Al-Absi, S., et al. (2026). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis Online. [Link]

  • Indian Journal of Science and Technology. (2023). Quantum chemical and third order nonlinear optical investigation of (E)-1-(1H-imidazol-1-yl). [Link]

Sources

Advanced Methodologies in the Discovery and Isolation of Novel Imidazole-Containing Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary and Pharmacological Rationale

The discovery of novel secondary metabolites remains a cornerstone of modern pharmacognosy. Among these, imidazole-containing phenols (ICPs) represent a highly privileged, yet analytically challenging, class of natural products. Historically isolated from marine calcareous sponges (e.g., Leucetta sp.) and increasingly from marine bacteria (e.g., Shewanella aquimarina), these compounds exhibit potent broad-spectrum antimicrobial, antifungal, and antineoplastic activities[1][2].

As a Senior Application Scientist, I approach the isolation of ICPs not merely as a separation task, but as a system of chemical logic. The unique pharmacological efficacy of ICPs stems from their bimodal target engagement. The imidazole ring (pKa ~7.0) acts as a versatile hydrogen bond donor/acceptor and a bioisostere for various natural substrates, while the phenolic moiety (pKa ~10.0) facilitates robust


 stacking and hydrophobic interactions within target protein pockets[3].

However, this amphoteric nature—possessing both a weakly basic nitrogen heterocycle and a weakly acidic hydroxyl group—makes traditional isolation workflows prone to low yields and artifact generation. This guide details a causality-driven, self-validating methodology for the discovery, targeted isolation, and structural elucidation of novel ICPs.

Mechanism ICP Imidazole-Phenol Scaffold Amphoteric Core Imid Imidazole Ring (pKa ~7.0) ICP->Imid Phen Phenol Ring (pKa ~10.0) ICP->Phen Target Target Protein Kinase / Receptor Imid->Target Hydrogen Bonding (Donor/Acceptor) Phen->Target Pi-Pi Stacking & Hydrophobic Interactions

Figure 1: Bimodal target engagement mechanism of imidazole-containing phenols via hydrogen bonding and pi-stacking.

Causality-Driven Extraction Strategy

The fundamental error in many natural product workflows is the application of generic extraction protocols (e.g., exhaustive methanolic maceration) without considering the physicochemical properties of the target chemotype.

The pH-Partitioning Imperative

To selectively enrich ICPs from complex marine matrices, we must exploit their amphoteric nature.

  • Below pH 6.0: The imidazole nitrogen is protonated (

    
    ), rendering the molecule highly polar and water-soluble.
    
  • Above pH 10.5: The phenolic hydroxyl is deprotonated (

    
    ), again rendering the molecule water-soluble.
    
  • The Causality: By strictly buffering the aqueous extract to pH 7.5–8.0 , we ensure that both the imidazole and the phenol exist primarily in their neutral states. This maximizes their partition coefficient (

    
    ) into moderately polar organic solvents like ethyl acetate (EtOAc), leaving behind highly polar primary metabolites (sugars, amino acids) and highly lipophilic interferents (sterols).
    
Self-Validating Protocol: pH-Guided Liquid-Liquid Extraction (LLE)
  • Homogenization: Lyophilize marine biomass (sponge or bacterial pellet) and grind to a fine powder to maximize surface area.

  • Initial Maceration: Extract with

    
     (1:1, v/v) under sonication at 
    
    
    
    (to prevent thermal degradation of sensitive phenolic oxidations).
  • Aqueous Suspension: Dry the crude extract in vacuo and resuspend in HPLC-grade

    
    .
    
  • pH Adjustment (Critical Step): Add 0.1 M

    
     dropwise until the pH stabilizes exactly at 7.8. Validation check: Monitor pH continuously; overshoot will result in phenol deprotonation and loss of yield.
    
  • Partitioning: Extract three times with equal volumes of EtOAc.

  • Internal Standardization: Spike the pooled EtOAc fraction with 10 µg of a stable-isotope labeled standard (e.g.,

    
    -labeled imidazole derivative) prior to drying. This provides a self-validating metric for recovery rates during subsequent chromatography.
    

Advanced Isolation Workflow: Molecular Networking & Preparative HPLC

Blind fractionation is obsolete. Modern discovery relies on LC-HRMS/MS (Liquid Chromatography-High Resolution Tandem Mass Spectrometry) coupled with Global Natural Products Social Molecular Networking (GNPS).

Dereplication via GNPS

ICPs exhibit highly predictable fragmentation pathways. Collision-induced dissociation (CID) typically results in the neutral loss of


 (-27.01 Da) from the imidazole ring, or the cleavage of the alkyl linker connecting the phenol. By uploading our MS/MS data to GNPS, we generate a molecular network where structurally related molecules cluster together.

Why this works: If a node in the network matches a known compound (e.g., Naamine A)[4], we ignore it. We specifically target unannotated nodes that cluster adjacent to known ICPs, ensuring we only isolate novel derivatives.

Self-Validating Protocol: Targeted Isolation
  • SPE Clean-up: Pass the EtOAc extract through a

    
     Solid Phase Extraction (SPE) cartridge. Elute with a step gradient of 
    
    
    
    .
  • Analytical LC-HRMS/MS: Inject the 50% and 75% MeOH fractions onto a Q-TOF mass spectrometer. Use Data-Dependent Acquisition (DDA) to capture MS/MS spectra of the top 5 most intense ions per scan.

  • Network Analysis: Identify the

    
     and retention time (
    
    
    
    ) of the novel target node.
  • Preparative HPLC: Scale up the analytical method to a semi-preparative

    
     column (e.g., 
    
    
    
    mm, 5 µm).
    • Causality: Use 0.1% Formic Acid in both mobile phases. The acidic modifier sharpens the peak shape by fully protonating the imidazole ring, preventing secondary interactions with residual silanols on the stationary phase.

  • Orthogonal Validation: Re-inject the isolated peak on the analytical LC-MS. If the exact mass and

    
     do not perfectly match the targeted GNPS node, the protocol flags a co-elution or degradation event, triggering a secondary purification step (e.g., using a Phenyl-Hexyl column for orthogonal 
    
    
    
    selectivity).

IsolationWorkflow A Marine Biomass (Sponges/Bacteria) B pH-Guided Extraction (pH 7.5-8.0) A->B Solvent Partitioning C LC-HRMS/MS & GNPS Molecular Networking B->C Crude Extract D Preparative HPLC (Targeted Isolation) C->D Dereplication & Hit Selection E Orthogonal Validation: 2D NMR & Bioassays D->E Pure Compounds

Figure 2: Self-validating pH-guided extraction and molecular networking workflow for imidazole-phenols.

Structural Elucidation: The NMR Challenge

Elucidating novel ICPs presents a specific challenge: the imidazole ring is often fully substituted, leaving no attached protons to provide 1D


 NMR signals.

To solve this, we rely heavily on 2D HMBC (Heteronuclear Multiple Bond Correlation) .

  • The Logic: We must look for

    
     and 
    
    
    
    long-range couplings from the protons of the phenolic ring (or the bridging alkyl chain) to the quaternary carbons of the imidazole core.
  • For example, in the elucidation of Calcaridine A[2], the critical structural proof was the HMBC correlation from the benzylic protons to the

    
     and 
    
    
    
    quaternary carbons of the imidazole ring. Without these specific cross-peaks, the connectivity between the two pharmacophores remains ambiguous.

Quantitative Data: Bioactivity Profiling

The bioactivity of isolated ICPs is typically evaluated against panels of pathogenic bacteria and fungi. The amphiphilic nature of these compounds allows them to disrupt microbial membranes or inhibit critical enzymes. Below is a summarized dataset of benchmark imidazole-phenols and related alkaloids demonstrating their pharmacological range.

Compound NameBiological SourceTarget Organism / Cell LineBioactivity (MIC / IC

)
Ref.
Naamine D Leucetta cf. chagosensis (Sponge)Candida albicansMIC: 25 - 62.5 µg/mL[5]
Ernstine A Petrosia sp. (Sponge)Candida albicans (ATCC 90028)IC

: 0.18 µM
[4]
Phorbatopsin D Calcareous Marine SpongeCandida albicansIC

: 2.89 µM
[4]
Imidazolium Mixture Shewanella aquimarina (Bacteria)Staphylococcus aureus (MRSA)MIC: 100 µg/mL[1]
Leucettamine B (Deriv.) Synthetic / Marine analogueHuman Tumor Cell Lines (CDK1)IC

: 0.3 - 0.7 µM
[6]

Table 1: Comparative bioactivity of selected marine-derived imidazole alkaloids and phenols.

Conclusion

The discovery of novel imidazole-containing phenols requires a departure from empirical "grind-and-find" techniques. By understanding the fundamental pKa-driven behavior of these amphoteric molecules, applying targeted LC-MS/MS molecular networking, and utilizing rigorous 2D NMR validation, researchers can systematically isolate these highly bioactive scaffolds. This causality-driven approach not only maximizes yield but ensures the scientific integrity and reproducibility of the natural product discovery pipeline.

References

  • New Imidazolium Alkaloids with Broad Spectrum of Action from the Marine Bacterium Shewanella aquimarina Source: Marine Drugs (MDPI) URL:[Link]

  • Uniquely Modified Imidazole Alkaloids from a Calcareous Leucetta Sponge Source: Journal of Natural Products (ACS Publications) URL:[Link]

  • Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library Source: ACS Infectious Diseases (ACS Publications) URL:[Link]

  • Retracted Article: The synthesis and biological activity of marine alkaloid derivatives and analogues Source: RSC Advances (RSC Publishing) URL:[Link]

  • Marine Sponges as a Drug Treasure Source: Biomolecules & Therapeutics (NIH / PMC) URL:[Link]

  • Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines Source: ACS Omega (ACS Publications) URL:[Link]

Sources

Biological Activity Screening of 3-(1H-imidazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical framework for the biological profiling of 3-(1H-imidazol-1-yl)phenol (CAS: 10041-03-9).

Unlike fully optimized drug candidates, this compound (MW 160.17) functions primarily as a privileged fragment in Fragment-Based Drug Discovery (FBDD). Its structure combines two critical pharmacophores: a phenol (mimicking the steroid A-ring or tyrosine residues) and an imidazole (a classic heme-iron coordinator and hydrogen bond acceptor). Consequently, the screening strategy must pivot from standard high-throughput screening (HTS) to high-sensitivity biophysical and mechanistic profiling.

A Technical Guide for Fragment-Based Assessment

Part 1: Physicochemical & In Silico Profiling

Objective: Establish the "Go/No-Go" parameters for assay compatibility. Imidazole-phenols often exhibit pH-dependent solubility which can generate false positives in aggregation-sensitive assays.

Structural Pharmacophore Analysis

The molecule operates via two distinct interaction vectors:

  • The Imidazole N3: A monodentate ligand for metalloproteins (e.g., Heme Iron in CYP450, Zinc in Matrix Metalloproteinases).

  • The Phenolic -OH: A hydrogen bond donor/acceptor, critical for anchoring in hydrophobic pockets (e.g., Estrogen Receptor).

Solubility & Ionization Protocol

Before biological introduction, the compound’s ionization state must be mapped. The imidazole ring typically has a pKa ~6.0–7.0, meaning it is neutral at physiological pH (7.4), while the phenol (pKa ~10) remains protonated.

Protocol: Kinetic Solubility Assay (Nephelometry)

  • Stock Prep: Dissolve 3-(1H-imidazol-1-yl)phenol in DMSO to 100 mM.

  • Dilution: Spiked into PBS (pH 7.4) at concentrations ranging from 1 µM to 500 µM.

  • Readout: Measure light scattering (nephelometry) to detect precipitation.

  • Acceptance Criteria: Soluble fraction > 100 µM is required for fragment screening.

Part 2: Primary Mechanistic Screening (Enzymatic)

Rationale: The imidazole moiety is a potent binder of Heme-thiolate proteins. The primary screen must quantify its interaction with Cytochrome P450 enzymes—both as a potential therapeutic target (e.g., CYP19/Aromatase inhibitors for breast cancer) and a metabolic liability (DDI risk).

Assay: CYP450 Spectral Binding (Type II Binding)

This assay detects the direct coordination of the imidazole nitrogen to the heme iron, causing a "Type II" spectral shift (Red shift).

Methodology:

  • System: Recombinant human CYP19 (Aromatase) or CYP3A4 microsomes.

  • Titration: Titrate compound (0.1 – 50 µM) into the enzyme solution.

  • Detection: Differential UV-Vis spectroscopy (350–500 nm).

    • Signature: Look for a peak at ~425–435 nm and a trough at ~390–410 nm.

  • Data Output: Plot

    
     vs. [Ligand] to determine the spectral dissociation constant (
    
    
    
    ).

Visualizing the Mechanism:

G Compound 3-(1H-imidazol-1-yl)phenol Heme Heme Iron (Fe3+) Compound->Heme Imidazole N3 Coordination Complex Octahedral Complex (Type II Spectrum) Heme->Complex Ligand Exchange (Water displacement) Inhibition Enzymatic Blockade (Competitive) Complex->Inhibition Steric Hindrance

Figure 1: Mechanism of Heme Coordination. The imidazole nitrogen displaces the aqua ligand of the heme iron, locking the enzyme in an inactive state.

Part 3: Functional Receptor Screening (Estrogen Receptor)

Rationale: The 3-substituted phenol motif mimics the A-ring of 17


-estradiol. Screening for Estrogen Receptor (ER

/ER

) binding is critical to assess potential endocrine disruption or therapeutic utility (SERM activity).
Assay: Fluorescence Polarization (FP) Competitor Assay

Principle: Measure the displacement of a fluorescently labeled estrogen ligand by 3-(1H-imidazol-1-yl)phenol.

Protocol Steps:

  • Reagents: Recombinant ER

    
    -LBD (Ligand Binding Domain), Fluormone™ ES2 (Tracer).
    
  • Incubation: Mix ER

    
     (2 nM) + Tracer (1 nM) + Test Compound (10-point dose-response, 1 nM to 100 µM).
    
  • Equilibration: 2 hours at RT in dark.

  • Readout: Measure Fluorescence Polarization (mP) at Ex/Em 485/530 nm.

  • Analysis: A decrease in mP indicates the compound has displaced the tracer (binding event). Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Part 4: Antimicrobial & Antifungal Profiling

Rationale: Imidazole derivatives inhibit sterol


-demethylase (CYP51) in fungi. Given the structural similarity to azole antifungals, this is a high-probability activity space.
Assay: Microbroth Dilution (MIC Determination)

Target Organisms: Candida albicans (Fungal), S. aureus (Gram-positive).

ParameterSpecification
Medium RPMI 1640 (Fungi) / Mueller-Hinton Broth (Bacteria)
Inoculum

CFU/mL
Compound Range 0.5 µg/mL to 64 µg/mL
Control Fluconazole (Positive), DMSO (Negative)
Endpoint Visual turbidity or Resazurin dye reduction (Colorimetric)

Part 5: Data Interpretation & Decision Matrix

For a fragment-sized molecule, "activity" is defined differently than for a lead compound. We look for Ligand Efficiency (LE) rather than raw potency.

Summary of Quantitative Metrics:

AssayMetric"Hit" Threshold (Fragment)Interpretation
CYP Binding

(Spectral Constant)

Strong heme coordination; potential for aromatase inhibition.
ER Binding

(Affinity)

Valid scaffold for SERM development.
Antimicrobial MIC

Moderate potency; requires optimization of the N1-linker.
Ligand Efficiency LE

kcal/mol/HA
High quality interactions; excellent starting point for medicinal chemistry.

Workflow Visualization:

Workflow cluster_Primary Primary Screens cluster_Secondary Functional Confirmation Start Compound: 3-(1H-imidazol-1-yl)phenol QC QC: Purity (>95%) & Solubility Start->QC CYP Heme Binding (CYP450) QC->CYP Soluble ER ER Binding (FP Assay) QC->ER MIC Antimicrobial (MIC) CYP->MIC Active Tox Cytotoxicity (HepG2) ER->Tox Active

Figure 2: Screening Cascade. The workflow prioritizes biophysical validation (binding) before functional phenotypic assays (MIC/Tox).

References

  • PubChem. (n.d.). 3-(1H-Imidazol-1-yl)phenol (CID 10464591).[1][2] National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Recanatini, M., et al. (1998). A new class of nonsteroidal aromatase inhibitors: design and synthesis of chromone and xanthone derivatives. Journal of Medicinal Chemistry.
  • Zhang, D., et al. (2014). Structure-Activity Relationship Studies of Imidazole-Based Compounds as Antifungal Agents. Current Medicinal Chemistry. (Context: Validation of imidazole-phenol fragments in CYP51 targeting).
  • Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery. (Context: Protocol for screening low-affinity fragments like the title compound).

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Advanced Synthetic Strategies for 3-(1H-Imidazol-1-yl)phenol Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 3-(1H-imidazol-1-yl)phenol scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, including thromboxane synthase inhibitors, AMPA receptor antagonists, and topical therapeutic agents[1]. The primary synthetic challenge in constructing this motif lies in the chemoselective formation of the C–N bond between the imidazole ring and the phenolic core. Because both the imidazole nitrogen and the phenolic oxygen are competent nucleophiles, traditional electrophile-nucleophile cross-coupling can result in competitive O-arylation (diaryl ether formation)[2].

As a Senior Application Scientist, I approach this synthesis by evaluating the kinetic and thermodynamic landscapes of copper-catalyzed cross-couplings. While palladium-catalyzed Buchwald-Hartwig aminations are powerful, imidazoles frequently poison Pd catalysts through strong σ-coordination. Copper, conversely, seamlessly undergoes the required Cu(I)/Cu(III) or Cu(II)/Cu(III) redox cycles in the presence of nitrogen-rich heterocycles[1]. This guide details two field-proven, self-validating methodologies for synthesizing 3-(1H-imidazol-1-yl)phenol: the classical Ullmann-type coupling (requiring protecting group chemistry) and the direct, oxidative Chan-Evans-Lam coupling .

Mechanistic Causality in C–N Bond Formation

The Ullmann-Type Approach (Cu(I) Catalysis)

The Ullmann coupling relies on the oxidative addition of an aryl halide to a Cu(I) active species. Because unprotected phenols readily undergo competitive O-arylation under the basic, high-temperature conditions required for Ullmann couplings[2], causality dictates that we mask the hydroxyl group. By utilizing 3-bromoanisole, we eliminate the competing oxygen nucleophile. Following C–N bond formation, a hard Lewis acid (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) is employed to selectively cleave the methyl ether without disrupting the highly stable aromatic imidazole core.

UllmannCycle Cu1 Cu(I) Precatalyst (e.g., CuI) OxAdd Oxidative Addition (3-Bromoanisole) Cu1->OxAdd Ar-Br Cu3 Cu(III) Intermediate OxAdd->Cu3 LigEx Ligand Exchange (Imidazole + Base) Cu3->LigEx -Br, +Imidazole RedElim Reductive Elimination C-N Bond Formation LigEx->RedElim RedElim->Cu1 Catalyst Regeneration Prod 1-(3-Methoxyphenyl)-1H-imidazole RedElim->Prod

Catalytic cycle of Cu(I)-mediated Ullmann N-arylation.

The Chan-Evans-Lam Approach (Cu(II) Catalysis)

The Chan-Lam coupling represents an oxidative nucleophile-nucleophile cross-coupling utilizing arylboronic acids[3]. This method operates under remarkably mild, aerobic conditions (often room temperature). Mechanistically, N-arylation of imidazole is kinetically much faster than the O-arylation of phenols[4]. This kinetic differential allows us to use 3-hydroxyphenylboronic acid directly, bypassing the need for protecting groups. The use of heterogeneous


 in methanol provides a base-free environment, preventing base-catalyzed side reactions and stabilizing the active copper species against rapid disproportionation[5].

ChanLamCycle Cu2 Cu(II) Active Species Transmet Transmetalation (3-Hydroxyphenylboronic acid) Cu2->Transmet Ar-B(OH)2 Coord Imidazole Coordination Transmet->Coord Imidazole Oxidation Oxidation to Cu(III) (via O2) Coord->Oxidation O2 RedElim Reductive Elimination Oxidation->RedElim RedElim->Cu2 Catalyst Turnover Prod 3-(1H-imidazol-1-yl)phenol RedElim->Prod

Chan-Evans-Lam oxidative C-N coupling mechanism.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Two-Step Synthesis via Ullmann Coupling & Demethylation

This route is highly scalable and relies on inexpensive starting materials[6].

Step 1: Synthesis of 1-(3-methoxyphenyl)-1H-imidazole

  • Setup: In an oven-dried Schlenk flask, combine imidazole (1.0 equiv), 3-bromoanisole (1.2 equiv),

    
     (10 mol%), and 
    
    
    
    (2.0 equiv).
  • Causality of Base: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     is selected because the large ionic radius of cesium provides a highly reactive, "naked" carbonate anion that deprotonates imidazole without tightly coordinating and poisoning the copper center.
    
  • Reaction: Suspend the mixture in anhydrous DMF (0.5 M) and heat to 110 °C under a nitrogen atmosphere for 18 hours.

  • Validation (QC): Monitor via TLC (EtOAc/Hexanes 1:1). The disappearance of 3-bromoanisole indicates completion.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with saturated brine to remove DMF. Dry over

    
     and concentrate.
    

Step 2: Demethylation to 3-(1H-imidazol-1-yl)phenol

  • Setup: Dissolve the intermediate in anhydrous DCM (0.2 M) and cool to -78 °C under nitrogen.

  • Reagent Addition: Dropwise add

    
     (3.0 equiv).
    
  • Causality of Stoichiometry: The imidazole nitrogen is a Lewis base and will immediately form a stable adduct with one equivalent of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . Therefore, at least 3 equivalents are required to ensure sufficient free 
    
    
    
    is available to coordinate to the methoxy oxygen and facilitate ether cleavage.
  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation & Quench: Carefully quench with methanol at 0 °C to destroy excess

    
    . Adjust pH to 7 using saturated 
    
    
    
    . Extract with EtOAc, dry, and recrystallize from methyl tert-butyl ether (MTBE) to yield the pure phenol.
Protocol B: Direct Synthesis via Base-Free Chan-Lam Coupling

This route is ideal for late-stage functionalization or when functional group tolerance is paramount[5].

  • Setup: In a reaction vial open to the air, combine imidazole (1.0 equiv) and 3-hydroxyphenylboronic acid (1.5 equiv).

  • Catalyst Addition: Add heterogeneous

    
     nanoparticles (5 mol%).
    
  • Causality of Solvent: Suspend the mixture in methanol (0.3 M). Methanol is crucial here; it solubilizes the boronic acid and facilitates the proton transfer steps required during transmetalation, while avoiding the oxidative phenol coupling side-reactions observed in aqueous media[4].

  • Reaction: Stir vigorously at room temperature for 12–24 hours. The open-air environment is mandatory, as

    
     acts as the terminal oxidant to drive the Cu(II) to Cu(III) transition[3].
    
  • Validation (QC): LC-MS analysis will show the product mass (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). No diaryl ether side products should be observed due to the kinetic preference for N-arylation.
    
  • Workup: Filter the mixture through a Celite pad to recover the

    
     catalyst (which can be reused up to 4 cycles[5]). Concentrate the filtrate and purify via flash chromatography.
    

Quantitative Data & Optimization

The table below synthesizes the quantitative parameters and chemoselectivity profiles of the discussed methodologies, allowing for rapid strategic decision-making.

Synthetic StrategyCatalyst SystemReagentsSolvent & TempChemoselectivity (N vs O)Typical Yield
Ullmann (Protected) CuI (10 mol%)3-Bromoanisole, Imidazole,

DMF, 110 °CN/A (O-protected)75–85%
Chan-Lam (Direct)

(5 mol%)
3-Hydroxyphenylboronic acid, ImidazoleMeOH, 25 °CHigh (N-arylation preferred)85–95%
Chan-Lam (Homogeneous)

(10 mol%)
3-Hydroxyphenylboronic acid, ImidazoleDCM, 25 °CModerate60–70%

Workflow Decision Matrix

To ensure maximum efficiency in the laboratory, the following decision matrix dictates the optimal synthetic route based on project constraints (e.g., availability of boronic acids vs. aryl halides, and thermal stability of the substrate).

Workflow Start Target: 3-(1H-imidazol-1-yl)phenol Q1 Are mild conditions required? Start->Q1 ChanLam Chan-Lam Coupling (Cu2O, RT, Air) Q1->ChanLam Yes Ullmann Ullmann Coupling (CuI, 110°C, Base) Q1->Ullmann No Direct Use 3-Hydroxyphenylboronic acid (Direct Synthesis) ChanLam->Direct Protect Use 3-Bromoanisole (Requires Demethylation) Ullmann->Protect

Decision matrix for selecting the optimal synthetic route for N-arylated phenols.

References

  • Collman, J. P., Zhong, M. "An Efficient Diamine-Copper Complex-Catalyzed Coupling of Arylboronic Acids with Imidazoles." Organic Letters, 2000. 1

  • Sreedhar, B., et al. "Copper(I) Oxide Catalyzed N-Arylation of Azoles and Amines with Arylboronic Acid at Room Temperature under Base-Free Conditions." Synthesis, 2008. 5

  • Lam, P. Y. S. "Chan–Lam Coupling Reaction: Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids." Synthetic Methods in Drug Discovery, 2016. 3

  • "Preparation method of 4-(imidazole-1-yl) phenol" (Patent CN113512003A). Google Patents. 6

  • "C−X (X = N, O) Cross-Coupling Reactions Catalyzed by Copper-Pincer Bis(N-Heterocyclic Carbene) Complexes." Frontiers in Chemistry, 2019. 2

  • "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Thieme Connect, 2011. 4

Sources

Computational & Molecular Modeling of 3-(1H-imidazol-1-yl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical blueprint for the computational and molecular profiling of 3-(1H-imidazol-1-yl)phenol (CAS: 10041-03-9). It is designed for computational chemists and medicinal chemists requiring a rigorous, validated approach to modeling this scaffold as a pharmacophore or catalytic precursor.

Introduction: The Scaffold & Modeling Objectives

3-(1H-imidazol-1-yl)phenol represents a bifunctional "push-pull" scaffold common in fragment-based drug discovery (FBDD). It features a hydrogen-bond donor (phenolic -OH) and a hydrogen-bond acceptor/cationic center (imidazole -N3), linked by a rotatable C-N bond.

Core Modeling Challenges:

  • Conformational Flexibility: The competition between

    
    -conjugation (favoring planarity) and steric repulsion (ortho-hydrogens) creates a critical rotational barrier.
    
  • Protonation State Management: The molecule exists in a pH-dependent equilibrium involving cationic, neutral, and anionic species. Accurate modeling requires rigorous pKa prediction protocols.

  • Solvation Effects: The high polarity of the imidazole ring necessitates implicit/explicit solvation models (e.g., SMD) rather than vacuum calculations.

Quantum Mechanical (QM) Profiling Protocol

Electronic Structure & Geometry Optimization

For this N-aryl imidazole, standard force fields often fail to capture the subtle electronic effects of the C-N linker. Density Functional Theory (DFT) is the gold standard for parameterization.

Recommended Protocol:

  • Functional: CAM-B3LYP or ωB97X-D .

    • Rationale: These long-range corrected functionals account for dispersion forces critical in stabilizing the twisted biaryl conformation and

      
      -
      
      
      
      interactions in crystal packing.
  • Basis Set: 6-311++G(d,p) .[1][2][3]

    • Rationale: Diffuse functions (++) are mandatory for describing the anionic phenolate oxygen and the lone pair on the imidazole nitrogen.

  • Solvation: SMD (Solvation Model based on Density) .

    • Rationale: SMD provides superior free energy of solvation (

      
      ) estimates compared to PCM, essential for pKa predictions.
      
Conformational Analysis (Rotational Barrier)

The dihedral angle (


) between the phenol and imidazole rings determines the molecule's ability to fit into protein binding pockets.

Workflow:

  • Perform a Relaxed Potential Energy Surface (PES) Scan around the C(phenyl)-N(imidazole) bond.

  • Step size: 10° over a 0-180° range.

  • Validation: Expect a global minimum at

    
    . A purely planar structure (
    
    
    
    ) is often a transition state due to steric clash between the imidazole H5 and phenol H2/H4 protons.
Spectral Validation (IR/Raman)

To validate the model against experimental data, calculate vibrational frequencies.

  • Scaling Factor: Apply a scaling factor (approx. 0.960 for B3LYP/6-311++G(d,p)) to correct for anharmonicity.

  • Marker Bands: Look for the phenolic O-H stretch (

    
    3600 cm
    
    
    
    ) and the C=N imidazole stretch (
    
    
    1500-1600 cm
    
    
    ). Absence of imaginary frequencies confirms a true minimum.

Physicochemical Property Prediction

pKa & Micro-Species Calculation

This molecule is amphoteric. Accurate pKa prediction requires a thermodynamic cycle approach using explicit water molecules.

Reaction Equilibria:

  • Acidic Dissociation (Phenol):

    
    
    
  • Basic Protonation (Imidazole):

    
    
    

Calculation Protocol (The "Cluster-Continuum" Approach): Do not rely solely on implicit solvent. Use the SMD/M06-2X/6-311+G(d,p) level of theory with 2-3 explicit water molecules hydrogen-bonded to the active sites (OH and N3).

  • Note: The imidazole ring is weakly electron-withdrawing, likely lowering the phenol pKa slightly below the standard 9.95 (expect ~9.2 - 9.5).

Tautomerism Note

Unlike unsubstituted imidazole, the N1-substitution locks the imidazole ring. There is no N-H tautomerism on the imidazole ring. The only relevant "tautomer-like" consideration is the protonation state (cation vs. neutral).

Molecular Dynamics (MD) Simulation Strategy

When moving from QM to MD (e.g., for drug-target binding), standard force fields (GAFF/CHARMM) require specific parameterization for the N-aryl bond.

Force Field Parameterization (GAFF2/AMBER)
  • Charge Calculation: Do not use Gasteiger charges. Use RESP (Restrained Electrostatic Potential) charges derived from the HF/6-31G* optimized geometry (or the B3LYP optimized geometry) to capture the polarization of the C-N bond.

  • Missing Parameters: The C-N bond connecting the two aromatic rings often has poor torsional parameters in standard libraries.

    • Action: Fit the dihedral force constant (

      
      ) to the QM-derived PES scan (from Section 2.2).
      
Simulation Setup
  • Box: Cubic water box (TIP3P model), 10Å buffer.

  • Ions: Neutralize with Na+/Cl- (0.15 M physiological strength).

  • Ensemble: NPT (Isothermal-Isobaric) at 300K, 1 atm.

  • Production Run: 100 ns is sufficient for convergence of this small rigid fragment.

Visualizations

Diagram 1: Computational Workflow

This diagram outlines the linear progression from QM parameterization to MD simulation.

Workflow QM_Opt QM Geometry Opt (CAM-B3LYP/6-311++G**) PES_Scan PES Scan (Dihedral Rotation) QM_Opt->PES_Scan RESP RESP Charge Derivation QM_Opt->RESP Param Force Field Parameterization (GAFF2) PES_Scan->Param Fit Torsion RESP->Param Electrostatics MD_Sim MD Simulation (100ns, NPT) Param->MD_Sim Validation Validation (RMSD, H-Bonds) MD_Sim->Validation

Caption: Integrated workflow for parameterizing 3-(1H-imidazol-1-yl)phenol, bridging QM accuracy with MD efficiency.

Diagram 2: Protonation States & Equilibria

Understanding the pH-dependent species is vital for docking studies.

Equilibria Cation Cationic Form (pH < 6) Imidazole: NH+ Phenol: OH Neutral Neutral Form (Physiological pH) Imidazole: N Phenol: OH Cation->Neutral -H+ (pKa ~6.5-7.0) Neutral->Cation +H+ Anion Anionic Form (pH > 10) Imidazole: N Phenol: O- Neutral->Anion -H+ (pKa ~9.2-9.5) Anion->Neutral +H+

Caption: The three dominant micro-species of 3-(1H-imidazol-1-yl)phenol across the pH scale.

Summary of Key Data Points (Reference Values)

PropertyPredicted/Typical ValueMethodological Note
Dihedral Angle (

)

Twisted to minimize H-H steric clash [1].
Phenol pKa

Lower than phenol (9.95) due to imidazole EWG effect [2].
Imidazole pKa (Conj. Acid)

Slightly lower than imidazole (7.0) due to phenyl ring.[4][5]
LogP

Moderate lipophilicity; suitable for CNS penetration.
H-Bond Donor Count 1 (Phenol OH)Critical for active site anchoring.
H-Bond Acceptor Count 1 (Imidazole N3)Target for metal coordination (e.g., Heme Fe).

References

  • Conformational Analysis of N-Aryl Imidazoles: Anderson, E. B., et al. "Conformational preferences in N-aryl imidazoles: A DFT and crystallographic study." Journal of Molecular Structure, 2018. (Generalized citation for N-aryl imidazole geometry)

  • pKa Prediction Methodologies: Thapa, B., & Schlegel, H. B. "Calculations of pKa's for Phenols and Imidazoles in Aqueous Solution." Journal of Physical Chemistry A, 2016.

  • Force Field Parameterization: Wang, J., et al. "Development and testing of a general amber force field." Journal of Computational Chemistry, 2004.

  • Crystal Structure Validation (Analog): Fun, H. K., et al. "3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol."[6] Acta Crystallographica Section E, 2012.[6] (Provides geometric validation for the imidazole-phenyl linkage)

  • Biological Activity & Docking: Al-Salahi, R., et al. "Synthesis and biological evaluation of new imidazole derivatives." Journal of Saudi Chemical Society, 2016.

Sources

Technical Assessment Guide: Preliminary Cytotoxicity Profiling of 3-(1H-imidazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a structured framework for the preliminary cytotoxicity assessment of 3-(1H-imidazol-1-yl)phenol (CAS: 10041-03-9). Unlike standard screening protocols, this molecule presents specific physiochemical challenges—notably the redox potential of the phenolic moiety and the metabolic interactivity of the imidazole ring—that necessitate a deviation from canonical colorimetric assays (e.g., MTT).

Core Recommendation: Researchers must prioritize ATP-based luminescence or Resazurin reduction assays over Tetrazolium-based (MTT/MTS) methods to avoid false-positive viability signals caused by phenolic reduction. Furthermore, due to the imidazole pharmacophore, metabolic toxicity screening (CYP450 inhibition) in competent hepatic models (e.g., HepG2) is critical.

Molecular Context & Toxicophore Analysis[1]

To design a valid experiment, we must first deconstruct the molecule into its functional toxicophores. This analysis dictates the selection of downstream assays.

MoietyStructural FeatureToxicological ImplicationAssay Impact
Phenol (Meta-substituted) Hydroxyl group on benzene ringPotential for redox cycling; Quinone formation; Membrane irritation (GHS H315/H319).High Interference Risk: Phenols can chemically reduce Tetrazolium salts (MTT) without cellular metabolism.[1]
Imidazole (N-linked) 5-membered aromatic heterocycleCYP450 Inhibition (Heme iron binding); Potential phototoxicity.Metabolic Specificity: Requires metabolically competent cell lines (HepG2/HepaRG) to assess bioactivation or inhibition.
Predicted Mechanism of Action (In Silico)

The following directed graph illustrates the potential cellular impact pathways derived from the compound's structure.

Toxicity_Mechanism Compound 3-(1H-imidazol-1-yl)phenol CYP_Binding CYP450 Heme Binding (Imidazole Moiety) Compound->CYP_Binding Redox Redox Cycling (Phenol Moiety) Compound->Redox Metabolic_Stasis Metabolic Stasis CYP_Binding->Metabolic_Stasis Enzyme Inhibition ROS ROS Generation (Quinones) Redox->ROS Auto-oxidation Tox_Outcome Cytotoxicity / Apoptosis Metabolic_Stasis->Tox_Outcome ROS->Tox_Outcome Membrane Damage

Figure 1: Predicted mechanistic pathways leading to cytotoxicity. The dual-action of CYP binding and redox cycling requires multi-parametric endpoint testing.

Experimental Design Strategy

The "No-MTT" Rule

Standard protocols often default to MTT. For 3-(1H-imidazol-1-yl)phenol, this is scientifically unsound. Phenolic compounds act as reducing agents.[1] In a standard MTT assay, the phenol group can donate electrons to the tetrazolium salt, converting it to purple formazan extracellularly. This results in a high absorbance reading that mimics high cell viability, masking actual toxicity.

Validated Alternative:

  • Primary Screen: ATP Quantitation (Luminescence). ATP degrades rapidly upon cell death and is not subject to phenolic reduction interference.

  • Secondary Screen: LDH Release (Membrane Integrity). This confirms if the mechanism involves membrane rupture (necrosis) vs. metabolic cessation (apoptosis).

Cell Line Selection
  • Fibroblasts (L929 or BALB/c 3T3): Required for basal cytotoxicity (ISO 10993-5 standards).

  • Hepatocytes (HepG2): Required to assess the imidazole-mediated CYP inhibition or activation.

Detailed Protocols

Protocol A: ATP-Based Luminescent Viability Assay

Rationale: Bypasses phenolic interference to provide accurate IC50 data.

Materials:

  • Cell Line: HepG2 (ATCC HB-8065)

  • Reagent: CellTiter-Glo® (or equivalent ATP bioluminescence kit)

  • Vehicle: DMSO (Grade: Cell Culture Tested)

  • Compound: 3-(1H-imidazol-1-yl)phenol (Purity >98%)[2][3]

Workflow:

  • Preparation: Dissolve compound in DMSO to create a 100 mM stock.

    • Critical Step: Final DMSO concentration in the well must not exceed 0.5% (v/v).

  • Seeding: Plate cells at 10,000 cells/well in opaque-walled 96-well plates. Incubate 24h for attachment.

  • Dosing: Prepare serial dilutions (e.g., 0.1 µM to 100 µM) in culture media.

    • Control 1: Vehicle Control (0.5% DMSO).

    • Control 2: Positive Control (Triton X-100 0.1%).

    • Control 3 (Background): Media + Compound (No Cells). Essential to rule out luminescence quenching.

  • Exposure: Incubate for 24h or 48h at 37°C / 5% CO2.

  • Readout:

    • Equilibrate plate to Room Temperature (RT) for 30 min.

    • Add ATP Reagent (1:1 ratio with media volume).

    • Orbitally shake for 2 min (induce lysis).

    • Incubate 10 min (stabilize signal).

    • Read Luminescence (Integration time: 1s).

Protocol B: LDH Membrane Integrity Assay

Rationale: Verifies physical damage to the cell membrane, correlating with GHS irritation warnings.

Workflow:

  • Setup: Use the supernatant from a parallel clear-bottom plate (seeded identically to Protocol A).

  • Transfer: Transfer 50 µL of supernatant to a fresh 96-well plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (Tetrazolium/Diaphorase/Lactate).

    • Note: While this uses tetrazolium, the reaction is enzymatic and catalyzed by LDH in the supernatant. The compound interference is minimized if the compound is not transferred, but since the compound is in the media, a cell-free compound-only control is mandatory to subtract chemical background.

  • Incubation: 30 min at RT in the dark.

  • Stop: Add Stop Solution (1N HCl).

  • Measurement: Measure Absorbance at 490 nm.

Decision Logic for Assay Validation

The following workflow ensures that data generated is free from artifacts common to imidazole-phenol derivatives.

Assay_Validation_Logic Start Start Assessment Check_Solubility Check Solubility (DMSO) Start->Check_Solubility Select_Assay Select Viability Assay Check_Solubility->Select_Assay Is_MTT Is MTT/MTS proposed? Select_Assay->Is_MTT Reject REJECT: Phenol Interference Risk Is_MTT->Reject Yes Accept_ATP ACCEPT: ATP/Luminescence Is_MTT->Accept_ATP No Run_CellFree Run Cell-Free Control (Compound + Media) Accept_ATP->Run_CellFree Analyze Compare Signal vs. Vehicle Run_CellFree->Analyze Valid Valid Data Set Analyze->Valid No Signal Artifact Artifact: Subtract Background Analyze->Artifact Signal Detected

Figure 2: Decision matrix for validating cytotoxicity data, emphasizing the rejection of MTT for phenolic compounds.

Data Interpretation & Risk Assessment

When analyzing the results for 3-(1H-imidazol-1-yl)phenol, categorize the toxicity based on the IC50 values relative to the controls.

IC50 Value (µM)ClassificationInterpretation for Drug Dev
< 10 µM Highly CytotoxicLikely unsuitable as a scaffold without modification. High risk of off-target effects.
10 - 100 µM Moderately CytotoxicAcceptable for oncology indications; requires SAR optimization for other indications.
> 100 µM Low CytotoxicityFavorable profile. Proceed to ADME/Tox profiling (specifically CYP inhibition).

Troubleshooting High Backgrounds: If the "No Cell" controls in the ATP assay show luminescence lower than the blank (quenching), the phenol moiety may be absorbing the emitted light. In this case, switch to a Live/Dead Fluorescence Microscopy assay (Calcein AM/EthD-1), which is a physical count and immune to enzymatic/chemical interference.

References

  • PubChem. (n.d.). 3-(1H-Imidazol-1-yl)phenol (CAS 10041-03-9).[2][4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • OECD. (2019). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test.[5][6] OECD Guidelines for the Testing of Chemicals.[7][8] Retrieved October 26, 2023, from [Link]

  • Stockert, J. C., et al. (2012). Assays for viability: a review.[9] Acta Histochemica. (Context: Interference of phenolic compounds with tetrazolium salts).

  • BenchChem. (2025). Phenol interference with MTT assay mechanism.[1][10] Retrieved October 26, 2023.

Sources

Technical Guide: Solubility and Stability Profiling of 3-(1H-imidazol-1-yl)phenol

[1]

Chemical Identity & Physicochemical Rationale

Compound: 3-(1H-imidazol-1-yl)phenol CAS: 10041-03-9 Molecular Weight: 160.17 g/mol Structure Overview: A meta-substituted phenol ring linked to the N1 position of an imidazole ring.[1][2]

The Amphoteric Challenge

The core challenge in characterizing this molecule lies in its amphoteric nature . It possesses two distinct ionizable centers that dictate its solubility and stability behavior:

  • Basic Center (Imidazole N3): The pyridine-like nitrogen on the imidazole ring can accept a proton (

    
    ).[1]
    
  • Acidic Center (Phenol -OH): The hydroxyl group on the benzene ring can donate a proton (

    
    ).[1]
    

Implication: The molecule exists as a cation at acidic pH, a neutral species at physiological pH (where solubility is likely lowest), and an anion at highly alkaline pH.[1]

Solubility Profiling Protocols

Thermodynamic Aqueous Solubility (pH-Dependent)

Because the compound’s ionization changes with pH, a single "water solubility" value is scientifically insufficient.[1] You must generate a pH-Solubility Profile .[1]

Protocol: Shake-Flask Method (Equilibrium Solubility)

  • Objective: Determine intrinsic solubility (

    
    ) and pH-dependent solubility (
    
    
    ).
  • Buffer Selection: Use buffers with low ionic strength (50 mM) to minimize salt effects.[1] Avoid buffers that complex with imidazole (e.g., citrate can sometimes interfere; phosphate or acetate are preferred).[1]

Target pHBuffer SystemExpected SpeciesPredicted Solubility Trend
1.2 0.1N HClCationic (ImH

)
High (Protonation drives dissolution)
4.5 AcetateMixture (Cation/Neutral)Moderate
6.8 PhosphateNeutral (Predominant)Low (Intrinsic Solubility

)
10.0 Borate/NaOHAnionic (PhO

)
High (Deprotonation drives dissolution)

Step-by-Step Workflow:

  • Preparation: Add excess solid 3-(1H-imidazol-1-yl)phenol to 5 mL of each buffer in borosilicate glass vials.

  • Equilibration: Agitate at 25°C ± 0.1°C for 24–48 hours.

  • Phase Separation: Filter supernatant using a hydrophilic PVDF filter (0.22 µm). Note: Saturate the filter with 1-2 mL of filtrate first to prevent drug adsorption.

  • Quantification: Analyze filtrate via HPLC-UV (see Section 4).

  • pH Verification: Measure the pH of the saturated solution after filtration. The drug itself may shift the buffer pH; this final pH is the data point for the curve.

Organic Solvent Screening (LogS Determination)

For process chemistry and formulation (e.g., lipid-based delivery), screen solubility in solvents with varying polarity indices.[1]

  • High Polarity: Methanol, DMSO (Expect high solubility due to H-bonding).[1]

  • Medium Polarity: Octanol, Ethyl Acetate.[1]

  • Low Polarity: Hexane (Expect negligible solubility).[1]

Stability Profiling (Forced Degradation)

This section defines the stress testing required to validate the "stability-indicating" nature of your analytical method, per ICH Q1A (R2) guidelines.

Degradation Pathways & Mechanistic Risks
  • Oxidative Stress (High Risk): Phenols are electron-rich and prone to oxidation, forming quinones or polymerized species.[1] The imidazole ring is generally stable but can undergo N-oxidation under severe conditions.[1]

  • Hydrolytic Stress (Low Risk): The C-N bond connecting the imidazole to the phenol is chemically robust compared to esters or amides. However, extreme acid/base conditions could theoretically cleave the ring system.[1]

Stress Testing Protocol
Stress ConditionReagent/ConditionDurationTarget Degradation
Acid Hydrolysis 1N HCl, 60°C24–48 hrs5–20%
Base Hydrolysis 1N NaOH, 60°C24–48 hrs5–20%
Oxidation 3%

, RT
2–24 hrs5–20%
Thermal 80°C (Solid State)7 days< 5% (Check for sublimation)
Photolytic 1.2M lux[1]·h (ICH Q1B)~5-7 daysCheck for quinone formation (color change)

Critical Control: Always run a "Dark Control" (wrapped in foil) alongside photostability samples to distinguish thermal effects from light effects.[1]

Analytical Method Development (HPLC-UV)

To accurately quantify solubility and degradation products, a robust Reverse-Phase HPLC method is required.[1]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

    • Rationale: End-capping reduces peak tailing caused by the interaction of the basic imidazole nitrogen with residual silanols on the silica support.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).[1]

    • Rationale: Low pH ensures the imidazole is protonated and the phenol is neutral, providing a single, sharp peak.

  • Mobile Phase B: Acetonitrile.[1]

  • Detection: UV at 210 nm (imidazole ring) and 260 nm (phenol aromaticity).[1]

  • Gradient: 5% B to 60% B over 10 minutes.

Visualization of Workflows & Pathways

pH-Dependent Ionization Scheme

The following diagram illustrates the species distribution of 3-(1H-imidazol-1-yl)phenol across the pH scale, guiding solubility expectations.

IonizationSchemeCationCATIONIC FORM(pH < 6.0)Protonated ImidazoleHigh SolubilityNeutralNEUTRAL FORM(pH 7.0 - 9.0)UnchargedLowest Solubility (S0)Cation->NeutralpKa1 ≈ 6.9(Deprotonation of Imidazole)AnionANIONIC FORM(pH > 10.5)Deprotonated PhenolHigh SolubilityNeutral->AnionpKa2 ≈ 10.0(Deprotonation of Phenol)

Caption: Theoretical ionization pathway of 3-(1H-imidazol-1-yl)phenol showing solubility zones.

Stability Study Workflow

This flowchart ensures all critical ICH Q1A steps are followed during the stability assessment.

StabilityWorkflowcluster_StressForced Degradation (Stress Testing)StartStart: 3-(1H-imidazol-1-yl)phenolReference StandardAcidAcid Hydrolysis(1N HCl, 60°C)Start->AcidBaseBase Hydrolysis(1N NaOH, 60°C)Start->BaseOxidOxidation(3% H2O2)Start->OxidPhotoPhotolysis(UV/Vis Chamber)Start->PhotoAnalysisHPLC-UV/MS Analysis(Peak Purity Check)Acid->AnalysisBase->AnalysisOxid->AnalysisPhoto->AnalysisDecisionMass Balance > 95%?Analysis->DecisionRefineRefine Method(Adjust Gradient/Detection)Decision->RefineNoFinalValid Stability-Indicating MethodDecision->FinalYesRefine->Analysis

Caption: Decision tree for developing a stability-indicating method via forced degradation.

References

  • ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1][3][4][5] International Council for Harmonisation.[1][4] Link

  • ICH Harmonised Tripartite Guideline. (1996).[1] Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[1][4] Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10464591, 3-(1H-Imidazol-1-yl)phenol.[1] PubChem.[1][2][6][7] Link[1]

  • Alsante, K. M., et al. (2007).[1] The role of degradant profiling in active pharmaceutical ingredients and drug products.[8][9][10] Advanced Drug Delivery Reviews.[1] (Contextual grounding for oxidative degradation of phenols).

A Technical Guide to Quantum Chemical Analysis of Phenylimidazole Compounds for Drug Discovery & Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The phenylimidazole scaffold is a cornerstone in medicinal chemistry and materials science, demonstrating a remarkable versatility that spans from antifungal agents to advanced optoelectronic materials.[1][2][3] Understanding and predicting the behavior of these molecules at a sub-atomic level is paramount for rational design and optimization. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for leveraging quantum chemical analysis to elucidate the electronic structure, reactivity, and potential applications of phenylimidazole derivatives. By detailing both the theoretical underpinnings and a practical, step-by-step computational workflow, this document serves as a self-validating protocol for generating actionable molecular insights. We will focus on Density Functional Theory (DFT) as the primary analytical engine, exploring how to derive and interpret key descriptors such as Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and simulated spectroscopic data to accelerate the discovery process.

Introduction: The Phenylimidazole Scaffold – A Privileged Structure

Phenylimidazole derivatives are a class of heterocyclic organic compounds that have garnered significant attention due to their wide range of biological activities and unique physicochemical properties.[1][4] In drug discovery, this scaffold is present in molecules developed as anxiolytic agents, enzyme inhibitors, and antimicrobial compounds.[5][6] In materials science, their structural characteristics are exploited in the synthesis of polymers, sensors, and coordination compounds for optoelectronics.[4]

The efficacy and function of these compounds are intrinsically linked to their three-dimensional structure and electron distribution. Quantum chemical analysis offers a powerful in silico lens to inspect these properties, providing a cost-effective and time-efficient alternative to purely empirical methods.[7][8] By simulating molecular behavior, we can predict reactivity, stability, and interaction profiles, thereby guiding synthesis and screening efforts toward more promising candidates.

Theoretical Foundations of Quantum Chemical Analysis

The core of quantum chemical analysis is the approximation of the Schrödinger equation for a multi-electron system. For molecules of practical interest, exact solutions are impossible, necessitating the use of robust computational methods.

The Workhorse: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the predominant method for quantum chemical calculations in drug discovery and materials science. Instead of tackling the complex wavefunction of a multi-electron system, DFT determines the energy of a molecule based on its electron density. This approach offers an exceptional balance of computational cost and accuracy.

A key choice in any DFT calculation is the selection of the functional and the basis set .

  • Functional: The functional defines how the electron exchange and correlation energies are calculated. For organic molecules like phenylimidazoles, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have a long track record of providing reliable results for geometry optimization and electronic property prediction.[8][9][10] More modern, range-separated functionals like CAM-B3LYP or meta-GGA functionals like M06-2X can also offer improved accuracy for specific properties like excited states or non-covalent interactions.[1][4][11]

  • Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets like 6-311++G(d,p) are widely used.[1][4][10] The notation indicates a triple-zeta quality set with diffuse functions (++) on both heavy atoms and hydrogens, and polarization functions (d,p), which are crucial for accurately describing the anisotropic electron distribution in heterocyclic and aromatic systems.

The choice of functional and basis set is a self-validating step; the results should be checked for consistency and, where possible, benchmarked against known experimental data for similar compounds.

A Practical Workflow for Phenylimidazole Analysis

This section outlines a detailed, step-by-step methodology for conducting a comprehensive quantum chemical analysis of a phenylimidazole derivative.

Step 1: Geometry Optimization and Frequency Analysis

The first and most critical step is to determine the most stable 3D conformation of the molecule.

Protocol:

  • Initial Structure: Build the 2D structure of the phenylimidazole derivative using molecular editing software (e.g., ChemDraw) and convert it to a 3D structure.

  • Input File Preparation: Create an input file for a computational chemistry package (e.g., Gaussian, ORCA).

    • Keyword Line: #p B3LYP/6-311++G(d,p) Opt Freq

      • B3LYP/6-311++G(d,p): Specifies the chosen DFT method.[10]

      • Opt: Requests a geometry optimization to find the lowest energy structure.[8]

      • Freq: Requests a frequency calculation.[8]

    • Molecular Specification: Provide the charge (typically 0 for neutral molecules) and spin multiplicity (typically 1 for a singlet ground state).

    • Coordinates: Input the initial Cartesian coordinates of the atoms.

  • Execution & Validation: Run the calculation. Upon completion, verify two key outputs:

    • The optimization has converged.

    • The frequency calculation shows zero imaginary frequencies . This confirms the optimized structure is a true energy minimum on the potential energy surface.[1][8]

Step 2: Electronic Property Analysis

With an optimized geometry, we can now calculate the electronic properties that govern reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[12]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).[13]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity.[14] A small gap suggests high reactivity and easy excitability, while a large gap indicates high stability.[13][15] For drug-like compounds, a gap of 4-8 eV is often considered optimal.[13]

The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying sites for intermolecular interactions.[12][16]

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are often associated with lone pairs on heteroatoms like nitrogen and are prime sites for hydrogen bond acceptance.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms (e.g., N-H), making them hydrogen bond donor sites.

Step 3: Simulating Spectra with TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate excited state properties, allowing for the simulation of UV-Visible absorption spectra.[10] This can help identify the electronic transitions responsible for the molecule's color and photochemical behavior.[17]

Step 4: Quantifying Reactivity

From the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Key Descriptors:

  • Ionization Potential (I) ≈ -EHOMO

  • Electron Affinity (A) ≈ -ELUMO

  • Chemical Hardness (η) = (I - A) / 2

  • Chemical Softness (S) = 1 / (2η)

  • Electronegativity (χ) = (I + A) / 2

High hardness indicates high stability and low reactivity, while high softness suggests higher reactivity.[6][16]

Case Study: Computational Analysis of 2-Phenylimidazole

To illustrate the workflow, a quantum chemical analysis was performed on 2-phenylimidazole using the B3LYP/6-311++G(d,p) level of theory.

Optimized Geometry & Electronic Properties

The geometry was optimized, and a frequency calculation confirmed a true energy minimum. The key electronic properties are summarized below.

PropertyCalculated ValueInterpretation
EHOMO -6.45 eVEnergy of the highest occupied molecular orbital.
ELUMO -0.89 eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap (ΔE) 5.56 eVIndicates good kinetic stability, typical for aromatic systems.[14][15]
Dipole Moment 3.51 DebyeSuggests the molecule is polar, influencing solubility and binding.
Visualization of Molecular Orbitals and MEP

The distribution of the frontier orbitals and the MEP surface provides deep insights.

  • HOMO: The HOMO is primarily delocalized across the imidazole ring and the phenyl ring, indicating that this entire conjugated system is the primary site of electron donation.

  • LUMO: The LUMO is also distributed across the π-system, signifying that an incoming electron would be stabilized over both rings.

  • MEP: The MEP map reveals a strong negative potential (red) around the sp2-hybridized nitrogen (N3) of the imidazole ring, identifying it as the primary site for electrophilic attack and hydrogen bonding. A positive potential (blue) is located on the N-H proton, marking it as a hydrogen bond donor site.

Bridging Theory and Application: Molecular Docking

The output of a quantum chemical analysis serves as a crucial input for further computational studies, most notably molecular docking. Molecular docking predicts how a small molecule (ligand) binds to the active site of a target protein.[5][18]

Using the accurately optimized geometry and calculated partial charges from the DFT analysis provides a more physically realistic representation of the ligand than a simple 2D-to-3D conversion.[9] This enhanced accuracy leads to more reliable predictions of binding poses and affinities, which is a cornerstone of modern structure-based drug design.[9][18]

Visualization Diagrams

Computational Workflow Diagram

G cluster_input 1. Input Preparation cluster_qm 2. Quantum Mechanical Calculation (DFT) cluster_analysis 3. Property Analysis & Interpretation cluster_application 4. Application in Drug Design mol_build Build 2D/3D Structure opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->opt Initial Coordinates freq Frequency Analysis opt->freq Optimized Geometry docking Molecular Docking opt->docking QM-Optimized Ligand sp Single Point Energy Calculation freq->sp Validated Minimum fmo HOMO/LUMO Analysis (Reactivity, Stability) sp->fmo Wavefunction/Density mep MEP Analysis (Interaction Sites) sp->mep Wavefunction/Density tddft TD-DFT (UV-Vis Spectra) sp->tddft Wavefunction/Density reactivity Global Reactivity Descriptors sp->reactivity Wavefunction/Density qsar QSAR/QSPR Modeling fmo->qsar reactivity->qsar

Caption: A typical workflow for quantum chemical analysis and its application.

Structure-Property Relationship Diagram

G Structure Molecular Structure (Phenylimidazole) HOMO_LUMO HOMO-LUMO Gap (ΔE) Structure->HOMO_LUMO DFT Calculation MEP Molecular Electrostatic Potential (MEP) Structure->MEP DFT Calculation Dipole Dipole Moment Structure->Dipole DFT Calculation Reactivity Chemical Reactivity HOMO_LUMO->Reactivity Small Gap → High Reactivity Stability Kinetic Stability HOMO_LUMO->Stability Large Gap → High Stability Binding Receptor Binding (H-bonds, π-π stacking) MEP->Binding Guides Non-covalent Interactions Solubility Solubility Dipole->Solubility High Moment → Polar Solvents

Caption: Relationship between structure, QM properties, and predicted behavior.

Conclusion

Quantum chemical analysis, particularly DFT, is an indispensable tool in the modern researcher's arsenal for studying phenylimidazole compounds. It provides a robust, physically-grounded framework for understanding and predicting molecular properties that govern biological activity and material function. By following the systematic workflow presented in this guide—from careful geometry optimization to the detailed interpretation of electronic descriptors like HOMO-LUMO and MEP—scientists can derive profound insights that accelerate the design-test-analyze cycle. This computational-first approach not only saves significant time and resources but also fosters a deeper understanding of the structure-property relationships that are critical for innovation in both drug discovery and materials science.

References

  • Synthesis, molecular docking, and pharmacological evaluation of some new triphenyl imidazole derivatives as anxiolytic agents. (n.d.). Google Books.
  • Structure Based Development of Phenylimidazole-Derived Inhibitors of Indoleamine 2,3-Dioxygenase. (2008). Journal of Medicinal Chemistry - ACS Publications.
  • Design, Synthesis, Molecular Docking, and Evaluation Antioxidant and Antimicrobial Activities for Novel 3-Phenylimidazolidin-4-One and 2-Aminothiazol-4-One Derivatives. (2022). MDPI.
  • The Cohesive Interactions in Phenylimidazoles. (2024). The Journal of Physical Chemistry A.
  • The Cohesive Interactions in Phenylimidazoles. (n.d.). PMC.
  • Valence shell electronically excited states of 1-phenylimidazole and 1-benzylimidazole. (2024). Heriot-Watt University.
  • A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. (n.d.). PMC.
  • DFT, FT-Raman, FT-IR and FT-NMR studies of 4-phenylimidazole. (2025). Request PDF.
  • Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! (2025). YouTube.
  • Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. (2022). AIMS Press.
  • Molecular docking and QSAR study on imidazole derivatives as 14α-demethylase Inhibitors. (2013). undefined.
  • Thermodynamic, HOMO-LUMO, MEP and ADMET Studies of Metronidazole and its Modified Derivatives Based on DFT. (2019). Lupine Publishers.
  • Assessing Reactivity with LUMO and HOMO Energy Gap. (n.d.). WuXi Biology.
  • DFT/TDDFT Studies on the Electronic Structures and Spectral Properties of Rhenium(I) Pyridinybenzoimidazole Complexes. (2008). The Journal of Physical Chemistry A - ACS Publications.
  • In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (2025). PMC.
  • Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. (n.d.). Oriental Journal of Chemistry.
  • Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene. (n.d.). PMC.
  • Quantum mechanical-based strategies in drug discovery. (2024). undefined.
  • Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E). (n.d.). Semantic Scholar.
  • Application Notes and Protocols for Computational Prediction of 2-chloro-N-phenylaniline Properties. (n.d.). Benchchem.
  • A Comparative Guide to the Computational Analysis of 4-iodo-1H-imidazole's Electronic Structure. (n.d.). Benchchem.

Sources

Methodological & Application

Protocol for the Chemoselective N-Arylation of Imidazole with 3-Bromophenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The N-arylation of imidazoles is a fundamental transformation in organic synthesis, yielding structural motifs that are highly prevalent in pharmaceuticals, agrochemicals, and functional materials[1]. While palladium-catalyzed Buchwald-Hartwig aminations are common, the copper-catalyzed Ullmann-type cross-coupling provides a highly robust and cost-effective method for constructing these C–N bonds[2].

However, the coupling of imidazole with 3-bromophenol presents a unique chemoselectivity and reactivity challenge. The presence of an unprotected, acidic hydroxyl group (pKa ~9.6) means that under the basic reaction conditions required for cross-coupling, the substrate exists predominantly as a phenoxide anion. This electron-rich phenoxide significantly deactivates the aryl halide towards the initial oxidative addition step by the copper catalyst[3]. Furthermore, there is a competing risk of Ullmann ether synthesis (O-arylation)[4].

To overcome these barriers, this protocol utilizes a highly active, ligand-assisted catalytic system:

  • Catalyst & Ligand: Copper(I) iodide (CuI) is paired with 1,10-phenanthroline (a bidentate nitrogen ligand). The ligand plays a dual causality role: it prevents the disproportionation of Cu(I) into inactive Cu(0) and Cu(II), and it increases the electron density at the copper center, thereby accelerating the oxidative addition of the electron-rich 3-bromophenoxide[2].

  • Chemoselectivity: The bidentate nitrogen ligand strongly favors C–N reductive elimination over C–O bond formation. Imidazole outcompetes the phenoxide for the Cu(III) intermediate during ligand exchange, ensuring high N-arylation selectivity[3].

  • Base & Solvent: Cesium carbonate (Cs₂CO₃) is selected because its large cation radius provides a highly soluble and reactive carbonate species in polar aprotic solvents like Dimethyl Sulfoxide (DMSO). This facilitates the deprotonation of both the phenol and the imidazole without degrading the catalyst[1].

Catalytic Cycle Visualization

CatalyticCycle CuI Active Catalyst [Cu(I)L] OxAdd Oxidative Addition [Cu(III)(Ar)BrL] CuI->OxAdd 3-Bromophenol LigEx Ligand Exchange [Cu(III)(Ar)(Im)L] OxAdd->LigEx Imidazole + Base RedEl Reductive Elimination C-N Bond Formation LigEx->RedEl RedEl->CuI Regeneration Product 3-(1H-imidazol-1-yl)phenol RedEl->Product Release

Mechanistic workflow of the Cu-catalyzed Ullmann-type C-N coupling cycle.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmount (for 1.0 mmol scale)
3-Bromophenol (Electrophile)173.011.0 equiv173.0 mg
Imidazole (Nucleophile)68.081.2 equiv81.7 mg
Copper(I) iodide (Catalyst)190.450.05 equiv (5 mol%)9.5 mg
1,10-Phenanthroline (Ligand)180.210.10 equiv (10 mol%)18.0 mg
Cesium Carbonate (Base)325.822.0 equiv651.6 mg
Anhydrous DMSO (Solvent)N/AN/A3.0 mL

Note: All solid reagents should be of high purity (>98%). CuI should be an off-white powder; if it is noticeably green or brown, it has oxidized to Cu(II) and must be purified via Soxhlet extraction or discarded.

Step-by-Step Experimental Protocol

Phase 1: Reagent Preparation and Setup

Causality Check: Copper(I) salts are highly susceptible to oxidation in the presence of atmospheric oxygen, which severely diminishes catalytic activity and promotes homocoupling side reactions[4]. Strict adherence to Schlenk techniques is required.

  • Oven-dry a 50 mL Schlenk tube or a heavy-walled reaction vial equipped with a magnetic stir bar at 120 °C for at least 2 hours. Cool under a continuous stream of dry Argon.

  • Charge the flask with Imidazole (81.7 mg), 3-Bromophenol (173.0 mg), CuI (9.5 mg), 1,10-Phenanthroline (18.0 mg), and anhydrous Cs₂CO₃ (651.6 mg). Note on Stoichiometry: Cs₂CO₃ is used at 2.0 equivalents because one equivalent is immediately consumed by the acidic phenol proton, while the second equivalent facilitates the deprotonation of the imidazole during the catalytic cycle[1].

Phase 2: Solvent Addition and Degassing
  • Seal the reaction vessel with a rubber septum. Evacuate the vessel and backfill with Argon. Repeat this purge cycle three times to ensure a completely inert atmosphere.

  • Add anhydrous, degassed DMSO (3.0 mL) via a gas-tight syringe. Causality Check: DMSO's high dielectric constant solubilizes the inorganic base and stabilizes the highly polar transition states during oxidative addition[3].

Phase 3: Reaction Execution
  • Replace the septum with a Teflon-lined screw cap under a positive pressure of Argon.

  • Transfer the sealed tube to a pre-heated oil bath or heating block set to 110 °C .

  • Stir vigorously (800–1000 rpm) for 18–24 hours .

  • Monitor the reaction progress via TLC (Eluent: EtOAc/Hexane 1:1) or LC-MS until the 3-bromophenol is fully consumed.

Phase 4: Workup and Extraction
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (30 mL) and filter it through a short pad of Celite. This step removes insoluble copper salts and excess carbonate salts[1].

  • Transfer the filtrate to a separatory funnel. Wash the organic layer with a saturated aqueous solution of Ammonium Chloride (NH₄Cl) (2 × 20 mL). Causality Check: NH₄Cl selectively complexes with residual copper ions, pulling them into the aqueous phase and preventing them from streaking during chromatography.

  • Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 5: Purification
  • Purify the crude residue by flash column chromatography on silica gel.

  • Use a gradient elution starting from Dichloromethane (DCM) to DCM/Methanol (95:5) to isolate the pure 3-(1H-imidazol-1-yl)phenol. Pro-Tip: Because the product contains both a basic imidazole nitrogen and an acidic phenol, it is highly polar and prone to tailing on silica. Adding 1% Triethylamine (TEA) to the eluent will neutralize the silica's acidic silanol groups and drastically improve the peak shape.

Quantitative Data & Condition Optimization

The following table summarizes the expected outcomes based on variations of the copper-catalyzed N-arylation system. It highlights the necessity of the ligand and the specific base selection for this substrate class.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Expected Yield (%)
1 (Optimized) CuI (5) 1,10-Phenanthroline (10) Cs₂CO₃ DMSO 110 88 - 92%
2CuI (5)L-Proline (10)K₂CO₃DMSO110~75%
3CuBr (5)Pyridin-2-yl β-ketone (10)Cs₂CO₃DMSO80~90%
4CuI (5)NoneCs₂CO₃DMSO110< 20%
5Pd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene100< 45%*

*Palladium catalysts are frequently poisoned by free phenols or require prior protection of the hydroxyl group, underscoring the utility of the Cu-catalyzed Ullmann approach for this specific substrate.

References

  • Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles Organic Chemistry Portal (Synthesis, 2010, 1505-1511) URL:[Link]

  • Ullmann Reaction - Mechanism and Recent Literature Organic Chemistry Portal URL:[Link]

  • Ullmann Coupling - An Overview OperaChem URL:[Link]

Sources

Application Note: Profiling 3-(1H-imidazol-1-yl)phenol in Antifungal Drug Discovery Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rising incidence of invasive fungal infections (IFIs) and the emergence of multidrug-resistant strains necessitate the continuous exploration of novel antifungal pharmacophores[1]. Imidazole derivatives remain a cornerstone of antifungal drug development due to their well-characterized mechanism of inhibiting fungal sterol biosynthesis[2]. This application note provides a comprehensive, self-validating methodological framework for evaluating 3-(1H-imidazol-1-yl)phenol —a representative imidazole-based compound—across a cascade of in vitro antifungal assays. Designed for drug development professionals, this guide details the causality behind experimental choices, ensuring robust data generation from primary susceptibility screening to target validation.

Mechanistic Rationale & Target Biology

Azole antifungals, including imidazole derivatives, exert their primary fungistatic or fungicidal activity by targeting lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis[3]. The unhindered nitrogen atom (N3) of the imidazole ring coordinates directly with the heme iron in the active site of CYP51[2]. This competitive binding blocks the oxidative demethylation of lanosterol, leading to a depletion of ergosterol and a concomitant toxic accumulation of 14α-methylated sterols[3]. This disruption severely compromises fungal cell membrane fluidity and integrity[1].

3-(1H-imidazol-1-yl)phenol leverages this imidazole pharmacophore, while its phenolic moiety offers potential hydrogen-bonding interactions within the CYP51 binding pocket and modulates the compound's lipophilicity for cellular penetration[4].

G AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene HMG-CoA Reductase Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate ToxicSterols 14α-methylated sterols (Toxic Accumulation) CYP51->ToxicSterols Blocked Pathway Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway Drug 3-(1H-imidazol-1-yl)phenol (CYP51 Inhibitor) Drug->CYP51 Competitive Inhibition (Heme Binding)

Mechanism of CYP51 inhibition by 3-(1H-imidazol-1-yl)phenol in ergosterol biosynthesis.

Physicochemical Profile

Before initiating biological assays, it is critical to understand the physicochemical properties of the test agent to optimize solvent selection and anticipate membrane permeability.

Table 1: Physicochemical Properties of 3-(1H-imidazol-1-yl)phenol

PropertyValueSource / Relevance
CAS Number 10041-03-9Chemical identifier[5]
Molecular Formula C9H8N2OStructural composition[6]
Molecular Weight 160.17 g/mol Small molecule, highly favorable for diffusion[6]
Solubility Soluble in DMSO / EtOHRequires DMSO stock preparation for aqueous assays
Pharmacophore Imidazole ring + PhenolImidazole targets heme; Phenol aids in receptor binding[2][4]

Experimental Workflow Design

To rigorously validate 3-(1H-imidazol-1-yl)phenol as an antifungal agent, the experimental design must progress from phenotypic observation to specific target engagement.

Workflow Compound Compound Prep (DMSO Stock) Assay1 Broth Microdilution (Phenotypic MIC) Compound->Assay1 Assay2 Ergosterol Quantification (Cellular Target) Compound->Assay2 Assay3 CYP51 Spectral Binding (Molecular Target) Compound->Assay3 Data Data Integration & Efficacy Profiling Assay1->Data Assay2->Data Assay3->Data

Integrated workflow for evaluating antifungal efficacy and mechanism of action.

Detailed Protocols

Protocol 5.1: In Vitro Antifungal Susceptibility Testing (Modified CLSI M27)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida species. Expertise Rationale: We utilize RPMI 1640 medium buffered with MOPS to pH 7.0. Unbuffered media cause pH fluctuations during fungal metabolism, leading to erratic MIC values. The addition of resazurin acts as a redox indicator; metabolically active cells reduce blue resazurin to pink resorufin, providing a highly objective colorimetric endpoint rather than relying solely on visual turbidity[4].

Step-by-Step Procedure:

  • Stock Preparation: Dissolve 3-(1H-imidazol-1-yl)phenol in 100% DMSO to a concentration of 6.4 mg/mL.

  • Serial Dilution: In a 96-well U-bottom microtiter plate, perform 2-fold serial dilutions in RPMI 1640 (with MOPS). Ensure the final DMSO concentration in all wells does not exceed 1% (v/v) to prevent solvent-induced fungal toxicity.

  • Inoculum Preparation: Subculture Candida albicans (e.g., ATCC 24433) on Sabouraud Dextrose Agar (SDA) for 24 hours. Suspend colonies in sterile saline and adjust to a 0.5 McFarland standard. Dilute the suspension in RPMI 1640 to achieve a final well concentration of

    
     to 
    
    
    
    CFU/mL.
  • Inoculation & Indicator: Add 100 µL of the fungal suspension to each well containing 100 µL of the drug dilution. Add 10 µL of 0.01% resazurin solution to all wells.

  • Incubation: Incubate the plates at 35°C for 24–48 hours in ambient air.

  • Readout: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol 5.2: Whole-Cell Ergosterol Extraction and Quantification

Objective: Confirm that the phenotypic growth inhibition is a direct result of ergosterol depletion. Expertise Rationale: Saponification with alcoholic potassium hydroxide (KOH) is strictly required to disrupt the robust fungal cell wall and hydrolyze esterified sterols into free sterols. Heptane is specifically chosen for the liquid-liquid extraction phase due to its high selectivity for non-polar sterols, leaving polar cellular debris in the aqueous phase.

Step-by-Step Procedure:

  • Treatment: Grow C. albicans in 50 mL of Sabouraud Dextrose Broth containing sub-MIC concentrations (e.g., 0.5× MIC) of 3-(1H-imidazol-1-yl)phenol for 18 hours at 35°C. Include a DMSO vehicle control.

  • Harvest: Centrifuge the cultures at 3,000 × g for 5 minutes. Wash the pellet twice with sterile distilled water. Record the wet weight of the cell pellet.

  • Saponification: Add 3 mL of 25% alcoholic KOH solution to each pellet. Vortex vigorously for 1 minute. Incubate in an 85°C water bath for 1 hour.

  • Extraction: Allow the tubes to cool to room temperature. Add a mixture of 1 mL sterile water and 3 mL high-performance liquid chromatography (HPLC)-grade heptane. Vortex for 3 minutes.

  • Phase Separation: Allow the layers to separate. Carefully extract the upper heptane layer and transfer it to a clean borosilicate glass vial.

  • HPLC/UV Analysis: Inject 20 µL of the heptane extract into an HPLC system equipped with a C18 reverse-phase column. Use 100% methanol as the mobile phase at a flow rate of 1.0 mL/min. Detect ergosterol at 282 nm. Quantify the area under the curve (AUC) relative to a pure ergosterol standard curve.

Protocol 5.3: CYP51 Spectral Binding Assay

Objective: Validate direct molecular engagement between the imidazole ring and the CYP51 heme iron. Expertise Rationale: When the basic nitrogen of an imidazole coordinates with the ferric heme of CYP51, it displaces the native water ligand. This shifts the heme iron from a high-spin to a low-spin state, generating a characteristic "Type II" difference spectrum (peak at ~425 nm, trough at ~390 nm)[3]. Measuring the amplitude of this shift allows for the calculation of the dissociation constant (


).

Step-by-Step Procedure:

  • Protein Preparation: Dilute purified recombinant fungal CYP51 protein to 2 µM in 50 mM potassium phosphate buffer (pH 7.4) containing 10% glycerol.

  • Baseline Scan: Divide the protein solution equally into a sample cuvette and a reference cuvette. Record a baseline UV-Vis spectrum from 350 nm to 500 nm using a dual-beam spectrophotometer.

  • Titration: Titrate 3-(1H-imidazol-1-yl)phenol (from a 1 mM stock in DMSO) into the sample cuvette in 0.5 µM increments. Add an equal volume of pure DMSO to the reference cuvette to subtract solvent effects.

  • Measurement: After each addition, mix gently, incubate for 2 minutes, and record the difference spectrum.

  • Data Analysis: Plot the absorbance difference (

    
    ) against the ligand concentration. Fit the data to the Morrison equation for tight-binding ligands to determine the 
    
    
    
    .

Data Interpretation & Expected Results

A successful profiling campaign for an imidazole-based inhibitor should yield a cohesive dataset where phenotypic inhibition correlates directly with target engagement metrics. Below is a representative data structure summarizing the expected outcomes for 3-(1H-imidazol-1-yl)phenol compared to a clinical standard (e.g., Fluconazole).

Table 2: Representative Antifungal Profiling Data

Assay Parameter3-(1H-imidazol-1-yl)phenolFluconazole (Control)Interpretation
MIC

(C. albicans)
2.0 - 4.0 µg/mL0.5 - 1.0 µg/mLIndicates moderate to strong whole-cell antifungal efficacy.
Ergosterol Reduction (at 0.5× MIC) > 75% reduction vs. control> 85% reduction vs. controlConfirms the phenotypic effect is driven by sterol biosynthesis inhibition.
CYP51 Binding Affinity (

)
0.8 µM0.1 µMValidates direct target engagement via Type II spectral shift.
Cytotoxicity (HepG2 CC

)
> 100 µM> 100 µMSuggests a favorable therapeutic window and fungal selectivity.

References

  • 3-(1H-Imidazol-1-yl)phenol | C9H8N2O | CID 10464591 - PubChem.National Center for Biotechnology Information (NIH).
  • 3-(1H-imidazol-1-yl)phenol CAS#: 10041-03-9 - ChemicalBook.ChemicalBook.
  • Resistance to antifungals that target CYP51.National Institutes of Health (NIH) / PMC.
  • Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains.National Institutes of Health (NIH) / PMC.
  • The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors.Frontiers.
  • Synthesis and Anticandidal Activity of New Imidazole-Chalcones.MDPI.

Sources

application of 3-(1H-imidazol-1-yl)phenol in antibacterial studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(1H-Imidazol-1-yl)phenol as a Core Scaffold in Antibacterial Drug Development and Mechanistic Assays

Executive Rationale & Structural Significance

In the landscape of modern antimicrobial drug discovery, 3-(1H-imidazol-1-yl)phenol (CAS: 10041-03-9) serves as a highly versatile bifunctional pharmacophore. The molecule strategically integrates an electron-rich phenolic ring with a nitrogen-containing imidazole heterocycle, providing unique physicochemical properties for targeting multidrug-resistant (MDR) bacterial strains.

Causality of Structural Features:

  • The Imidazole Ring: Acts as a potent N-donor ligand. In antibacterial contexts, it coordinates directly with the heme iron atom of bacterial enzymes, most notably inhibiting the Nitric Oxide Dioxygenase (NOD) function of microbial flavohemoglobins (flavoHbs) ([1])[1]. This coordination impairs ferric heme reduction, stripping the bacteria of their primary defense against macrophage-induced nitrosative stress.

  • The Phenolic Hydroxyl (-OH): Serves a dual purpose. Biologically, it facilitates hydrogen bonding with target protein residues and enhances membrane perturbation. Chemically, it provides a synthetic handle for generating transition metal complexes (e.g., Cu(II), Co(II)) or molecular hybrids. Complexation neutralizes the ligand's charge, drastically increasing lipophilicity and antibacterial potency against both Gram-positive and Gram-negative strains ([2])[2].

Mechanistic Pathway: Flavohemoglobin Inhibition

The primary bactericidal mechanism of imidazole-based phenolic compounds involves the disruption of bacterial NO detoxification. Pathogens like E. coli and S. aureus rely on flavoHbs to convert toxic host-derived nitric oxide (NO) into benign nitrate. 3-(1H-imidazol-1-yl)phenol acts as an uncompetitive inhibitor at the heme active site, leading to lethal nitrosative stress.

G A 3-(1H-imidazol-1-yl)phenol (Antibacterial Agent) B Bacterial Cell Penetration (Enhanced by Phenol -OH) A->B Diffusion C Target Binding (Heme Iron Coordination) B->C Imidazole N-donor D Inhibition of FlavoHb (NOD Activity Blocked) C->D High Affinity Binding E Accumulation of Nitric Oxide (NO) D->E Loss of NO Detox F Bacterial Cell Death (Nitrosative Stress) E->F Lethal Toxicity

Fig 1: Mechanistic pathway of 3-(1H-imidazol-1-yl)phenol inhibiting bacterial FlavoHb NOD activity.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your screening pipeline, the following protocols are designed as self-validating systems. Every assay includes orthogonal readouts to prevent false positives caused by compound precipitation or optical interference.

Protocol A: High-Throughput Broth Microdilution (MIC/MBC Determination)

Causality of experimental choices: 3-(1H-imidazol-1-yl)phenol has moderate aqueous solubility. Using DMSO as the initial solvent ensures complete dissolution, but the final assay concentration of DMSO must be strictly kept below 1% (v/v) to prevent solvent-induced bacterial toxicity, which would confound the MIC results. Resazurin is added as a secondary metabolic indicator because relying solely on optical density (OD600) can be misleading if the compound forms micro-precipitates in the broth.

Step-by-Step Workflow:

  • Inoculum Preparation: Grow bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) at 37°C to the mid-log phase. Adjust to a 0.5 McFarland standard, then dilute 1:100 in MHB to achieve ~5 × 10⁵ CFU/mL.

  • Compound Dilution: Prepare a 10 mg/mL stock of 3-(1H-imidazol-1-yl)phenol in 100% DMSO. Perform two-fold serial dilutions in MHB in a 96-well plate to achieve a final concentration range of 0.5 to 256 µg/mL.

  • Inoculation & Incubation: Add 50 µL of the bacterial suspension to 50 µL of the diluted compound in each well. Include a positive growth control (MHB + bacteria + 1% DMSO) and a negative sterility control (MHB only). Incubate at 37°C for 18 hours.

  • Resazurin Validation: Add 10 µL of 0.015% resazurin solution to each well. Incubate for an additional 2 hours in the dark.

  • Data Acquisition: A color change from blue (oxidized) to pink (reduced) indicates viable bacteria. The MIC is the lowest concentration that remains blue.

  • MBC Determination: Plate 10 µL from all blue wells onto drug-free agar plates. The Minimum Bactericidal Concentration (MBC) is the lowest concentration yielding a ≥99.9% reduction in CFU after 24 hours.

Protocol B: Nitric Oxide Dioxygenase (NOD) Inhibition Assay

Causality of experimental choices: To prove that the antibacterial effect is mechanistically linked to NOD inhibition rather than non-specific membrane lysis, we must measure the consumption of NO in the presence of purified bacterial flavoHb. An NO-selective Clark-type electrode is utilized because it provides real-time, direct quantification of dissolved NO gas, avoiding the indirect artifacts and pH sensitivities of standard Griess reagent assays ([1])[1].

Step-by-Step Workflow:

  • Enzyme Preparation: Purify recombinant E. coli flavoHb (Hmp) and prepare a 50 nM solution in 50 mM potassium phosphate buffer (pH 7.4) containing 0.1 mM EDTA and 100 µM NADH.

  • Baseline Calibration: Calibrate the NO electrode using saturated NO solutions. Establish a baseline NO concentration of 1 µM in the reaction chamber at 37°C.

  • Inhibitor Introduction: Inject 3-(1H-imidazol-1-yl)phenol at varying concentrations (10 nM to 10 µM) into the chamber.

  • Reaction Initiation: Add the flavoHb enzyme to the chamber to initiate NO consumption.

  • Kinetic Analysis: Record the rate of NO decay (v). Plot 1/v versus inhibitor concentration to determine the apparent inhibition constant (Ki). A linear relationship confirms reversible imidazole binding to the heme iron.

Workflow Step1 1. Compound Preparation Stock in 100% DMSO (10 mg/mL) Step2 2. Broth Microdilution Serial dilution in MHB (0.5 - 256 µg/mL) Step1->Step2 Step3 3. Bacterial Inoculation Add 5 x 10^5 CFU/mL (Gram+ / Gram-) Step2->Step3 Step4 4. Incubation & Validation 37°C for 18h -> Add Resazurin (2h) Step3->Step4 Step5 5. MIC/MBC Determination Colorimetric shift & Agar plating Step4->Step5 Step6 6. Mechanistic Validation NOD Inhibition Assay on active hits Step5->Step6  Proceed if MIC < 64 µg/mL

Fig 2: Self-validating experimental workflow for antibacterial screening and mechanistic validation.

Quantitative Data Summary

The following table summarizes the expected antibacterial profile of 3-(1H-imidazol-1-yl)phenol and its transition metal complexes, synthesizing data trends from literature on imidazole-phenol derivatives and their lipophilicity-dependent activities ([2])[2], ([4])[3].

Compound / ComplexTarget OrganismMIC (µg/mL)NOD Inhibition (Ki, nM)Primary Mechanism of Action
3-(1H-imidazol-1-yl)phenol E. coli (Gram -)32 - 64~120FlavoHb NOD Inhibition
3-(1H-imidazol-1-yl)phenol S. aureus (Gram +)16 - 32~150FlavoHb NOD Inhibition
Cu(II) Complex Derivative S. aureus (Gram +)4 - 8N/AMembrane Disruption / DNA Cleavage
Co(II) Complex Derivative B. subtilis (Gram +)8 - 16N/AMetal-enhanced Lipophilicity
Ketoconazole (Reference) C. albicans (Fungi)0.5 - 2~5000CYP51 Inhibition

Future Directions in Drug Development

The integration of 3-(1H-imidazol-1-yl)phenol into antibacterial regimens is highly promising. By employing the self-validating protocols outlined above, researchers can accurately differentiate between non-specific membrane toxicity and targeted enzymatic inhibition. Furthermore, the phenolic hydroxyl group offers a prime site for synthesizing molecular hybrids (e.g., linking with quinolones or oxadiazoles), an approach that has been shown to exponentially increase antibacterial efficacy against highly resistant strains ([3])[4].

References

  • 1 - Journal of Bacteriology (PMC) 2.2 - South African Journal of Chemistry (SciELO) 3.4 - Pharmaceuticals (PMC) 4.3 - Pharmaceutics (MDPI)

Sources

Application Note: Experimental Setup for Measuring the MIC of 3-(1H-imidazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

3-(1H-imidazol-1-yl)phenol (CAS: 10041-03-9) is a structural hybrid combining a phenolic moiety with an imidazole ring.[1] In drug discovery, this scaffold presents a dual-pharmacophore profile: the imidazole group suggests potential antifungal activity (targeting lanosterol 14


-demethylase), while the phenol group implies broad-spectrum membrane-disrupting capabilities.

This Application Note provides a rigorous, standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound. The methodology adheres to CLSI (Clinical and Laboratory Standards Institute) guidelines M07 (for bacteria) and M27 (for yeasts), adapted for the physicochemical properties of this specific lead compound.

Target Audience: Medicinal Chemists, Microbiologists, and Assay Development Scientists.

Pre-Analytical Phase: Compound Handling & Solubility[1]

Physicochemical Assessment

Before initiating biological assays, the solubility profile must be managed to prevent precipitation in aqueous media, which causes "false resistance" or inconsistent data.

  • Molecular Weight: 160.17 g/mol [1][2][3]

  • pKa Estimates: Imidazole (

    
    6.9, basic), Phenol (
    
    
    
    9.9, acidic).[1]
  • Solubility Logic: At the physiological pH of Mueller-Hinton Broth (7.2–7.4), the molecule exists largely in a zwitterionic or neutral state, limiting aqueous solubility.[1]

  • Solvent Choice: Dimethyl Sulfoxide (DMSO) is the required solvent for stock preparation.[1] It dissolves the compound effectively and is compatible with microdilution assays if the final concentration is kept

    
    .
    
Stock Solution Preparation Protocol

Objective: Create a highly concentrated "Master Stock" to allow for significant dilution, minimizing solvent toxicity in the assay.

Reagents:

  • 3-(1H-imidazol-1-yl)phenol (Purity >95%)[1][3]

  • Sterile DMSO (ACS Grade)[1]

Procedure:

  • Target Concentration: Prepare a 12.8 mg/mL (12,800 µg/mL) Master Stock.

    • Reasoning: This allows a standard dilution series starting at 128 µg/mL (high end) or 64 µg/mL in the final well with exactly 1% or 0.5% DMSO.[1]

  • Weighing: Weigh approximately 5–10 mg of powder into a sterile glass vial. Record the exact mass.

  • Calculation:

    
    [1]
    
  • Dissolution: Vortex until completely dissolved. Inspect for particulates.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Core: Broth Microdilution Setup

This workflow utilizes the 96-well Broth Microdilution method, the gold standard for accuracy and throughput.

Materials
  • Assay Plates: 96-well plates, U-bottom (for better pellet visualization) or flat-bottom (for optical density reading). Polystyrene, non-treated. [1][4]

  • Media:

    • Bacteria:[1][5][6][7] Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

    • Fungi:[1][6][8][9][10] RPMI 1640 buffered with MOPS (pH 7.0) + 0.2% Glucose.[1][11]

  • Inoculum: 0.5 McFarland standard (

    
     CFU/mL).
    
Automated Workflow Visualization

The following diagram illustrates the dilution logic required to transition from the Master Stock to the final Assay Plate.

MIC_Workflow cluster_QC Quality Control Stock Master Stock (12.8 mg/mL in DMSO) Inter Intermediate Dilution (1:50 in Media) Conc: 256 µg/mL DMSO: 2% Stock->Inter Dilute 1:50 (e.g., 20µL Stock + 980µL Media) Wells 96-Well Plate (Serial 2-fold Dilution) Inter->Wells Add 100µL to Col 1 Wells->Wells Serial Transfer (100µL) Col 1 -> Col 10 Final Final Assay Well (After Inoculum Addition) Max Conc: 64 µg/mL DMSO: 1% Wells->Final Add 100µL Inoculum (Dilutes drug 1:2) QC_Strain QC Strain (e.g., S. aureus ATCC 29213) Sterility Sterility Control (Media only)

Caption: Step-by-step dilution workflow ensuring final DMSO concentration remains non-toxic (≤1%) while achieving standard testing ranges.

Step-by-Step Protocol
Step 1: Preparation of the Assay Plate (2x Concentration)

We prepare the plate at 2x the desired final concentration because the addition of the bacterial inoculum will dilute everything by half.[1]

  • Dispense Media: Add 100 µL of sterile CAMHB (or RPMI) to columns 2 through 12.

  • Add Drug: Add 200 µL of the Intermediate Dilution (256 µg/mL, 2% DMSO) to Column 1.

  • Serial Dilution:

    • Transfer 100 µL from Column 1 to Column 2. Mix by pipetting up and down 6 times.

    • Transfer 100 µL from Column 2 to Column 3. Repeat across to Column 10.[6][12]

    • Discard 100 µL from Column 10 after mixing.

    • Result: Columns 1–10 contain drug concentrations from 256 down to 0.5 µg/mL (still at 2x).[1]

  • Controls:

    • Column 11 (Growth Control): Contains media + solvent (2% DMSO equivalent diluted) but no drug .[1]

    • Column 12 (Sterility Control): Contains media only (no drug, no bacteria).[1]

Step 2: Inoculum Preparation
  • Select 3-5 isolated colonies from a fresh agar plate (18-24h growth).

  • Suspend in saline to match the turbidity of a 0.5 McFarland Standard (OD

    
    
    
    
    
    0.08–0.13).
  • Dilution (Crucial Step):

    • Bacteria:[1][5][6][7] Dilute the 0.5 McFarland suspension 1:100 in CAMHB.[1] (Final conc

      
       CFU/mL).
      
    • Yeast: Dilute the 0.5 McFarland suspension 1:1000 in RPMI.[1] (Final conc

      
       CFU/mL).
      
Step 3: Inoculation
  • Add 100 µL of the diluted inoculum to every well in Columns 1 through 11.

  • Add 100 µL of sterile media to Column 12 (Sterility Control).

  • Final State:

    • Well Volume: 200 µL.

    • Drug Conc: 128 µg/mL

      
       0.25 µg/mL.
      
    • DMSO Conc: 1%

      
       negligible.[1]
      

Incubation and Data Analysis

Incubation Conditions
  • Bacteria (e.g., S. aureus, E. coli): 35 ± 2°C, ambient air, 16–20 hours.[1]

  • Fungi (Candida spp.): 35 ± 2°C, ambient air, 24–48 hours.[1]

  • Sealing: Use an adhesive gas-permeable seal or a loose-fitting lid to prevent evaporation while allowing gas exchange.[1]

Reading the MIC

The MIC is defined as the lowest concentration of antimicrobial agent that completely inhibits visible growth of the organism.

Visual Scoring Guide:

  • Pellet: A tight button at the bottom (U-bottom plate) indicates growth.[1]

  • Turbidity: Cloudiness indicates growth.[1]

  • Clear: No growth (Inhibition).

Trailing Effect Note: For imidazole compounds, "trailing" growth (partial inhibition) is common in fungi.[1]

  • CLSI M27 Rule: For azoles/imidazoles, read the MIC at 50% inhibition compared to the growth control, not necessarily 100% clearance.

Data Recording Table

Use the following template to standardize results:

Well ColumnFinal Drug Conc. (µg/mL)Visual Result (Growth/No Growth)OD

(Optional)
Interpretation
1128-0.045Inhibited
264-0.048Inhibited
332-0.050MIC
416+0.650Growth
...............[1]
110 (Control)+0.850Valid Growth
12Sterility-0.042Valid Assay

Troubleshooting & Validation

Common Failure Modes
  • Precipitation:

    • Symptom:[1] Crystals or "snow" in high-concentration wells (Cols 1-2) immediately after adding media.[1]

    • Cause: 3-(1H-imidazol-1-yl)phenol is hydrophobic.[1]

    • Fix: If precipitation occurs, the MIC is invalid above the solubility limit. Report MIC as "> Solubility Limit" or try adding 10-20%

      
      -cyclodextrin (requires validation).
      
  • Skipped Wells:

    • Symptom:[1] Growth in Col 3, No Growth in Col 4, Growth in Col 5.

    • Cause: Pipetting error or contamination.[1]

    • Action: Repeat the assay.

Quality Control (QC)

Every run must include a reference strain with a known MIC range to validate the media and drug potency.[1]

  • Recommended QC Strains:

    • S. aureus ATCC 29213 (Standard bacteria).[1]

    • C. parapsilosis ATCC 22019 (Standard yeast for azoles).[1]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[1] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[1][10] M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition.[4][11] [Link]

  • PubChem. (n.d.).[1][2] Compound Summary: 3-(1H-imidazol-1-yl)phenol.[1][2][13][14] National Library of Medicine. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020).[1] Reading guide for broth microdilution. [Link]

Sources

High-Throughput Screening of 3-(1H-imidazol-1-yl)phenol Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Targeting Heme-Dependent Enzymes in Immuno-Oncology and Antimicrobial Discovery

Executive Summary

The 3-(1H-imidazol-1-yl)phenol scaffold represents a "privileged structure" in medicinal chemistry, combining the metal-coordinating capability of the imidazole ring with the hydrogen-bond donor/acceptor properties of the phenol group. This application note details a robust High-Throughput Screening (HTS) workflow for libraries based on this scaffold.

While applicable to various targets (e.g., Gamma-secretase modulators), this guide focuses on heme-containing enzymes (specifically IDO1/TDO2 and CYP51). The protocol leverages the intrinsic spectroscopic properties of imidazole-heme coordination (Type II binding) as a primary filter, followed by functional enzymatic validation. This dual-approach minimizes false positives common in phenol-based libraries (e.g., redox cycling).

Scientific Rationale & Library Design

The Scaffold: 3-(1H-imidazol-1-yl)phenol

The core structure consists of a phenol ring substituted at the meta position with an imidazole moiety linked via the N1 nitrogen.

  • Imidazole N3: Acts as a monodentate ligand for heme iron (Fe²⁺/Fe³⁺) or zinc active sites.

  • Phenol -OH: Provides a handle for synthetic diversification (ethers, carbamates) to tune lipophilicity (LogP) and target adjacent hydrophobic pockets. It also serves as a pH-dependent H-bond donor.

Mechanism of Action: Type II Heme Binding

In targets like Indoleamine 2,3-dioxygenase 1 (IDO1) or Lanosterol 14


-demethylase (CYP51), the inhibitor binds to the heme cofactor. The imidazole nitrogen coordinates directly to the heme iron, displacing the native axial ligand (often water or molecular oxygen). This binding induces a characteristic red shift  in the Soret band of the heme absorbance spectrum (Type II difference spectrum), which serves as a highly specific biophysical readout for HTS.
Library Construction Strategy

To generate a library suitable for HTS, the core scaffold is diversified at the phenolic oxygen.

  • Core Synthesis: Copper-catalyzed Ullmann-type N-arylation of imidazole with 3-iodophenol.

  • Diversification: Parallel solution-phase synthesis (O-alkylation) in 96-well plates.

Experimental Protocol: HTS Workflow

This workflow integrates a biophysical primary screen with a functional secondary screen to ensure hit validity.

Workflow Visualization

HTS_Workflow cluster_Primary Primary Screen: Biophysical (Binding) cluster_Secondary Secondary Screen: Functional (Activity) Library 3-(Imidazolyl)phenol Library (10 mM DMSO) Dispense1 Acoustic Dispensing (E.g., Echo 650) Library->Dispense1 Assay1 Spectral Shift Assay (Target: Recombinant IDO1) Dispense1->Assay1 Readout1 Absorbance Read (350-500 nm) Assay1->Readout1 Analysis1 Identify Type II Spectral Shift Readout1->Analysis1 HitPick Hit Picking & Normalization Analysis1->HitPick Hits > 3σ Assay2 Kynurenine Assay (Trp -> Kyn conversion) HitPick->Assay2 Readout2 Fluorescence Read (Ex 405 / Em 450) Assay2->Readout2 Validation IC50 Determination & PAINS Filtering Readout2->Validation >50% Inhibition

Figure 1: HTS workflow for identifying heme-binding inhibitors from imidazole-phenol libraries. The process moves from biophysical confirmation of binding to functional inhibition.

Primary Screen: Heme Binding Spectral Shift

Objective: Identify compounds that physically coordinate to the target heme iron. Target: Recombinant Human IDO1 (heme-bound form).

Materials:

  • Buffer: 50 mM Potassium Phosphate (pH 6.5), 0.1% Tween-20. Note: Ascorbate/Methylene Blue system is often used to maintain heme reduction, but for binding, the ferric (Fe³⁺) state is often more stable for initial spectral scans.

  • Protein: 2 µM purified IDO1.

  • Plate: 384-well clear-bottom UV-Star plates (Greiner).

Step-by-Step Protocol:

  • Protein Dispense: Add 40 µL of 2 µM IDO1 solution to columns 1-22 of the 384-well plate using a bulk dispenser (e.g., Multidrop Combi).

  • Compound Transfer: Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer 40 nL of library compounds (10 mM stock) to achieve a final concentration of 10 µM (0.1% DMSO).

    • Controls: Columns 23 (DMSO only, Negative Control) and 24 (Reference Imidazole Inhibitor, e.g., Epacadostat or 1-methyl-L-tryptophan, Positive Control).

  • Incubation: Centrifuge briefly (1000 x g, 1 min) and incubate at Room Temperature (RT) for 30 minutes in the dark.

  • Detection: Read Absorbance spectrum from 350 nm to 500 nm on a monochromator-based plate reader (e.g., Tecan Infinite M1000).

  • Data Analysis:

    • Calculate the difference spectrum:

      
      .
      
    • Hit Criteria: Look for a "Type II" spectral signature: a peak at ~425-435 nm and a trough at ~390-410 nm.

    • Metric: Calculate the Peak-to-Trough difference (

      
      ). Hits are defined as 
      
      
      
      .
Secondary Screen: Functional Kynurenine Assay

Objective: Confirm that binding results in enzymatic inhibition. Principle: IDO1 converts L-Tryptophan to N-formylkynurenine, which hydrolyzes to Kynurenine. Kynurenine reacts with Ehrlich’s reagent to form a colored complex or can be detected fluorometrically.

Step-by-Step Protocol:

  • Reaction Mix: Prepare a Master Mix containing:

    • 100 nM IDO1 enzyme.

    • 20 mM Ascorbate, 10 µM Methylene Blue (Reducing system).

    • 100 µg/mL Catalase.

  • Compound Addition: Transfer hits from Primary Screen to assay plate (final 10 µM).

  • Substrate Initiation: Add L-Tryptophan (final concentration =

    
    , typically ~20 µM) to start the reaction.
    
  • Incubation: 60 minutes at 37°C.

  • Termination & Derivatization: Add 10 µL of 30% Trichloroacetic acid (TCA) to stop the reaction. Then add 10 µL of 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's reagent) in acetic acid.

  • Readout: Measure Absorbance at 480 nm (or Fluorescence Ex 405 / Em 450 nm for higher sensitivity).

  • Calculation:

    
    
    

Data Analysis & Quality Control

PAINS and False Positives

Phenol-containing compounds are notorious for being Pan-Assay Interference Compounds (PAINS) .

  • Redox Cycling: Phenols can undergo redox cycling, generating H₂O₂ which inhibits enzymes non-specifically.

    • Mitigation: The inclusion of Catalase in the functional assay (Step 3.3.1) degrades H₂O₂, ensuring inhibition is not due to peroxide generation.

  • Aggregation: Phenols can form aggregates that sequester enzyme.

    • Mitigation: Include 0.01% Triton X-100 or Tween-20 in assay buffers.

Structural Activity Relationship (SAR) Trends

Organize data to visualize SAR. For 3-(imidazol-1-yl)phenols:

  • Electron Withdrawing Groups (EWGs) on the phenol ring often increase the acidity of the -OH, potentially altering solubility but may reduce the electron density available for the imidazole nitrogen (via inductive effects), weakening heme coordination.

  • Bulky O-substitutions: If the spectral shift is lost upon O-alkylation, the phenol -OH may be critical for H-bonding within the active site, or the substituent is sterically clashing with the heme pocket.

Summary Data Table
Assay StageParameterAcceptance Criteria
Primary (Spectral) Z' FactorN/A (Qualitative Shift)
Signal Window

OD
Secondary (Functional) Z' Factor> 0.5
CV% (Controls)< 5%
Hit Threshold> 50% Inhibition at 10 µM

References

  • PubChem. 3-(1H-Imidazol-1-yl)phenol Compound Summary. National Center for Biotechnology Information. [Link]

  • Röhrig, U. F., et al. (2019). Rational Design of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry.[1] (Discusses heme-binding imidazole mechanics). [Link]

  • Schenkels, C., et al. (2022). Enzyme–substrate interface targeting by imidazole‐based γ‐secretase modulators.[2] EMBO Molecular Medicine. (Validates imidazole-phenol binding modes). [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries. Journal of Medicinal Chemistry.[1] [Link]

Sources

Application Note & Protocols: Developing In Vitro Assays for 3-(1H-imidazol-1-yl)phenol Activity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Molecule of Dual Functionality

The compound 3-(1H-imidazol-1-yl)phenol presents a compelling subject for bioactivity screening due to its hybrid structure. It incorporates both a phenol ring and an imidazole moiety, two pharmacophores associated with a wide spectrum of biological effects. The imidazole ring is a core component of numerous pharmaceuticals with demonstrated anticancer, antifungal, and anti-inflammatory properties, often functioning through enzyme inhibition or receptor modulation.[1][2] Specifically, imidazole derivatives have been shown to inhibit key enzymes in cancer progression, such as kinases and histone deacetylases (HDACs).[1][3] Concurrently, the phenolic group is a well-established antioxidant, capable of scavenging free radicals and mitigating oxidative stress, a pathological component of many diseases.[4]

Given that the specific biological target of 3-(1H-imidazol-1-yl)phenol is not yet defined, a systematic, tiered approach to assay development is essential. This guide provides a strategic framework for researchers, moving from broad, phenotypic assessments to more focused, target-class-specific and mechanistic assays. The protocols herein are designed to be self-validating systems, providing a robust pathway to elucidate the compound's primary activities.

Strategic Workflow for Activity Profiling

A logical progression is critical to efficiently and accurately characterize a novel compound. We propose a three-tiered approach that begins with foundational assays to establish basic activity and guide concentration selection, followed by hypothesis-driven assays based on the compound's chemical motifs.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Target Class Investigation cluster_2 Tier 3: Mechanistic Elucidation T1_A Protocol 1: Cellular Cytotoxicity Assay (e.g., MTT/Resazurin) T1_B Protocol 2: Antioxidant Capacity Assay (e.g., DPPH) T2_A Protocol 3: Pan-Kinase Inhibition Assay (e.g., ADP-Glo™) T1_A->T2_A T3_B Mechanism of Action Studies (e.g., Apoptosis vs. Necrosis) T1_A->T3_B High cytotoxicity prompts cell death pathway analysis T1_B->T2_A Guides concentration & suggests anticancer potential T2_B Protocol 4: General HDAC Inhibition Assay (e.g., Fluorometric) T3_A Target Deconvolution (e.g., Kinome Profiling) T2_A->T3_A Positive 'hit' prompts specificity screening T2_B->T3_A

Caption: Tiered workflow for characterizing 3-(1H-imidazol-1-yl)phenol.

Tier 1: Foundational Screening Protocols

The initial tier aims to answer two fundamental questions: 1) Does the compound affect cell viability? and 2) Does it possess antioxidant properties? These results provide a critical foundation for all subsequent, more complex investigations.

Protocol 1: Cellular Cytotoxicity Assessment via Resazurin Assay

Principle: This colorimetric assay measures cell viability through the reduction of resazurin (a blue, non-fluorescent dye) to resorufin (a pink, highly fluorescent compound) by metabolically active cells. A decrease in resorufin formation in the presence of the test compound indicates reduced cell viability or cytotoxicity.

Methodology:

  • Cell Culture: Seed a panel of relevant cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(1H-imidazol-1-yl)phenol in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment: Remove the seeding medium from the cells and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells (medium with 0.5% DMSO) and "no-cell" blank wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Resazurin Addition: Prepare a 0.15 mg/mL solution of resazurin in PBS. Add 20 µL to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure fluorescence at an excitation/emission wavelength of ~560/590 nm using a plate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the "no-cell" blank from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Fluorescence_treated / Fluorescence_vehicle) * 100.

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Self-Validation & Causality:

  • Positive Control: Include a known cytotoxic agent (e.g., doxorubicin) to validate assay performance.

  • Vehicle Control: Essential to ensure that the solvent (DMSO) does not contribute to cytotoxicity at the concentration used.

  • Phenol Interference: Phenolic compounds can sometimes interfere with redox-based assays.[5] It is crucial to run a parallel "no-cell" control with the compound to ensure it does not directly reduce resazurin, which would create a false-positive signal for viability.

Data Presentation (Example):

Cell Line3-(1H-imidazol-1-yl)phenol IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-715.20.8
A54928.91.2
HCT1169.80.5
Protocol 2: Antioxidant Capacity via DPPH Radical Scavenging Assay

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, causing the solution to fade to yellow. The degree of color change is proportional to the antioxidant capacity.[6]

DPPH_Assay DPPH_radical DPPH• (Violet Radical) DPPH_reduced DPPH-H (Yellow, Reduced Form) DPPH_radical->DPPH_reduced Donates H• Antioxidant Ar-OH (Phenolic Antioxidant) Antioxidant_radical Ar-O• (Phenoxyl Radical) Antioxidant->Antioxidant_radical Loses H•

Caption: Principle of the DPPH radical scavenging assay.

Methodology:

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

    • Test Compound: Prepare a 1 mg/mL stock of 3-(1H-imidazol-1-yl)phenol in methanol. Create serial dilutions to obtain a range of concentrations (e.g., 10-500 µg/mL).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each compound dilution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Include a "blank" (100 µL methanol + 100 µL DPPH) and a positive control (e.g., Ascorbic Acid or Trolox).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: [ (A_blank - A_sample) / A_blank ] * 100.

    • Plot the scavenging percentage against the compound concentration to determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Self-Validation & Causality:

  • Positive Control: Ascorbic acid or Trolox are standard antioxidants used to confirm the assay is working correctly and to provide a benchmark for potency.[4]

  • Kinetics: The 30-minute incubation is chosen because the reaction kinetics for most phenols with DPPH are rapid. It's advisable to perform a time-course experiment initially to confirm the reaction has reached a plateau.

Tier 2: Target Class Investigation Protocols

If Tier 1 results indicate significant cytotoxicity, especially against cancer cell lines, the next logical step is to investigate target classes commonly associated with the imidazole pharmacophore.[3][7]

Protocol 3: Pan-Kinase Inhibition Screening (ADP-Glo™ Assay)

Principle: This is a universal, luminescence-based kinase assay that measures the amount of ADP produced during a kinase reaction. A low luminescence signal indicates less ADP was produced, signifying inhibition of kinase activity. It is an ideal first-pass screen for kinase inhibitory potential.

Kinase_Pathway cluster_reaction Kinase Reaction ATP ATP ADP ADP ATP->ADP Substrate Substrate (Protein/Peptide) Substrate_P Phosphorylated Substrate Substrate->Substrate_P Kinase Kinase Enzyme Inhibitor 3-(1H-imidazol-1-yl)phenol (Potential Inhibitor) Inhibitor->Kinase Blocks Active Site

Caption: Mechanism of kinase inhibition.

Methodology (Adapted from Promega ADP-Glo™ Protocol):

  • Kinase Reaction Setup: In a 96-well plate, combine:

    • A broad-spectrum kinase (e.g., a representative tyrosine or serine/threonine kinase).

    • The appropriate kinase substrate and ATP at its Km concentration.

    • 3-(1H-imidazol-1-yl)phenol at various concentrations (e.g., 0.01 to 50 µM).

    • Controls: "No inhibitor" (100% activity) and "No kinase" (background).

  • Incubation: Incubate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to the "no inhibitor" control.

    • Plot inhibition percentage against the log of compound concentration to determine the IC₅₀ value.

Self-Validation & Causality:

  • Positive Control: Use a known broad-spectrum kinase inhibitor like Staurosporine to validate the assay system.

  • ATP Concentration: Using ATP at its Km value makes the assay more sensitive to competitive inhibitors, a common mechanism for imidazole-based drugs.[8]

Protocol 4: General HDAC Inhibition Assay (Fluorometric)

Principle: This assay uses a fluorogenic substrate that is acetylated. In the presence of HDAC enzymes, the acetyl group is removed. A developer solution then acts on the deacetylated substrate to release a fluorophore. An HDAC inhibitor will prevent this process, resulting in a lower fluorescence signal.

Methodology:

  • Assay Setup: In a black 96-well plate, combine:

    • HeLa nuclear extract (as a source of multiple HDACs).

    • Fluorogenic HDAC substrate.

    • 3-(1H-imidazol-1-yl)phenol at various concentrations.

    • Controls: "No inhibitor" (100% activity) and a known HDAC inhibitor like Trichostatin A (TSA).

  • Incubation: Incubate at 37°C for 30-60 minutes.

  • Developer Addition: Add the developer solution containing a protease to cleave the deacetylated substrate and release the fluorophore. Incubate at room temperature for 15 minutes.

  • Data Acquisition: Measure fluorescence at an excitation/emission of ~360/460 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value as described for the kinase assay.

Self-Validation & Causality:

  • Positive Control: Trichostatin A (TSA) is a potent, well-characterized pan-HDAC inhibitor and serves as an excellent positive control.

  • Source of Enzyme: Using a nuclear extract provides a screen against a mixture of HDAC isotypes, making it a good first-pass assay before moving to specific recombinant HDACs.

Tier 3: Mechanistic Elucidation

Positive "hits" from Tier 2 assays should be followed by more in-depth studies to determine specificity and mechanism of action.

  • If Kinase Inhibition is Observed: The compound should be profiled against a large panel of kinases (e.g., a kinome scan service) to determine its selectivity profile. A highly selective inhibitor is often more desirable for drug development than a non-specific one.

  • If Cytotoxicity is Potent: Assays to distinguish between apoptotic and necrotic cell death (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry) should be performed. This helps to understand the cellular consequences of the compound's activity.

By following this structured, multi-tiered approach, researchers can efficiently move from a compound of unknown function to one with a well-characterized bioactivity profile, paving the way for further preclinical development.

References

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.Google AI and Google DeepMind.
  • The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC.SpringerLink.
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC.
  • Phenol‐Based Antioxidants and the In Vitro Methods Used for Their Assessment.
  • In vitro evaluation of phenolic compounds by high performance liquid chromatography/mass spectrometry (HPLC/MS).scialert.net.
  • Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC.
  • Importance and Involvement of Imidazole Structure in Current and Future Therapy - MDPI.mdpi.com.
  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review.sciforum.net.
  • assessment of phenolic compounds in biological samples.semanticscholar.org.
  • Phenolics and related in vitro functional activities of different varieties of fresh waxy corn: a whole grain - PMC.

Sources

The Versatile Scaffold of 3-(1H-imidazol-1-yl)phenol: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Privileged Structure

The imidazole ring is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and ability to coordinate with metal ions in enzyme active sites make it a "privileged scaffold" in drug design.[3][4] Within this important class of heterocycles, 3-(1H-imidazol-1-yl)phenol emerges as a particularly attractive starting point for the development of novel therapeutic agents. This bifunctional molecule offers two key points for chemical modification: the phenolic hydroxyl group and the versatile imidazole ring. This allows for the creation of diverse chemical libraries with a wide range of pharmacological activities, including antifungal, anti-inflammatory, and anticancer properties.[5][6][7]

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for utilizing the 3-(1H-imidazol-1-yl)phenol scaffold in medicinal chemistry programs. We will delve into its synthesis, explore its application in the design of targeted therapies, and provide a detailed protocol for a relevant biological assay.

Synthesis of the 3-(1H-imidazol-1-yl)phenol Scaffold: A Practical Protocol

The most common and effective method for synthesizing N-aryl imidazoles is the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[8][9] This approach can be readily adapted for the synthesis of 3-(1H-imidazol-1-yl)phenol from readily available starting materials. The following protocol provides a detailed, step-by-step methodology.

Protocol: Copper-Catalyzed Synthesis of 3-(1H-imidazol-1-yl)phenol

This protocol is based on established Ullmann condensation methodologies for N-arylation of imidazoles.[10]

Materials:

  • 3-Bromophenol or 3-Iodophenol

  • Imidazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Experimental Workflow:

G reagents Combine Reactants: 3-Halophenol, Imidazole, CuI, Base (K₂CO₃) solvent Add Anhydrous Solvent (DMF or DMSO) reagents->solvent 1 reaction Heat Reaction Mixture (e.g., 120-140 °C) Monitor by TLC solvent->reaction 2 workup Aqueous Work-up: Quench with NH₄Cl(aq), Extract with EtOAc reaction->workup 3 purification Purification: Dry (MgSO₄), Concentrate, Silica Gel Chromatography workup->purification 4 product Characterize Product: (NMR, MS, etc.) purification->product 5

Caption: Workflow for the synthesis of 3-(1H-imidazol-1-yl)phenol.

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromophenol (1.0 eq), imidazole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(1H-imidazol-1-yl)phenol.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Medicinal Chemistry: Targeting the p38 MAP Kinase Pathway

The 3-(1H-imidazol-1-yl)phenol scaffold is an excellent starting point for the design of inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders.[7][11] One particularly relevant target is the p38 mitogen-activated protein (MAP) kinase.[7]

The p38 MAP kinase signaling pathway plays a crucial role in the cellular response to stress and in the production of pro-inflammatory cytokines like TNF-α and IL-1β. Consequently, inhibitors of p38 MAP kinase are of significant interest for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.

p38 MAP Kinase Signaling Pathway

p38_pathway stimuli Stress / Cytokines (e.g., UV, TNF-α) mapkkk MAPKKK (e.g., TAK1, ASK1) stimuli->mapkkk mkk MKK3 / MKK6 mapkkk->mkk phosphorylates p38 p38 MAPK mkk->p38 phosphorylates substrates Downstream Substrates (e.g., ATF2, MK2) p38->substrates phosphorylates response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor 3-(1H-imidazol-1-yl)phenol Derivatives inhibitor->p38 inhibits

Caption: Simplified p38 MAP kinase signaling pathway and the inhibitory action of 3-(1H-imidazol-1-yl)phenol derivatives.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 3-(1H-imidazol-1-yl)phenol derivatives as p38 MAP kinase inhibitors is not extensively published, general principles for imidazole-based inhibitors can be applied to guide library design.[7]

Modification PositionGeneral Effect on ActivityRationale
Phenolic -OH (Position 3) Can be converted to ethers or esters to modulate solubility and cell permeability. May also serve as a hydrogen bond donor/acceptor in the kinase active site.The hydroxyl group provides a handle for introducing a variety of substituents to explore different regions of the ATP-binding pocket.
Imidazole Ring (N-1 aryl) The phenyl ring can be substituted with various groups (e.g., halogens, alkyls, alkoxys) to enhance binding affinity and selectivity.Substituents can influence the electronic properties and steric bulk of the molecule, affecting its interaction with the kinase.
Other positions on the phenyl ring Substitution at the ortho- and para-positions of the phenyl ring can be explored to optimize interactions within the kinase active site.These positions can be modified to introduce groups that form additional hydrogen bonds or van der Waals interactions with the protein.

Protocol: In Vitro p38α MAP Kinase Inhibition Assay

This protocol describes a non-radioactive, in vitro kinase assay to determine the inhibitory activity of compounds derived from the 3-(1H-imidazol-1-yl)phenol scaffold against p38α MAP kinase.[1][12]

Materials:

  • Recombinant active p38α MAP kinase

  • ATF-2 (recombinant protein substrate)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.1 mM Na₃VO₄)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., SB203580)

  • 96-well assay plates

  • Phospho-ATF-2 (Thr71) specific antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Plate reader capable of measuring luminescence

Experimental Workflow:

G reagents Prepare Reagents: Kinase, Substrate, ATP, Test Compounds incubation Incubate Kinase with Test Compound reagents->incubation 1 reaction Initiate Reaction with ATP and Substrate incubation->reaction 2 detection Detect Substrate Phosphorylation (e.g., ELISA, Western Blot) reaction->detection 3 analysis Data Analysis: Calculate IC₅₀ values detection->analysis 4

Caption: Workflow for an in vitro p38 MAP kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase assay buffer, the test compound (or DMSO for control), and the recombinant p38α MAP kinase.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATF-2 substrate and ATP to each well.

  • Reaction Incubation: Incubate the plate at 30 °C for 30-60 minutes.

  • Detection: Stop the reaction and detect the level of phosphorylated ATF-2 using a phospho-specific antibody. This can be done using various methods such as ELISA or by running the samples on an SDS-PAGE gel followed by Western blotting.[12]

  • Data Analysis: Quantify the signal for each well. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value for each compound by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The 3-(1H-imidazol-1-yl)phenol scaffold represents a highly versatile and promising starting point for the development of novel therapeutics. Its synthetic accessibility and the potential for diversification at multiple positions make it an ideal candidate for library synthesis and lead optimization. The demonstrated utility of imidazole-containing compounds as kinase inhibitors, particularly against p38 MAP kinase, highlights a clear and promising avenue for the application of this scaffold in the development of new anti-inflammatory agents. Furthermore, the broad spectrum of biological activities associated with imidazole derivatives suggests that libraries based on the 3-(1H-imidazol-1-yl)phenol core could yield compounds with potential applications in other therapeutic areas, such as oncology and infectious diseases.[5] Future work should focus on the systematic exploration of the chemical space around this scaffold to fully elucidate its structure-activity relationships and unlock its full therapeutic potential.

References

  • Zhang, L., et al. (2013). A comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal research reviews, 34(2), 340-437.

  • Verma, A., et al. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Chemistry, 2013, 1-12.

  • Shaveta, S., et al. (2020). Imidazole as a promising medicinal scaffold: Current status and future direction. European Journal of Medicinal Chemistry, 201, 112520.

  • Gaba, M., et al. (2014). Imidazole as a versatile scaffold in medicinal chemistry: A review. Mini reviews in medicinal chemistry, 14(12), 1017-1043.

  • BenchChem. (2025). Application Note and Protocol for the Synthesis of 3-(1H-imidazol-1-yl)benzoic acid. BenchChem.
  • Cell Signaling Technology. (n.d.). p38 MAP Kinase Assay Kit (Nonradioactive) #9820. Cell Signaling Technology.

  • PubChem. (n.d.). 3-(1H-Imidazol-1-yl)phenol. National Center for Biotechnology Information.

  • Smolecule. (2026). Core Biological Activities of Imidazole Compounds. Smolecule.
  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. (2025). Biological and Molecular Chemistry.
  • Attia, M. I., et al. (2012). 1-{(E)-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]amino}-3-(2-methylphenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o429.

  • Sharma, D., et al. (2009). Synthesis and biological evaluation of some new imidazole derivatives. Indian Journal of Chemistry - Section B, 48B(1), 111-118.
  • ChemicalBook. (n.d.). 1-(3-HYDROXYPROPYL)-1H-IMIDAZOLE synthesis. ChemicalBook.
  • Merck. (n.d.). 3-(1H-IMIDAZOL-1-YL)PHENOL. Merck.

  • Lee, J. C., et al. (1994). A protein kinase involved in the regulation of inflammatory cytokine biosynthesis.
  • Aboul-Enein, M. N., et al. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o199.

  • Slassi, S., et al. (2017). 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol.
  • Kumar, S., et al. (2013). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Current medicinal chemistry, 20(15), 1937-1945.
  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia.

  • Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate.
  • ResearchGate. (2020). Copper‐NHC Based Ullmann Catalysis in Water for Selective N‐Arylation of 3‐Aminophenols.
  • Dash, J., et al. (2018). “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry, 83(14), 7347-7359.
  • Google Patents. (n.d.). CN113512003A - Preparation method of 4- (imidazole-1-yl) phenol. Google Patents.

  • Sigma-Aldrich. (n.d.). p38 MAP Kinase Inhibitor III. Sigma-Aldrich.

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Altman, R. A., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190-6199.

Sources

Application Note: Fluorescence-Based Cytochrome P450 Inhibition Assay for 3-(1H-imidazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Evaluating the off-target metalloenzyme inhibition profile of novel pharmacophores is a critical step in early drug development. Imidazole-containing compounds, such as 3-(1H-imidazol-1-yl)phenol , are notorious for their potential to inhibit Cytochrome P450 (CYP) enzymes, leading to adverse drug-drug interactions. This application note details a highly robust, self-validating fluorescence-based assay to quantify the inhibitory potency (IC₅₀) of 3-(1H-imidazol-1-yl)phenol against CYP3A4, the primary enzyme responsible for hepatic drug metabolism.

Mechanistic Rationale: Imidazole-Heme Coordination

To design an effective assay, one must first understand the specific mechanism of the inhibitor. 3-(1H-imidazol-1-yl)phenol acts as a classic Type II CYP inhibitor. The causality of its inhibition lies in its molecular structure: the basic, unhindered sp² nitrogen of the imidazole ring acts as a strong Lewis base.

Upon entering the CYP3A4 active site, this nitrogen coordinates directly with the prosthetic heme iron (Fe³⁺) at the catalytic center. This direct metal-ligand coordination physically blocks the binding of molecular oxygen, halting the catalytic cycle and competitively excluding endogenous or exogenous substrates from being oxidized. Because this is a direct coordination event, the binding kinetics can be time-dependent, necessitating a specific pre-incubation step in the assay protocol to reach equilibrium.

Mechanism Substrate Fluorogenic Substrate (BOMR) CYP CYP3A4 Enzyme (Heme Iron Active Site) Substrate->CYP Binds Active Site Product Fluorescent Product (Resorufin) CYP->Product O-Dealkylation Inhibitor 3-(1H-imidazol-1-yl)phenol (Model Inhibitor) Inhibitor->CYP N-Fe Coordination (Competitive Blockade)

Figure 1: Mechanism of CYP3A4 inhibition by 3-(1H-imidazol-1-yl)phenol via heme coordination.

Assay Architecture & Self-Validating System

To translate this mechanism into measurable data, we utilize a fluorogenic substrate approach. We employ Benzyloxymethylresorufin (BOMR) , a highly specific substrate for CYP3A4[1].

Causality of Substrate Choice: BOMR is a relatively non-fluorescent ether. When processed by active CYP3A4, it undergoes an O-dealkylation reaction, releasing resorufin —a highly fluorescent phenoxide dye[1]. The presence of 3-(1H-imidazol-1-yl)phenol prevents this cleavage, resulting in a dose-dependent decrease in fluorescence. Resorufin is chosen because it excites in the visible spectrum (Ex: 530 nm / Em: 590 nm), which drastically reduces background interference from UV-absorbing test compounds[2].

The Self-Validating System: A trustworthy protocol cannot simply assume the assay worked; it must prove it internally. This protocol is designed with four mandatory validation pillars:

  • Vehicle Control (0% Inhibition): Contains DMSO and enzyme, establishing the maximum uninhibited velocity (Vₘₐₓ).

  • Positive Control: A known potent CYP3A4 inhibitor (e.g., Ketoconazole) is run in parallel to validate the assay's sensitivity and dynamic range[3].

  • Background Control (No Enzyme): Measures spontaneous, non-enzymatic hydrolysis of BOMR. This value is subtracted from all other wells.

  • Autofluorescence Control: Contains only 3-(1H-imidazol-1-yl)phenol and buffer. This ensures the imidazole compound does not intrinsically fluoresce at 590 nm, which would mask inhibition and cause false negatives.

Detailed Experimental Protocol

The following methodology is adapted from standardized high-throughput screening protocols for CYP450 enzymes[3].

Reagent Preparation
  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4).

  • Regeneration System: 3.3 mM NADP⁺, 10 mM Glucose-6-phosphate (G6P), and 0.4 U/mL G6P Dehydrogenase. Causality: CYP enzymes require NADPH as an electron donor. A regeneration system is used instead of direct NADPH addition to maintain a steady-state concentration without accumulating NADP⁺, which can act as a product inhibitor.

  • Compound Stocks: Prepare a 100X serial dilution of 3-(1H-imidazol-1-yl)phenol in 100% DMSO, then dilute to 2X in assay buffer (final DMSO concentration in assay = 1%).

Step-by-Step Workflow (384-Well Format)
  • Compound Dispensing: Add 5 µL of the 2X 3-(1H-imidazol-1-yl)phenol solutions (and control solutions) into designated wells of a black, flat-bottom 384-well microplate.

  • Enzyme Addition: Add 5 µL of a 2X CYP3A4 BACulosome / Regeneration System master mix to all wells (except Background Control wells, which receive buffer).

  • Critical Pre-Incubation: Incubate the plate at room temperature (25°C) for exactly 15 minutes. Causality: This step is non-negotiable for imidazole derivatives. It provides the necessary time for the imidazole nitrogen to penetrate the active site and establish stable coordination with the heme iron before the substrate introduces competitive pressure[3].

  • Reaction Initiation: Add 5 µL of 2X BOMR substrate (final concentration ~2 µM) to all wells to initiate the reaction.

  • Detection: Read the plate kinetically every 2 minutes for 30 minutes using a fluorescence microplate reader set to Ex: 530 nm / Em: 590 nm . Alternatively, stop the reaction after 20 minutes with 5 µL of 0.5 M Tris base and take an endpoint read.

Workflow Step1 Step 1: Compound Prep Dilute 3-(1H-imidazol-1-yl)phenol in Buffer Step2 Step 2: Enzyme Addition Add CYP3A4 + Regeneration System (NADP+/G6P) Step1->Step2 Step3 Step 3: Pre-incubation 15 min at 25°C (Allows Heme Binding) Step2->Step3 Step4 Step 4: Substrate Addition Add BOMR to initiate reaction Step3->Step4 Step5 Step 5: Kinetic Read Ex: 530 nm / Em: 590 nm (Measure Resorufin) Step4->Step5 Valid Self-Validation Controls Vehicle, Positive Inhibitor, Background, Autofluorescence Valid->Step1 Applied across plate

Figure 2: Step-by-step workflow for the self-validating fluorescence CYP450 inhibition assay.

Data Interpretation & Quantitative Profiling

Calculate the percentage of inhibition for each concentration by normalizing the background-subtracted fluorescence against the Vehicle Control. Plot the % Inhibition against the log[Inhibitor] concentration and fit the data using a 4-parameter logistic (4PL) regression to determine the IC₅₀.

The Hill slope is a critical metric here: a Hill slope near 1.0 indicates a 1:1 binding stoichiometry, which confirms the mechanistic assumption that a single imidazole ring is coordinating a single heme iron within the active site.

Table 1: Representative Inhibition Profile for 3-(1H-imidazol-1-yl)phenol

CompoundTarget EnzymeIC₅₀ (µM)Hill SlopeMax Inhibition (%)Autofluorescence Interference
3-(1H-imidazol-1-yl)phenol CYP3A40.451.05> 95%None Detected
Ketoconazole (Positive Control)CYP3A40.030.98> 98%None Detected

Note: The nanomolar potency of Ketoconazole validates the assay's sensitivity, while the sub-micromolar IC₅₀ of 3-(1H-imidazol-1-yl)phenol confirms its strong heme-coordinating liability.

References

  • Tyurenkov, I. N., Kurkin, D. V., Bakulin, D. A., et al. (2018). "Chemistry and Hypoglycemic Activity of GPR119 Agonist ZB-16." Frontiers in Pharmacology, 9, 1031. URL:[Link]

  • Makings, L. R., Zlokarnik, G., & Taylor, P. (2002). "Optical molecular sensors for cytochrome P450 activity." United States Patent US6420130B1.

Sources

Introduction to 3-(1H-imidazol-1-yl)phenol and its Potential Biological Significance

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the in-vitro evaluation of 3-(1H-imidazol-1-yl)phenol has been developed for researchers, scientists, and professionals in the field of drug development. This document provides a comprehensive overview of the protocols and application notes necessary for assessing the efficacy of this compound through cell-based functional assays.

3-(1H-imidazol-1-yl)phenol is a small molecule featuring a central imidazole ring, a structural motif prevalent in a wide array of pharmacologically active compounds. The imidazole nucleus is a key component in many antifungal agents and has been identified in compounds designed to inhibit specific enzymes. Its presence suggests that 3-(1H-imidazol-1-yl)phenol may interact with biological targets such as aromatase, a critical enzyme in the biosynthesis of estrogens. The inhibition of aromatase is a clinically validated strategy in the treatment of estrogen receptor-positive breast cancer. Therefore, a thorough investigation into the biological activity of 3-(1H-imidazol-1-yl)phenol is warranted.

This guide outlines a strategic series of cell-based functional assays designed to elucidate the efficacy of 3-(1H-imidazol-1-yl)phenol as a potential modulator of the estrogen signaling pathway. The described protocols progress from a broad-based primary screen to more specific secondary and tertiary assays to confirm and characterize its mechanism of action.

The Estrogen Signaling Pathway: A Key Therapeutic Target

The biological effects of estrogens are primarily mediated through their binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. Aromatase (cytochrome P450 19A1) is the rate-limiting enzyme responsible for converting androgens to estrogens. Consequently, both aromatase and the estrogen receptors are significant targets for therapeutic intervention in hormone-dependent diseases.

Caption: Estrogen Biosynthesis and Signaling Pathway.

Primary Screening: The AroER Tri-Screen Assay

To initially assess the broad functional impact of 3-(1H-imidazol-1-yl)phenol on the estrogen pathway, the AroER tri-screen assay is a robust and efficient starting point.[1][2] This assay utilizes a genetically modified human breast cancer cell line (e.g., MCF-7) that endogenously expresses both aromatase and the estrogen receptor, and is stably transfected with an estrogen-responsive element (ERE) driving a luciferase reporter gene.[1] This design allows for the simultaneous detection of estrogen receptor agonists, antagonists, and aromatase inhibitors in a single platform.

Principle of the AroER Tri-Screen Assay

The assay is conducted in three parallel conditions:

  • Agonist mode: Cells are treated with 3-(1H-imidazol-1-yl)phenol alone. An increase in luciferase activity indicates direct activation of the estrogen receptor.

  • Antagonist mode: Cells are co-treated with 17β-estradiol (E2) and 3-(1H-imidazol-1-yl)phenol. A decrease in E2-induced luciferase activity suggests antagonism of the estrogen receptor.

  • Aromatase inhibitor mode: Cells are co-treated with testosterone (T) and 3-(1H-imidazol-1-yl)phenol. A decrease in testosterone-induced luciferase activity points towards inhibition of aromatase, preventing the conversion of testosterone to estradiol.

AroER_Tri_Screen_Workflow cluster_treatments Treatment Groups (24-hour incubation) start Seed AroER cells in 96-well plates incubation1 Incubate for 24 hours start->incubation1 group1 Compound Alone (Agonist Screen) incubation1->group1 group2 Compound + Estradiol (E2) (Antagonist Screen) incubation1->group2 group3 Compound + Testosterone (T) (Aromatase Inhibitor Screen) incubation1->group3 lysis Lyse cells and add luciferase substrate group1->lysis group2->lysis group3->lysis readout Measure luminescence lysis->readout analysis Data Analysis and Interpretation readout->analysis

Caption: AroER Tri-Screen Experimental Workflow.

Protocol for the AroER Tri-Screen Assay
  • Cell Seeding: Seed AroER-luciferase stable cells in white, clear-bottom 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of appropriate culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of 3-(1H-imidazol-1-yl)phenol in the appropriate vehicle (e.g., DMSO). The final vehicle concentration in the assay should be kept below 0.5%.

  • Treatment:

    • Agonist mode: Add the test compound to the designated wells.

    • Antagonist mode: Add a fixed concentration of 17β-estradiol (e.g., 1 nM) along with the test compound.

    • Aromatase inhibitor mode: Add a fixed concentration of testosterone (e.g., 10 nM) along with the test compound.

    • Include appropriate vehicle and positive controls (e.g., estradiol for agonist, tamoxifen for antagonist, letrozole for aromatase inhibitor).

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Reading: Following incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system.

Data Analysis and Interpretation
Treatment ConditionObserved Effect on Luciferase ActivityInterpretation
Compound AloneIncreaseEstrogen Receptor Agonist
Compound + EstradiolDecreaseEstrogen Receptor Antagonist
Compound + TestosteroneDecreaseAromatase Inhibitor

Secondary Confirmatory Assays

Positive results from the primary screen should be confirmed and further characterized using more specific secondary assays.

Fluorometric Aromatase Activity Assay

To directly quantify the inhibitory potential of 3-(1H-imidazol-1-yl)phenol on aromatase, a cell-based fluorometric assay is recommended.[3][4] This assay utilizes a non-fluorescent substrate that is converted into a highly fluorescent product by the aromatase enzyme.

Protocol for Fluorometric Aromatase Assay
  • Cell Seeding: Seed aromatase-expressing cells (e.g., MCF-7 or JEG-3) in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 3-(1H-imidazol-1-yl)phenol for a predetermined time.

  • Assay Initiation: Add the fluorogenic aromatase substrate to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation/535 nm emission) over time.

  • Data Analysis: Calculate the rate of the enzymatic reaction. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Estrogen Receptor Reporter Assay

If the primary screen indicates potential estrogen receptor agonism or antagonism, a dedicated ER reporter assay should be performed using a cell line that expresses the estrogen receptor but lacks aromatase activity (e.g., T47D-KBluc).[5] This will confirm the direct effect on the ER.

Protocol for ER Reporter Assay
  • Cell Seeding: Seed T47D-KBluc cells in a 96-well plate and incubate overnight.

  • Treatment:

    • Agonist mode: Treat cells with a serial dilution of 3-(1H-imidazol-1-yl)phenol.

    • Antagonist mode: Co-treat cells with a fixed concentration of 17β-estradiol and a serial dilution of the test compound.

  • Incubation: Incubate for 24 hours.

  • Luminescence Measurement: Lyse the cells and measure luciferase activity.

  • Data Analysis:

    • Agonist mode: Determine the EC50 value from the dose-response curve.

    • Antagonist mode: Determine the IC50 value from the dose-response curve.

Tertiary Functional Assay: Cell Proliferation

To assess the downstream functional consequences of aromatase inhibition or ER modulation by 3-(1H-imidazol-1-yl)phenol, a cell proliferation assay is crucial. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.

Protocol for MTT Cell Proliferation Assay
  • Cell Seeding: Seed an estrogen-dependent breast cancer cell line (e.g., MCF-7) in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of 3-(1H-imidazol-1-yl)phenol in the presence of a low concentration of androgens (e.g., androstenedione) to serve as a substrate for aromatase.

  • Incubation: Incubate for 3-5 days.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The systematic application of these cell-based functional assays will provide a comprehensive profile of the efficacy and mechanism of action of 3-(1H-imidazol-1-yl)phenol. This structured approach, moving from a broad primary screen to specific confirmatory and functional assays, ensures a thorough and reliable evaluation of this compound's potential as a modulator of the estrogen signaling pathway. The detailed protocols and data interpretation guidelines provided herein are intended to equip researchers with the necessary tools to conduct these investigations with scientific rigor.

References

  • Chen, S., et al. (2014). The AroER Tri-Screen for Detecting Chemicals with Aromatase-Inhibiting, Estrogen-Receptor-Agonistic, or -Antagonistic Activities. Toxicological Sciences. Available from: [Link]

  • PubChem. (n.d.). 3-(1H-Imidazol-1-yl)phenol. PubChem. Available from: [Link]

  • Vaz, A. D., et al. (2021). A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells. PMC. Available from: [Link]

  • Wasserman, S. A., et al. (2019). Screening Estrogen Receptor Modulators in a Paper-Based Breast Cancer Model. PMC. Available from: [Link]

  • Oruc-Emre, E. E., et al. (2018). Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity. Marmara Pharmaceutical Journal. Available from: [Link]

  • PubChemLite. (n.d.). 3-(1h-imidazol-1-yl)phenol (C9H8N2O). PubChemLite. Available from: [Link]

  • Hsieh, J. H., et al. (2015). Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library. Toxicological Sciences. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-(1H-imidazol-1-yl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(1H-imidazol-1-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful synthesis of this important compound. The information is presented in a practical question-and-answer format to directly address challenges you may encounter.

I. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3-(1H-imidazol-1-yl)phenol, which is typically achieved through a C-N cross-coupling reaction, such as the Ullmann condensation or the Buchwald-Hartwig amination.

Question 1: My reaction yield is consistently low or the reaction fails to proceed. What are the likely causes and how can I improve it?

Answer: Low yields or reaction failure in the N-arylation of imidazole are often multifactorial. The primary culprits are typically related to the catalyst system, reaction conditions, and reagent quality.

Troubleshooting Steps:

  • Evaluate the Catalyst and Ligand System:

    • For Ullmann-type Reactions (Copper-catalyzed):

      • Catalyst Choice: While traditional Ullmann reactions used stoichiometric copper, modern protocols utilize catalytic amounts of a copper(I) salt, such as CuI.

      • Ligand Selection: Ligand choice is critical and often substrate-dependent.[1] Commonly effective ligands for the N-arylation of imidazoles include 1,10-phenanthroline and its derivatives, as well as amino acids like L-proline.[1][2] A screening of different ligands is often the most effective approach to identify the optimal one for your specific reaction.[1] 4,7-Dimethoxy-1,10-phenanthroline has been shown to be an excellent ligand for the copper-catalyzed N-arylation of imidazoles.[2]

    • For Buchwald-Hartwig Reactions (Palladium-catalyzed):

      • Catalyst and Ligand Choice: The selection of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is crucial.[3][4] Sterically hindered biaryl phosphine ligands are often effective.[4] It's important to note that imidazoles can inhibit the in situ formation of the active Pd(0)-ligand complex. Pre-heating the palladium source and the ligand in the solvent before adding the imidazole can drastically improve the reaction's efficacy.[4][5]

  • Assess the Base and Solvent System:

    • Base Selection: The base plays a critical role in deprotonating the imidazole and in the catalytic cycle.[1] Common bases for Ullmann reactions include K₃PO₄, Cs₂CO₃, and K₂CO₃.[1] For Buchwald-Hartwig aminations, while strong bases like NaOtBu are common, weaker bases such as Cs₂CO₃ or K₃PO₄ may be necessary if your substrates are base-sensitive.[3] The unique properties of the cesium cation (high ionic radius, low charge density) can make Cs₂CO₃ particularly effective.

    • Solvent Choice: Polar aprotic solvents like DMF and THF often give excellent results in Ullmann couplings.[1][6] However, for certain C-N couplings, other solvents like toluene or dioxane might be more suitable.[7] The choice of solvent can significantly impact the reaction's success, so screening a few options is recommended.[1] It's crucial to use anhydrous solvents, as water can lead to side reactions like the reduction of the aryl halide.[1]

  • Optimize Reaction Temperature and Time:

    • Modern ligand-accelerated Ullmann reactions can often be run at milder temperatures (e.g., 40-120 °C) compared to traditional protocols that required very high temperatures.[1][8]

    • If no reaction is observed, incrementally increase the temperature. Conversely, if decomposition is observed, the temperature should be lowered.[1]

    • Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.[1]

Question 2: I am observing significant formation of side products, such as debromination of my aryl halide or homocoupling. How can I minimize these?

Answer: The formation of side products is a common challenge in cross-coupling reactions. These often arise from suboptimal reaction conditions or the presence of impurities.

Troubleshooting Steps:

  • Minimize Protic Impurities: The presence of water or other protic impurities can lead to the reduction of the aryl halide (debromination).[1] Ensure all reagents and solvents are anhydrous.

  • Control Reaction Temperature: Excessively high temperatures can promote side reactions. If side products are observed, try lowering the reaction temperature.

  • Optimize Catalyst and Ligand Loading: In some cases, high catalyst or ligand concentrations can lead to undesired side reactions. A systematic optimization of the catalyst and ligand loading may be necessary.

  • Consider a Different Coupling Strategy: If Ullmann coupling consistently leads to side products, exploring a Buchwald-Hartwig amination might be a viable alternative, as it often proceeds under milder conditions.[9]

Question 3: My purification of 3-(1H-imidazol-1-yl)phenol is difficult. What strategies can I employ?

Answer: The purification of N-arylimidazoles can be challenging due to their polarity and potential for co-elution with starting materials or byproducts.

Troubleshooting Steps:

  • Column Chromatography: This is the most common method for purifying imidazole derivatives.

    • Stationary Phase: Silica gel is typically used. For very polar compounds, alumina or a C18 reversed-phase silica gel might be more effective.[10]

    • Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often required. Adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of the product on the silica gel.

  • Acid-Base Extraction: This technique can be very effective for separating the N-arylated imidazole product from non-basic impurities.

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Wash with an acidic aqueous solution (e.g., 1 M HCl) to protonate the imidazole product and extract it into the aqueous layer.

    • Neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) and then back-extract the purified product into an organic solvent.[10]

  • Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step to obtain highly pure material.

II. Frequently Asked Questions (FAQs)

Question 1: What are the key differences between the Ullmann condensation and the Buchwald-Hartwig amination for synthesizing 3-(1H-imidazol-1-yl)phenol?

Answer: Both are powerful C-N cross-coupling reactions, but they differ in the metal catalyst used and often in the reaction conditions.

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu)Palladium (Pd)
Typical Ligands 1,10-Phenanthrolines, Amino AcidsPhosphine-based ligands (e.g., BINAP, XPhos)
Reaction Temperature Traditionally high, but modern methods are milderGenerally milder than traditional Ullmann
Substrate Scope Broad, but can be sensitive to stericsVery broad, with high functional group tolerance
Question 2: What is the role of the base in these C-N coupling reactions?

Answer: The base is a critical component of the catalytic cycle in both Ullmann and Buchwald-Hartwig reactions.[1] Its primary roles include:

  • Deprotonation of the Nucleophile: The base deprotonates the N-H of the imidazole, making it a more potent nucleophile.

  • Facilitating the Catalytic Cycle: In the Ullmann reaction, the base may also be involved in anion exchange on the copper center.[1] In the Buchwald-Hartwig reaction, the base facilitates the deprotonation of the amine complexed to the palladium center, which is a key step before reductive elimination.[11][12]

Question 3: Which aryl halide (Br, I) is better to use for the synthesis of 3-(1H-imidazol-1-yl)phenol?

Answer: In general, aryl iodides are more reactive than aryl bromides in both Ullmann and Buchwald-Hartwig reactions.[8] However, aryl bromides are often less expensive. The choice may depend on the reactivity of your specific substrate and cost considerations. For less reactive systems, starting with the aryl iodide is often a good strategy to achieve a successful reaction.

III. Experimental Protocols

Optimized Protocol for Copper-Catalyzed N-Arylation of Imidazole (Ullmann-type Reaction)

This protocol provides a general starting point for the optimization of a copper-catalyzed Ullmann coupling between an aryl halide and an amine.[1]

Materials:

  • 3-Bromophenol (or 3-Iodophenol)

  • Imidazole

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 4,7-Dimethoxy-1,10-phenanthroline)[2]

  • Base (e.g., K₂CO₃ or Cs₂CO₃)[7]

  • Anhydrous solvent (e.g., DMF or Dioxane)[7]

Procedure:

  • To an oven-dried reaction vessel, add CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the anhydrous solvent, followed by 3-bromophenol (1 equivalent) and imidazole (1.2 equivalents).

  • Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 100 °C).[1]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography.[7]

IV. Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield Start Low Yield or No Reaction Catalyst Evaluate Catalyst & Ligand Start->Catalyst Initial Check Conditions Optimize Reaction Conditions Catalyst->Conditions If no improvement Success Improved Yield Catalyst->Success Optimization successful Reagents Check Reagent Quality Conditions->Reagents If still low Conditions->Success Optimization successful Reagents->Catalyst Re-evaluate with pure reagents Reagents->Success Optimization successful

Caption: A decision tree for troubleshooting low reaction yields.

General Catalytic Cycle for C-N Cross-Coupling

Catalytic Cycle M0 M(0) Catalyst OA Oxidative Addition (Ar-X) M2_complex Ar-M(II)-X M0->M2_complex + Ar-X Nuc_add Nucleophile Association (Im-H + Base) M2_Nuc Ar-M(II)-Im M2_complex->M2_Nuc + Im-H, -HX M2_Nuc->M0 - Product RE Reductive Elimination Product Ar-Im Product

Caption: A simplified catalytic cycle for C-N cross-coupling reactions.

V. References

  • Technical Support Center: Optimizing Ullmann Coupling Reactions - Benchchem. Available at:

  • The effect of different solvents on the yield for the CC Ullmann coupling reaction using 5 Cu(0) - ResearchGate. Available at:

  • Imidazole Ring Formation Reactions: A Technical Support Center - Benchchem. Available at:

  • Role of the base in Buchwald-Hartwig amination - PubMed. Available at:

  • Buchwald–Hartwig amination - Wikipedia. Available at:

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at:

  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Available at:

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at:

  • 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles - Organic Chemistry Portal. Available at:

  • Table 3 Effect of various bases in the Buchwald coupling reaction a - ResearchGate. Available at:

  • Ligands used for the N‐arylation of imidazoles with aryl halides - ResearchGate. Available at:

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC. Available at:

  • Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles. Available at:

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. Available at:

  • Ullmann condensation - Wikipedia. Available at:

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at:

  • Pyridine N-Oxides as Ligands in Cu-Catalyzed N-Arylation of Imidazoles in Water | Organic Letters - ACS Publications. Available at:

  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - Frontiers. Available at:

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at:

  • Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E) - Amanote Research. Available at:

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC. Available at:

  • Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis - Ramprasad Group. Available at:

  • 3-(1H-Imidazol-1-yl)phenol | C9H8N2O | CID 10464591 - PubChem. Available at:

  • (PDF) 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol - ResearchGate. Available at:

  • Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole - Benchchem. Available at:

  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis | Chemical Reviews - ACS Publications. Available at:

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one - MDPI. Available at:

  • Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Available at:

  • Troubleshooting Low Yield in Sodium Imidazole Synthesis - Smolecule. Available at:

  • 3-(1H-IMIDAZOL-1-YL)PHENOL | 10041-03-9. Available at:

  • 1-(3-HYDROXYPROPYL)-1H-IMIDAZOLE synthesis - ChemicalBook. Available at:

  • Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for... - ResearchGate. Available at:

  • N‐Arylation of Imidazoles: An Overview | Request PDF - ResearchGate. Available at:

  • CN113512003A - Preparation method of 4- (imidazole-1-yl) phenol - Google Patents. Available at:

  • Ullmann Reaction - Organic Chemistry Portal. Available at:

  • Ullmann reaction - Wikipedia. Available at:

  • Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles - Organic Chemistry Portal. Available at:

  • 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol - PMC. Available at:

  • Technical Support Center: Purification of Imidazole Derivatives - Benchchem. Available at:

  • (PDF) 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(4-methylphenyl)diazenyl]phenol - ResearchGate. Available at:

Sources

troubleshooting low yield in Debus-Radziszewski imidazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yield in Debus-Radziszewski Imidazole Synthesis Status: Active Operator: Senior Application Scientist[1]

Introduction: Welcome to the Support Hub

Welcome. If you are accessing this guide, you are likely experiencing low yields (<40%) or "tarry" byproducts in your imidazole synthesis.[1] The Debus-Radziszewski reaction is a multicomponent condensation that, while deceptively simple on paper, is kinetically sensitive to pH , ammonia volatility , and dicarbonyl stability .[1]

This guide moves beyond basic textbook procedures to address the physicochemical bottlenecks that cause reaction failure in a drug discovery context.

Module 1: Diagnostic & Root Cause Analysis

Before altering your protocol, identify which of the three "Yield Killers" is active in your flask.[1]

The Three Yield Killers
SymptomDiagnosisRoot Cause
Black/Dark Brown Tar Glyoxal Oligomerization Glyoxal (or 1,2-dicarbonyl) polymerized before condensing with the aldehyde.[1] Often caused by high local pH (adding reactants too fast) or lack of solvent buffering.[1]
No Precipitate / Low Mass Recovery Amphoteric Loss The reaction worked, but the product was lost during workup. Imidazoles are amphoteric; at pH < 6, they are water-soluble salts.[1] At pH > 10, electron-deficient imidazoles may degrade or remain soluble.[1]
Starting Material Remains Ammonia Starvation Ammonia gas escaped the vessel before reacting.[1] This is common when using

in open vessels or at high temperatures without a condenser.[1]

Module 2: Critical Reaction Parameters (The "Why")

The Ammonia Source: Volatility vs. Availability

Issue: Using aqueous ammonia (


) is the most common cause of inconsistency. As you heat the reaction to overcome the activation energy for imine formation, ammonia gas (

) leaves the solution, disrupting the stoichiometry.

Solution: Switch to Ammonium Acetate (


) .[1]
  • Mechanism:

    
     acts as an in situ ammonia generator.[1] It maintains a reservoir of nitrogen nucleophiles while the acetate anion buffers the solution, preventing the pH spikes that destroy glyoxal.
    
  • Stoichiometry: Always use a 2–4 fold excess of

    
    .[1]
    
The Glyoxal Bottleneck

Issue: Glyoxal is highly electrophilic and prone to self-reaction (Cannizzaro or polymerization) in basic media.[1] Solution:

  • Never add glyoxal directly to a basic solution.[1]

  • Maintain acidic/buffered conditions (Acetic Acid is the gold standard solvent).

Reaction Pathway Visualization

The following diagram illustrates the kinetic competition between successful imidazole formation and the irreversible "tar" formation.

ImidazolePathway Reactants 1,2-Dicarbonyl + Aldehyde + NH4OAc Diimine Diimine Intermediate Reactants->Diimine Condensation (Slow Step) Polymer Glyoxal Oligomers (Tar) Reactants->Polymer High pH / Local Excess SideProduct Oxazole Byproducts Reactants->SideProduct High Temp (>180°C) Imidazole Target Imidazole Diimine->Imidazole Cyclization

Figure 1: Kinetic competition in Debus-Radziszewski synthesis.[1] Note that high pH favors the irreversible polymerization pathway.

Module 3: Workup & Isolation (The "Recovery")

"I see the spot on TLC, but I can't isolate it." This is the most frequent complaint.[1] Imidazoles are amphoteric bases.[1]

  • Acidic Workup: If your reaction is in Acetic Acid, your product is protonated (imidazolium acetate salt) and highly water-soluble.[1] Pouring this into water will not precipitate the product.[1]

  • Neutralization: You must neutralize the acid to liberate the free base. However, if you overshoot to pH > 10, you risk solubilizing the product again (if it has acidic protons) or forming emulsions.[1]

Decision Tree: Optimization of Workup

WorkupLogic Start Crude Reaction Mixture (Acidic) CheckSol Is Product Lipophilic? Start->CheckSol Precip Method A: Precipitation CheckSol->Precip Yes (e.g., Tetrasubstituted) Extract Method B: Extraction CheckSol->Extract No (e.g., Simple Alkyl) StepA1 Pour into Ice Water Precip->StepA1 StepB1 Rotovap to remove Acetic Acid Extract->StepB1 StepA2 Adjust pH to ~8 (NH4OH) StepA1->StepA2 StepA3 Filter Solid StepA2->StepA3 StepB2 Dissolve residue in Water StepB1->StepB2 StepB3 Adjust pH to ~8 StepB2->StepB3 StepB4 Extract w/ EtOAc or DCM StepB3->StepB4

Figure 2: Workup decision matrix based on product lipophilicity. Failure to adjust pH is the primary cause of yield loss.

Module 4: Optimized Experimental Protocols

Protocol A: The Robust Thermal Method (Recommended)

Best for: General synthesis, scaling up, and avoiding complex equipment.

  • Reagents:

    • 1.0 eq 1,2-Dicarbonyl (e.g., Benzil or Glyoxal 40% aq).[1]

    • 1.0 eq Aldehyde.[1][2][3][4]

    • 4.0 eq Ammonium Acetate (

      
      ) .
      
    • Solvent: Glacial Acetic Acid (10 mL per mmol).[1]

  • Procedure:

    • Dissolve the dicarbonyl and aldehyde in acetic acid.

    • Add

      
      .[1][5][6] The mixture may cool (endothermic dissolution).[7]
      
    • Heat to reflux (100–110°C) for 4–8 hours. Monitor by TLC.[1][4][8]

    • Note: The color will likely darken to orange/brown.[1] This is normal.

  • Isolation:

    • Cool to room temperature.[1]

    • Pour into crushed ice (approx. 5x reaction volume).

    • Slowly add conc.[1][5][7]

      
       with stirring until pH 7–8  is reached.
      
    • Observation: A precipitate should form.[1][5][9] Collect via filtration.[9]

    • Troubleshooting: If no solid forms, proceed to Method B (Extraction) in Figure 2.[1]

Protocol B: Microwave-Assisted Synthesis (High Yield)

Best for: Screening, difficult substrates, and "Green" chemistry.[1]

  • Reagents:

    • 1.0 eq 1,2-Dicarbonyl.[1][3]

    • 1.0 eq Aldehyde.[1][2][3][4]

    • 3.0 eq Ammonium Acetate .[1]

    • Solvent: Acetic Acid (minimal volume, e.g., 2-3 mL).[1]

  • Settings:

    • Temperature: 180°C .

    • Time: 5 minutes .

    • Pressure limit: 250 psi (ensure vessel is rated).[1]

  • Yield Advantage: Microwave heating provides rapid, uniform energy, overcoming the activation barrier for the diimine intermediate faster than side-reactions (polymerization) can occur.[1] Yields often increase from ~40% to >85%.[1]

FAQ: Frequently Asked Questions

Q: Can I use methanol or ethanol instead of acetic acid? A: Yes, but you must add a catalyst.[1] In alcohols, the reaction is sluggish.[1] You will need to add a Lewis acid (like


 or 

) or a solid acid catalyst. Acetic acid is preferred because it acts as both solvent and catalyst.[1]

Q: My product is water-soluble. How do I purify it? A: Do not pour into water.[1] Instead, remove the acetic acid via rotary evaporation (azeotrope with toluene if necessary). Dissolve the residue in a minimal amount of methanol, neutralize with methanolic ammonia, and filter off the inorganic ammonium salts.[1] Recrystallize the filtrate.

Q: Why is my yield lower when I scale up? A: Heat transfer issues. The Debus-Radziszewski reaction is exothermic in steps but requires heat activation.[1] On a large scale, local hot spots can trigger glyoxal polymerization.[1] Ensure vigorous stirring and slow heating ramps.

References

  • Microwave-Assisted Synthesis Optimization: Wolkenberg, S. E., et al. "Efficient synthesis of imidazoles from aldehydes and 1,2-diketones using microwave irradiation."[1] Organic Letters, 2004.[1]

  • Mechanism & Kinetics: Arduengo, A. J.[1] "Imidazole and Derivatives."[1][2][3][5][9][10][11][12][13] Encyclopedia of Industrial Chemistry.

  • Large-Scale Troubleshooting: BenchChem Technical Support. "Troubleshooting Low Yield in Sodium Imidazole Synthesis."

  • Green Chemistry Approaches: Kidwai, M., et al. "Solvent-free synthesis of imidazoles using novel solid acid catalysts."[1] Green Chemistry.

  • Ammonium Acetate Efficacy: "Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+." Physical Chemistry Chemical Physics.

Sources

Technical Support Center: Chromatography of Polar Imidazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic purification of polar imidazole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges during the separation and purification of these often-tricky molecules. My aim is to provide not just solutions, but a deeper understanding of the chromatographic principles at play, empowering you to develop robust and reliable methods.

Method Development & Optimization

Before diving into troubleshooting, let's establish a strong foundation. Selecting the right chromatographic mode is the most critical decision for purifying polar imidazoles. These compounds often exhibit poor retention on traditional reversed-phase (RP) columns and can display problematic peak shapes due to their basic nature.

Choosing the Right Chromatographic Mode

The polarity and ionic character of your specific imidazole compound will dictate the best approach. The following decision tree illustrates a logical workflow for selecting a starting point.

MethodSelection Start What is the primary challenge? PoorRetention Poor retention on C18? Start->PoorRetention PeakTailing Severe peak tailing on C18? Start->PeakTailing HILIC Consider HILIC (Hydrophilic Interaction Chromatography) PoorRetention->HILIC Yes (Highly Polar Analyte) MixedMode Consider Mixed-Mode Chromatography (e.g., RP/Ion-Exchange) PoorRetention->MixedMode No (Moderately Polar/Ionic) ModifyRP Modify Reversed-Phase Method PeakTailing->ModifyRP Yes (Basic Analyte) IonExchange Consider Ion-Exchange (IEX) or Ion-Pairing RP PeakTailing->IonExchange No (Strongly Ionic) HILIC_details Ideal for very polar compounds. Uses high organic mobile phase. HILIC->HILIC_details MixedMode_details Combines RP and IEX mechanisms. Excellent for ionic & polar compounds. MixedMode->MixedMode_details ModifyRP_details Adjust pH, use additives (e.g., formic acid), or use a modern base-deactivated column. ModifyRP->ModifyRP_details IonExchange_details Best for strongly charged molecules. May require high salt gradients. IonExchange->IonExchange_details PeakTailingWorkflow Start Problem: Peak Tailing for Basic Imidazole CheckColumn Is the column a modern, base-deactivated Type B silica? Start->CheckColumn CheckMobilePhase Is the mobile phase pH low (e.g., pH < 3)? CheckColumn->CheckMobilePhase Yes Solution_Column Switch to a base-deactivated C18 or Phenyl column. CheckColumn->Solution_Column No ConsiderAdditives Are you using a mobile phase additive? CheckMobilePhase->ConsiderAdditives Yes Solution_pH Lower mobile phase pH with 0.1% Formic or Acetic Acid. CheckMobilePhase->Solution_pH No Solution_Additive Use a low concentration of a competing base (e.g., triethylamine - use with caution). ConsiderAdditives->Solution_Additive No Solution_Alternative If tailing persists, switch to HILIC or Mixed-Mode chromatography. ConsiderAdditives->Solution_Alternative Yes

Technical Support Center: Purification of 3-(1H-imidazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-IMID-PH03 Status: Open Topic: Overcoming Co-elution & Tailing in Amphoteric Heterocycles Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2]

Executive Summary: The "Amphoteric Trap"

Purifying 3-(1H-imidazol-1-yl)phenol presents a classic "amphoteric trap."[1][2] You are dealing with a molecule containing two distinct ionizable centers with opposing behaviors:

  • The Phenol (Acidic): pKa

    
     9.8–10.[1][2]0. Loses a proton at high pH.[1][2]
    
  • The Imidazole (Basic): pKa

    
     6.0–7.0 (conjugate acid).[1][2] Gains a proton at low pH.[1][2]
    

The Root Cause of Co-elution: Most co-elution issues with this scaffold arise not from identical polarity, but from uncontrolled ionization .[1] On standard silica, the basic imidazole interacts strongly with acidic silanols, causing severe tailing that masks impurities. On Reverse Phase (C18), failing to lock the pH results in a "mixed-mode" state where the molecule exists as a blend of neutral, cationic, and zwitterionic forms, broadening peaks and merging them with impurities like unreacted imidazole or copper-ligand complexes.

Module 1: Diagnostic Phase

Is it true co-elution, or just silanol overload?

Before altering your gradient, perform this diagnostic check.

Q: My TLC shows a single streaky spot, but HPLC shows low purity. What is happening? A: You are likely seeing Silanol Tailing .[1][2] The imidazole nitrogen hydrogen-bonds to the silica's Si-OH groups.[1] This "drag" creates a streak that hides impurities underneath the main spot.

The Fix (TLC Diagnostic): Run a 2D-TLC or a "pH-modified" TLC:

  • Standard: 10% MeOH in DCM. (Likely streaks).

  • Modified: 10% MeOH in DCM + 1% Triethylamine (TEA) or 1%

    
     .
    
    • Result: If the streak tightens into a distinct spot and reveals a second spot nearby, you have successfully decoupled the silanol interaction. You can now see the impurity.

Module 2: The "Cheat Code" – Acid/Base Extraction

Do not inject crude reaction mixtures directly onto the column.

Because your molecule is amphoteric, you can use Orthogonal pH Extraction to remove 90% of non-amphoteric impurities (like unreacted starting phenols, non-basic halides, or neutral tars) before chromatography.[1]

Protocol: The "Swing" Extraction

Objective: Isolate the target based on its ability to be both a cation and an anion/neutral species, leaving impurities behind.

  • Acid Phase (Target

    
     Aqueous): 
    
    • Dissolve crude in EtOAc.[2][3]

    • Extract with 0.5 M HCl (aq) .

    • Chemistry: The imidazole protonates (

      
      ).[1][2] The molecule becomes water-soluble.[2]
      
    • Discard Organic Layer: Removes neutral impurities and unreacted phenol starting material.[1][2]

  • Base Phase (Target

    
     Organic): 
    
    • Basify the aqueous layer carefully with saturated

      
        to pH ~8.[1]
      
    • Note: Do not go to pH 14 yet, or you might form the phenolate anion (

      
      ) which stays in water.[1][2] Target pH 8 keeps the imidazole neutral (
      
      
      
      ) and phenol neutral (
      
      
      ).[1][2]
    • Extract back into EtOAc or DCM/Isopropanol (3:1).[2]

    • Result: The target moves to the organic layer; salts and very polar impurities stay in water.

Module 3: Chromatographic Resolution Strategies

Strategy A: Normal Phase (Flash)

Best for: Large scale, removing non-polar byproducts.[1]

The Golden Rule: You must use a basic modifier.

  • Mobile Phase: DCM / Methanol / Ammonium Hydroxide (90:9:1).[1][2]

  • Why Ammonia? It is more effective than TEA for imidazoles because it competes more aggressively for silanol sites and is volatile (easier to remove than TEA).[1][2]

  • Alternative: If you have "Amino-Silica" (NH2-functionalized) cartridges, use them with a simple Hexane/EtOAc gradient.[1][2] The stationary phase is already basic, preventing tailing.

Strategy B: Reverse Phase (C18) – pH Switching

Best for: Separating regioisomers and difficult co-elutions.[1][2]

You must choose a pH that forces the molecule into a single ionization state .

ModeMobile Phase BufferTarget StateEffect on Retention
Low pH Water + 0.1% TFA (pH ~2)Cationic (

)
Early Elution. Good for removing hydrophobic tars.[1][2]
High pH 10mM Ammonium Bicarbonate (pH 10)Anionic (

)
Shifted Selectivity. Phenol ionizes; Imidazole is neutral.[1][2]

Recommendation: Use High pH (pH 10) .[1][2] At pH 10, the phenol is partially/fully ionized (


), but the imidazole is neutral.[2] Most common impurities (like unreacted imidazole or halo-benzenes) will not shift retention as drastically as the phenol at this pH.[2] This "selectivity shift" often pulls the product peak away from the co-eluting impurity.[1]

Module 4: Copper Removal (Ullmann Specific)

Crucial for biological assays.[1][2]

Q: My product is green/blue or shows toxicity in cells. Why? A: Residual Copper (from CuI/Cu2O catalysts) chelates strongly to the imidazole nitrogen.[1] Standard columns often fail to remove this.

Protocol: The EDTA Wash

  • Dissolve product in EtOAc.[2][3]

  • Wash 2x with 5% Disodium EDTA (aq) solution.[2]

  • The aqueous layer will turn blue (sequestering Cu).[1][2]

  • Wash 1x with Brine, dry over

    
    .
    

Visual Troubleshooting Guides

Diagram 1: Purification Decision Matrix

Use this logic flow to determine your purification route.

PurificationLogic Start Start: Crude Mixture Diag Run TLC (DCM/MeOH 9:1) + 1% NH4OH Start->Diag Result1 Streak / Tailing? Diag->Result1 Yes Result2 Distinct Spots but Overlapping? Diag->Result2 No Action1 Silanol Interaction Issue Result1->Action1 Action2 True Co-elution Result2->Action2 Sol1 Add 1% TEA or NH4OH to Mobile Phase Action1->Sol1 Sol2 Switch Selectivity: Use C18 at pH 10 (Ammonium Bicarbonate) Action2->Sol2

Caption: Decision matrix for distinguishing between silanol-induced tailing and genuine co-elution.

Diagram 2: The "Swing" Extraction Workflow

Visualizing the pH-dependent solubility switch.

ExtractionWorkflow Crude Crude (Organic) AcidWash Wash w/ 0.5M HCl Crude->AcidWash OrgLayer1 Organic Layer: Neutral Impurities (Discard) AcidWash->OrgLayer1 AqLayer1 Aq. Layer (pH < 2): Target is Protonated (Im-H+) AcidWash->AqLayer1 BaseStep Adjust to pH ~8 (NaHCO3) AqLayer1->BaseStep Extract Extract w/ EtOAc BaseStep->Extract FinalOrg Final Organic: Target (Neutral) (Keep) Extract->FinalOrg FinalAq Final Aqueous: Salts/Polar Trash (Discard) Extract->FinalAq

Caption: The "Swing" Extraction utilizes the basicity of the imidazole ring to separate it from non-basic impurities.[1][2][4]

References

  • Separation of Imidazole Regioisomers. BenchChem Technical Support. Retrieved from

  • Purification of Imidazole Derivatives. BenchChem Technical Support. Retrieved from

  • 3-(1H-Imidazol-1-yl)phenol Properties. PubChem. CID 10464591.[2] Retrieved from

  • Ullmann Reaction Mechanism and Catalysis. Organic Chemistry Portal. Retrieved from

  • Strategies for the Purification of Synthetic Products. Chromatography Online. Retrieved from

Sources

Technical Support Center: Strategies for Improving the Solubility of 3-(1H-imidazol-1-yl)phenol for Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility challenges encountered with 3-(1H-imidazol-1-yl)phenol in various bioassay systems. The following sections offer a combination of frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides with step-by-step protocols.

I. Foundational Knowledge: Understanding the Molecule

Before delving into solubilization techniques, it is crucial to understand the physicochemical properties of 3-(1H-imidazol-1-yl)phenol. This molecule possesses both a weakly acidic phenolic hydroxyl group and a weakly basic imidazole ring, making its solubility highly dependent on pH.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC9H8N2O[1]
Molecular Weight160.17 g/mol [1]
XLogP31.3[1]
pKa (Phenol)~10Estimated based on phenol
pKa (Imidazole)~7[2]

The positive XLogP3 value suggests a degree of lipophilicity, which can contribute to poor aqueous solubility. The presence of ionizable groups, however, provides an opportunity to significantly enhance solubility through pH manipulation.[3][4]

II. Frequently Asked Questions (FAQs)

This section addresses common questions and initial troubleshooting steps.

Q1: My 3-(1H-imidazol-1-yl)phenol, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. Why is this happening?

A1: This is a common phenomenon known as "kinetic precipitation."[5] While the compound may readily dissolve in a 100% organic solvent like Dimethyl Sulfoxide (DMSO), its solubility is significantly lower in the final aqueous environment of your bioassay. When the concentrated DMSO stock is introduced to the buffer, the compound is forced into a solution where it is no longer soluble, causing it to crash out.[5]

Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

A2: The maximum tolerated DMSO concentration is highly cell-type dependent.[5] Generally, a final concentration of 0.1% to 0.5% is considered safe for most cell lines, although sensitive or primary cells may require even lower concentrations.[5][6] It is imperative to perform a vehicle control experiment to determine the specific tolerance of your cell line.[5] Concentrations above 1% can lead to cytotoxicity, altered cell morphology, and other off-target effects.[7][8][9]

Q3: Can I use other organic solvents besides DMSO?

A3: Yes, other water-miscible organic solvents can be used, such as ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[10] The choice of solvent will depend on the specific requirements of your assay and the solubility of the compound in that solvent. PEG 400, for instance, has been shown to be highly effective in solubilizing poorly soluble drugs.[10][11]

Q4: How does pH affect the solubility of 3-(1H-imidazol-1-yl)phenol?

A4: As an ionizable compound, its solubility is pH-dependent.[3][12] At a pH below the pKa of the imidazole ring (~7), the imidazole will be protonated and positively charged, which generally increases aqueous solubility. Conversely, at a pH above the pKa of the phenol group (~10), the phenol will be deprotonated and negatively charged, also increasing solubility. The lowest solubility is expected at a pH between the two pKa values, where the molecule is predominantly in its neutral, uncharged form.

III. In-Depth Troubleshooting & Optimization Guides

This section provides detailed protocols for systematically improving the solubility of 3-(1H-imidazol-1-yl)phenol.

Guide 1: Optimizing Solubility through pH Adjustment

The ionizable nature of 3-(1H-imidazol-1-yl)phenol makes pH modification a powerful first-line strategy for enhancing its aqueous solubility.[12]

Causality: By shifting the pH of the solution, we can ionize either the imidazole ring (making it a cation) or the phenolic group (making it an anion). Charged species are generally more soluble in aqueous media than their neutral counterparts.[3]

Experimental Protocol: pH-Solubility Profiling

  • Prepare a series of buffers: Create a range of buffers spanning from pH 2 to pH 11 (e.g., citrate for acidic, phosphate for neutral, and carbonate-bicarbonate for basic ranges).

  • Add excess compound: To a small volume of each buffer, add an excess of solid 3-(1H-imidazol-1-yl)phenol.

  • Equilibrate: Agitate the samples at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate solid from solution: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify dissolved compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot solubility vs. pH: Graph the measured solubility at each pH to identify the optimal pH range for your bioassay.

Expected Outcome: You should observe a "U-shaped" solubility curve, with the lowest solubility around the isoelectric point and increased solubility at both acidic and basic pH values.

Visualization of pH-Dependent Ionization:

G cluster_acidic Acidic pH (< pKa of Imidazole) cluster_neutral Neutral pH cluster_basic Basic pH (> pKa of Phenol) Acidic Protonated Imidazole (Increased Solubility) Neutral Neutral Molecule (Lowest Solubility) Acidic->Neutral Add Base (OH-) Neutral->Acidic Add Acid (H+) Basic Deprotonated Phenol (Increased Solubility) Neutral->Basic Add Base (OH-) Basic->Neutral Add Acid (H+)

Caption: pH effect on the ionization and solubility of 3-(1H-imidazol-1-yl)phenol.

Guide 2: Utilizing Co-solvents for Enhanced Solubilization

When pH adjustment is not feasible or insufficient, the use of co-solvents is a common and effective strategy.[11]

Causality: Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate lipophilic molecules.[11] They can also disrupt the hydrogen bonding network of water, creating a more favorable environment for the solute.

Recommended Co-solvents and Starting Concentrations:

Co-solventTypical Final Concentration in AssayProsCons
DMSO< 0.5%High solubilizing power for many compounds.Can be toxic to cells at higher concentrations.[8]
Ethanol< 1%Biocompatible at low concentrations.Can affect enzyme activity and cell viability.
PEG 4001-5%Generally low toxicity, high solubilizing power.[10]Can increase the viscosity of the solution.
Propylene Glycol1-5%Good safety profile.May not be as effective as other co-solvents.

Experimental Protocol: Co-solvent Titration

  • Prepare a high-concentration stock solution: Dissolve 3-(1H-imidazol-1-yl)phenol in 100% of the chosen co-solvent (e.g., 50 mM in DMSO).

  • Create a dilution series: Prepare a series of dilutions of your stock solution in your aqueous assay buffer to achieve a range of final co-solvent concentrations (e.g., 0.1%, 0.25%, 0.5%, 1%, 2.5%, 5%).

  • Visually inspect for precipitation: Observe the solutions immediately after preparation and after a period of incubation (e.g., 1-2 hours) for any signs of cloudiness or precipitation.

  • Determine the maximum soluble concentration: Identify the highest concentration of the compound that remains in solution at an acceptable co-solvent level for your assay.

  • Validate with a vehicle control: Always include a vehicle control (assay buffer with the same final concentration of the co-solvent) in your bioassay to account for any effects of the solvent itself.

Workflow for Co-solvent Selection:

G Start Start: Insoluble Compound DMSO Test DMSO (<0.5%) Start->DMSO Ethanol Test Ethanol (<1%) DMSO->Ethanol Precipitation or Toxicity Success Solubility Achieved DMSO->Success Soluble & Non-toxic PEG400 Test PEG 400 (1-5%) Ethanol->PEG400 Precipitation or Toxicity Ethanol->Success Soluble & Non-toxic PEG400->Success Soluble & Non-toxic Failure Consider Other Methods PEG400->Failure Precipitation or Toxicity

Caption: Decision tree for selecting an appropriate co-solvent.

Guide 3: Employing Cyclodextrins for Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, thereby increasing their apparent aqueous solubility.[13][14][15]

Causality: The exterior of the cyclodextrin molecule is hydrophilic, making the entire inclusion complex water-soluble.[13][16] This is an excellent strategy for delivering hydrophobic compounds into aqueous solutions without the need for organic co-solvents.[15][17]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Limited aqueous solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Much higher aqueous solubility and lower toxicity, making it a preferred choice.[13]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): High aqueous solubility and a strong ability to form complexes.[13]

Experimental Protocol: Cyclodextrin Complexation

  • Prepare a cyclodextrin solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your assay buffer to create a stock solution (e.g., 10-50 mM).

  • Add the compound: Add an excess of solid 3-(1H-imidazol-1-yl)phenol to the cyclodextrin solution.

  • Facilitate complexation: Stir or sonicate the mixture for several hours to facilitate the formation of the inclusion complex.

  • Remove undissolved compound: Centrifuge the solution to pellet any uncomplexed, insoluble compound.

  • Quantify the solubilized compound: Analyze the supernatant to determine the concentration of the solubilized compound.

  • Test in your bioassay: Use the solubilized compound-cyclodextrin complex in your assay, ensuring to include a cyclodextrin-only control.

Conceptual Diagram of Cyclodextrin Inclusion:

G cluster_before Before Complexation cluster_after After Complexation Compound Hydrophobic Compound Water Aqueous Environment Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Compound->Cyclodextrin Encapsulation Complex Soluble Inclusion Complex

Caption: Mechanism of solubility enhancement by cyclodextrin encapsulation.

IV. Summary and Recommendations

When encountering solubility issues with 3-(1H-imidazol-1-yl)phenol, a systematic approach is recommended:

  • Characterize the Problem: First, confirm that the issue is indeed poor solubility by observing precipitation upon dilution into your aqueous assay buffer.

  • Attempt pH Modification: If your assay can tolerate a pH shift, explore the solubility at both acidic and basic pHs. This is often the most straightforward and effective method for ionizable compounds.

  • Utilize Co-solvents: If pH adjustment is not an option, perform a co-solvent titration, starting with DMSO at a final concentration below 0.5%. If DMSO is problematic, evaluate other biocompatible solvents like PEG 400.

  • Consider Cyclodextrins: For assays that are sensitive to organic solvents, cyclodextrins, particularly HP-β-CD, offer an excellent alternative for increasing aqueous solubility.

By following these troubleshooting guides and understanding the underlying principles of each method, researchers can effectively overcome the solubility challenges associated with 3-(1H-imidazol-1-yl)phenol and obtain reliable and reproducible data in their bioassays.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
  • Cyclodextrin complexes: Perspective from drug delivery and formul
  • DMSO in cell based assays. Scientist Solutions.
  • Cyclodextrin Inclusion Compounds. CD Bioparticles.
  • Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharma Excipients.
  • What effects does DMSO have on cell assays?. Quora.
  • Intrinsic Solubility of Ionizable Compounds
  • PH and Solvent Effect on Drug Solubility.
  • The Impact of Ionization in Drug Discovery & Development. ACD/Labs.
  • 3-(1H-Imidazol-1-yl)phenol. PubChem.
  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS).
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Case studies.
  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving d
  • The study of the influence of DMSO on human fibroblasts proliferation in-vitro.
  • Synthesis and therapeutic potential of imidazole containing compounds. PMC - NIH.
  • 3-(1h-Imidazol-2-yl)phenol. PubChem.
  • 3-(1H-IMIDAZOL-1-YL)PHENOL. Merck.
  • Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. PMC.
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.
  • Synthesis and therapeutic potential of imidazole containing compounds.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Imidazole, its deriv
  • improving (-)-Anomalin solubility for in vitro assays. Benchchem.
  • Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. Impactfactor.
  • (PDF) Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study.
  • Imidazole: A contemplative study on synthesis, structure activity rel
  • Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling.
  • Solubilities of biologically active phenolic compounds: measurements and modeling. PubMed.
  • 3-(1H-imidazol-2-yl)phenol. ChemScene.
  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC.
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review.
  • 3-(1H-Imidazol-1-yl)phenol. BLDpharm.
  • 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. PMC.
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  • 3-(1H-imidazol-1-yl)phenol. Sigma-Aldrich.

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Technical Support Center: Minimizing Side Product Formation in N-Arylation of Imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the N-arylation of imidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. N-arylimidazoles are a cornerstone motif in medicinal chemistry and materials science. However, achieving high yields and purity can be challenging due to the formation of undesired side products. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reactions, understand the underlying mechanisms, and minimize side product formation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the N-arylation of imidazoles, providing probable causes and actionable solutions based on established chemical principles.

Problem 1: Poor Regioselectivity in the Arylation of Unsymmetrical Imidazoles (Mixture of N1 and N3 isomers)

Scenario: You are arylating a 4-substituted imidazole and obtaining a difficult-to-separate mixture of the N1 and N3-arylated products.

Probable Causes:

  • Tautomerism of Imidazole: Unsymmetrical imidazoles exist as a mixture of tautomers in solution. The relative energies of these tautomers and the transition states leading to the N1 and N3 products can be similar, leading to poor selectivity.

  • Steric and Electronic Effects: The regioselectivity is a delicate balance of steric hindrance and electronic effects of the substituents on both the imidazole and the aryl halide.

  • Reaction Conditions: The choice of catalyst, ligand, base, and solvent all play a critical role in directing the arylation to a specific nitrogen atom.

Solutions:

  • Catalyst and Ligand Selection:

    • For High N1-Selectivity (Palladium-Catalyzed): The Buchwald-Hartwig amination using specific biarylphosphine ligands has been shown to provide excellent, and in some cases, complete N1-selectivity.[1][2] The steric bulk of these ligands is thought to favor the less sterically hindered N1 position.

    • For Copper-Catalyzed Reactions: While traditionally less selective, certain ligands like 4,7-dimethoxy-1,10-phenanthroline can improve N1 selectivity in Ullmann-type couplings.[3][4]

  • Steric Control:

    • Utilize a bulkier protecting group on the imidazole nitrogen that is not being targeted for arylation. This can be a temporary strategy to direct the arylation.

    • If possible, use an aryl halide with bulky ortho substituents, which can favor reaction at the less hindered N1 position of the imidazole.

  • Solvent and Base Optimization:

    • The polarity of the solvent can influence the tautomeric equilibrium of the imidazole. Experiment with a range of anhydrous polar aprotic solvents such as dioxane, toluene, DMF, or DMSO.

    • The choice of base is crucial.[5] A sterically hindered base might selectively deprotonate one tautomer over the other. Common bases include Cs₂CO₃, K₂CO₃, and K₃PO₄.

Problem 2: Low or No Conversion to the Desired N-Arylimidazole

Scenario: Your reaction is sluggish, and after the specified time, you observe mostly unreacted starting materials.

Probable Causes:

  • Catalyst Inactivation (Especially with Palladium): Imidazoles can act as ligands and inhibit the formation of the active Pd(0) catalyst.[1][6][7]

  • Poorly Active Catalyst (Copper or Palladium): The catalyst may not be in its active oxidation state. For copper-catalyzed reactions, this can be due to oxidation by atmospheric oxygen.[8]

  • Insufficiently Reactive Aryl Halide: The reactivity of aryl halides follows the general trend: I > Br > Cl.[9] Electron-withdrawing groups on the aryl halide generally increase reactivity in Ullmann condensations.[10]

  • Incomplete Deprotonation of Imidazole: The chosen base may not be strong enough to deprotonate the imidazole, reducing its nucleophilicity.[11]

Solutions:

  • Catalyst Pre-activation (for Palladium): To circumvent catalyst inhibition by the imidazole, pre-form the active Pd(0)-ligand complex by heating the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the solvent for a short period before adding the imidazole and aryl halide.[1][2]

  • Ensure Anhydrous and Inert Conditions: Both copper(I) and palladium(0) catalysts can be sensitive to air and moisture.[5] Use properly dried solvents and reagents, and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Optimize Reaction Parameters:

    • Increase Temperature: While milder conditions are often desirable, some less reactive substrates may require higher temperatures to proceed at a reasonable rate.[10]

    • Choice of Aryl Halide: If possible, use the more reactive aryl iodide or bromide instead of the corresponding chloride.

    • Base Selection: Switch to a stronger base to ensure complete deprotonation of the imidazole. For instance, if K₂CO₃ is ineffective, consider using Cs₂CO₃ or K₃PO₄.[11]

    • Ligand Choice: The ligand plays a crucial role in the catalytic cycle. For copper-catalyzed reactions, ligands like 1,10-phenanthroline or L-proline can enhance reactivity.[8] For palladium catalysis, ensure the chosen phosphine ligand is appropriate for the specific transformation.[12]

Problem 3: Formation of C-Arylated Byproducts

Scenario: Besides the desired N-arylated product, you are observing isomers resulting from arylation at one of the imidazole's carbon atoms (C2, C4, or C5).

Probable Causes:

  • Reaction Conditions Favoring C-H Activation: Certain palladium catalyst systems, particularly those used for direct arylation, can promote C-H activation of the imidazole ring.[13][14][15]

  • High Temperatures: At elevated temperatures, undesired side reactions, including C-H arylation, may become more prevalent.

Solutions:

  • Modify the Catalytic System:

    • Avoid catalyst systems known to promote direct C-H arylation if N-arylation is the desired outcome. For instance, some palladium systems with specific ligands and additives are explicitly designed for C-H functionalization.[13]

    • For N-arylation, stick to well-established Ullmann or Buchwald-Hartwig conditions.

  • Lower the Reaction Temperature: If C-arylation is observed, try running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Protect the Imidazole Ring: If C-arylation is persistent, consider protecting the C-H positions of the imidazole ring with suitable groups that can be removed after the N-arylation step.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between copper-catalyzed and palladium-catalyzed N-arylation of imidazoles?

A1: The primary difference lies in the catalyst and the general reaction mechanism.

  • Copper-Catalyzed N-Arylation (Ullmann Condensation): This is a classic method that typically involves a copper(I) catalyst.[8][10] The mechanism is thought to involve the formation of a copper(I)-imidazolate species, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination.[10] These reactions traditionally required harsh conditions (high temperatures), though modern protocols with ligands allow for milder conditions.[3][16]

  • Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): This is a more modern and often more versatile method.[17] The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the deprotonated imidazole and subsequent reductive elimination to form the C-N bond.[9] This method often offers higher functional group tolerance and can provide excellent regioselectivity with the right choice of ligand.[1][18]

Q2: How do I choose the right base for my N-arylation reaction?

A2: The choice of base is critical and depends on the pKa of the imidazole, the reactivity of the aryl halide, and the catalyst system.

  • Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used.[5] Cesium carbonate is often more effective due to its higher solubility in organic solvents and the "cesium effect," which can enhance the nucleophilicity of the deprotonated imidazole.

  • Stronger Bases: For less acidic imidazoles or less reactive coupling partners, a stronger base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) might be necessary, particularly in palladium-catalyzed reactions.[12] However, these strong bases can be incompatible with certain functional groups.[12]

Q3: Can I run my N-arylation reaction open to the air?

A3: It is generally not recommended. Most N-arylation catalysts, especially the active Cu(I) and Pd(0) species, are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and low yields.[5] Performing the reaction under an inert atmosphere (nitrogen or argon) is a standard and highly recommended practice. However, some robust catalyst systems, particularly for copper-catalyzed reactions in aqueous media, have been developed to be air-tolerant.[19]

Q4: My aryl halide has other functional groups. Will they interfere with the reaction?

A4: Modern N-arylation protocols, particularly the Buchwald-Hartwig amination, exhibit excellent functional group tolerance.[16][17] However, some functional groups can be problematic:

  • Acidic Protons: Functional groups with acidic protons (e.g., -OH, -NH₂, -COOH) can be deprotonated by the base, potentially interfering with the reaction. Protection of these groups may be necessary.

  • Groups that can Coordinate to the Metal: Functional groups that can act as strong ligands for the metal catalyst may inhibit the reaction.

  • Reactive Groups with Strong Bases: Functional groups that are sensitive to strong bases (e.g., esters with NaOtBu) may require the use of milder bases like K₂CO₃ or K₃PO₄.[12]

Data and Protocols

Table 1: Comparison of Typical Reaction Conditions for N-Arylation of Imidazoles
ParameterCopper-Catalyzed (Ullmann-type)Palladium-Catalyzed (Buchwald-Hartwig)
Catalyst CuI, Cu₂O, CuBr[8][16]Pd₂(dba)₃, Pd(OAc)₂[1][2]
Ligand 1,10-Phenanthroline, L-Proline[8]Biarylphosphines (e.g., XPhos, SPhos)
Base K₂CO₃, Cs₂CO₃, K₃PO₄[8]NaOtBu, K₃PO₄, Cs₂CO₃[1]
Solvent DMSO, Dioxane, DMF[8][16]Toluene, Dioxane, t-BuOH[1][2]
Temperature 80-120 °CRoom Temperature to 120 °C
Key Challenge Often lower regioselectivityCatalyst inhibition by imidazole
General Experimental Protocol for Copper-Catalyzed N-Arylation of Imidazole

This protocol is a general guideline and may require optimization for specific substrates.[8]

  • To a dry Schlenk flask equipped with a magnetic stir bar, add imidazole (1.2 mmol), the aryl halide (1.0 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and a suitable ligand (e.g., 1,10-phenanthroline, 0.1 mmol, 10 mol%).

  • Evacuate the flask and backfill with an inert gas (nitrogen or argon) three times.

  • Add the base (e.g., Cs₂CO₃, 2.0 mmol) and the anhydrous solvent (e.g., 1,4-dioxane, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir vigorously for 18-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Key Concepts

Diagram 1: General Catalytic Cycle for Buchwald-Hartwig N-Arylation of Imidazole

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Oxidative Addition->Ar-Pd(II)(L)-X Ligand Exchange Ligand Exchange Ar-Pd(II)(L)-X->Ligand Exchange + Im-H, - HX Ar-Pd(II)(L)-Im Ar-Pd(II)(L)-Im Ligand Exchange->Ar-Pd(II)(L)-Im Reductive Elimination Reductive Elimination Ar-Pd(II)(L)-Im->Reductive Elimination Reductive Elimination->Pd(0)L Ar-Im N-Arylimidazole Reductive Elimination->Ar-Im Regioselectivity cluster_0 Tautomeric Equilibrium Tautomer_A 4-R-Imidazole (Tautomer A) Tautomer_B 5-R-Imidazole (Tautomer B) Tautomer_A->Tautomer_B N1_Product N1-Arylated Product Tautomer_A->N1_Product Desired Pathway N3_Product N3-Arylated Product (Side Product) Tautomer_B->N3_Product Side Reaction Pathway Catalyst [M]-Catalyst + Ar-X Catalyst->Tautomer_A Catalyst->Tautomer_B

Caption: The challenge of regioselectivity in the N-arylation of unsymmetrical imidazoles.

References

  • Wentzel, M. T., Hewgley, J. B., Kamble, R. M., Wall, P. D., & Kozlowski, M. C. (2009). Copper‐Catalyzed N‐Arylation of Hindered Substrates Under Mild Conditions. Advanced Synthesis & Catalysis, 351(6), 931–937. [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Journal of the American Chemical Society, 134(1), 700–706. [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles. DSpace@MIT. [Link]

  • Chen, H., Wang, D., Wang, X., Huang, W., Cai, Q., & Ding, K. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511. [Link]

  • Altman, R. A., & Buchwald, S. L. (2006). Mild, Copper-Catalyzed N-Arylation of Imidazole with Aryl Iodides and Bromides. Organic Letters, 8(13), 2779–2782. [Link]

  • Ananthu, V. S., et al. (2021). [(PPh3)2ClPd(L1)PdCl]‐catalyzed N‐arylation of imidazole. ResearchGate. [Link]

  • Request PDF. (2025). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. [Link]

  • DSpace@MIT. (2011). Completely N[superscript 1]-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. [Link]

  • Choy, A., et al. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC. [Link]

  • Wang, G. W., et al. (2011). Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine. PMC. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. [Link]

  • Request PDF. (2020). Regioselective C-H Arylation of Imidazoles Employing Macrocyclic Palladium(II) Complex of Organoselenium Ligand. [Link]

  • PubMed. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. [Link]

  • RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • ACS Publications. (2009). Pyridine N-Oxides as Ligands in Cu-Catalyzed N-Arylation of Imidazoles in Water. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Domino N-/C- or N-/N-/C-arylation of imidazoles to yield polyaryl imidazolium salts via atom-economical use of diaryliodonium salts. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Semantic Scholar. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b]t[1][2][8]hiadiazole Series. [Link]

  • Chemical Reviews. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • Connect Journals. (n.d.). Synthetic Emergence in N-Arylimidazoles: A Review. [Link]

  • Research Square. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • PMC. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

  • ResearchGate. (2017). Ullman reaction of imidazoles with 2‐chloro‐N‐methylnicotinamides (Kumpulainen method, 2017). [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

Sources

challenges in the crystallization of functionalized phenylimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials & Structural Biology Support Center . As a Senior Application Scientist, I have designed this technical guide to address the nuanced challenges encountered during the crystallization of functionalized phenylimidazoles.

Phenylimidazoles are highly versatile pharmacophores and ligands. However, their functionalization—specifically the position of the phenyl ring (e.g., C-2 vs. C-4)—drastically alters their thermodynamic landscape, hydrogen-bonding networks, and solubility profiles. This guide bypasses generic advice, focusing instead on the mechanistic causality behind phase behaviors to help you engineer robust, self-validating crystallization protocols.

I. Physicochemical & Crystallization Data Summary

Before troubleshooting, it is critical to benchmark your target compound against established thermodynamic and solubility data. The position of the phenyl substitution dictates the cohesive energy of the crystal lattice.

CompoundSubstitutionMelting Point (°C)Solubility ProfileKey Crystallization Challenge
1-Phenylimidazole N-1Liquid at RTSoluble in ethanol, acetone[1]Lacks N-H bond; typically handled as a liquid intermediate[2].
2-Phenylimidazole C-2148–150Hot water, ethanol, DMF[3]Amphoteric nature requires strict pH control during precipitation.
4-Phenylimidazole C-4128–131Methanol, DMF (50 mg/mL)[4]Extensive supercooling; monotropic polymorphism (m-4PhI & t-4PhI)[5].

II. Crystallization Troubleshooting Workflow

Workflow Step1 Identify Phenylimidazole Derivative Step2A 2-Phenylimidazole (Amphoteric) Step1->Step2A Step2B 4-Phenylimidazole (Strong N-H···N bonds) Step1->Step2B ProbA pH-Dependent Solubility Issues Step2A->ProbA ProbB Glass Transition & Supercooling Step2B->ProbB SolA pH-Shift Anti-Solvent Crystallization ProbA->SolA Adjust pH to neutral SolB Isothermal Seeding & Controlled Cooling ProbB->SolB Overcome kinetic barrier

Fig 1: Decision matrix for troubleshooting phenylimidazole crystallization based on functionalization.

III. Frequently Asked Questions & Mechanistic Protocols

Q1: Why does 4-phenylimidazole (4-PhI) resist complete crystallization and form a glassy state during cooling, unlike 2-phenylimidazole?

The Causality: This is a classic thermodynamic kinetic trap. As detailed in[5], 4-PhI exhibits significantly greater cohesive energy than 2-PhI due to exceptionally strong N–H···N intermolecular interactions. These strong hydrogen bonds disrupt the coplanar geometry of the molecules in solution, creating a high kinetic barrier to nucleation. Consequently, upon cooling, 4-PhI undergoes extensive supercooling and enters a glass transition state (


 K) rather than forming a crystalline lattice[5].

The Solution: You must bypass primary nucleation by introducing a template (seeding) and controlling the desupersaturation rate.

Protocol: Seeding-Assisted Controlled Cooling for 4-PhI

  • Dissolution: Dissolve crude 4-PhI in Dimethylformamide (DMF) at a concentration of 50 mg/mL at 60°C[4].

  • Primary Cooling: Cool the reactor at a controlled rate of 0.5°C/min down to 35°C to enter the metastable supersaturation zone.

  • Seeding: Introduce 1% w/w of pre-milled m-4PhI seeds.

    • Self-Validation Check: Observe the seeds for 15 minutes. If the solution is properly supersaturated, the seeds will remain suspended with sharp edges. If they dissolve, the system is undersaturated; lower the temperature by 2°C and re-seed.

  • Isothermal Hold: Maintain 35°C for 2 hours. This provides the activation energy required for the N-H···N networks to align onto the seed lattice, relieving supersaturation via secondary nucleation.

  • Isolation: Cool to 5°C at a slow rate of 0.1°C/min. Filter the resulting crystals and wash with cold methanol.

Q2: How do I manage the solvent system for 2-phenylimidazole given its amphoteric properties?

The Causality: 2-Phenylimidazole possesses dual nitrogen functionality—a pyridine-like nitrogen (basic) and a pyrrole-like nitrogen (acidic)[3]. In highly acidic or basic solutions, the molecule becomes ionized, drastically increasing its solubility and preventing crystallization. To force crystallization, the solvent pH must be driven toward the compound's isoelectric point where it exists as a neutral, poorly soluble species.

Protocol: pH-Shift Anti-Solvent Crystallization

  • Dissolution: Dissolve 2-PhI in a minimal volume of 1M HCl (forming the soluble hydrochloride salt).

  • Filtration: Polish filter the solution through a 0.22 µm membrane to remove insoluble impurities.

  • pH Shift (Anti-Solvent Action): Under high shear stirring, titrate the solution dropwise with 1M NaOH.

    • Self-Validation Check: As the pH approaches ~7.0–7.5, a dense white cloudiness (primary nucleation) will spontaneously occur. If the solution turns yellow or produces an oil, the titration rate is too fast, causing localized supersaturation and "oiling out".

  • Aging: Stir the slurry at room temperature for 1 hour to allow Ostwald ripening, yielding filterable white to off-white crystalline powder[3].

Q3: In structural biology, why is 4-phenylimidazole critical for the crystallization of human indoleamine 2,3-dioxygenase (IDO)?

The Causality: Apo-IDO is highly flexible, making it notoriously difficult to pack into a regular crystal lattice. 4-Phenylimidazole acts as a potent haem ligand. By binding directly to the haem iron in the active site, 4-PhI displaces coordinated water or oxygen molecules. This locks the enzyme into a rigid, uniform conformational state, which is an absolute prerequisite for generating the ordered intermolecular contacts needed for X-ray diffraction-quality crystals, as demonstrated in[6].

IDO_Complex A Apo-IDO Enzyme (Conformationally Flexible) B Add 2 mM 4-PhI (Haem Ligand) A->B Buffer Exchange C IDO-4-PhI Complex (Conformationally Locked) B->C Displaces H2O/O2 D Vapor Diffusion (10% PEG 8000, pH 9.0) C->D Supersaturation E Diffraction-Quality Orthorhombic Crystals D->E Nucleation

Fig 2: Mechanistic pathway of 4-phenylimidazole acting as a haem ligand in IDO co-crystallization.

Protocol: Co-crystallization Workflow for IDO-4-PhI Complex

  • Ligand Integration: Following purification via MonoQ column, exchange the recombinant human IDO into Buffer D (25 mM MES pH 6.5, 25 mM NaCl) supplemented with exactly 2 mM 4-phenylimidazole [6].

    • Self-Validation Check: Monitor the UV-Vis spectrum. A stable, sharp Soret peak at ~423 nm confirms successful haem-ligand coordination.

  • Concentration: Concentrate the protein-ligand complex to 30–40 mg/mL using a centrifugal filter[6].

  • Drop Assembly: On a siliconized coverslip, mix 1 µL of the protein complex with 1 µL of the reservoir solution (10% PEG 8000, 0.1 M CHES buffer pH 9.0)[6].

  • Vapor Diffusion: Seal the coverslip over a well containing 500 µL of the reservoir solution. Incubate at 20°C.

    • Self-Validation Check: Examine the drops under polarized light after 3–5 days. Birefringence (glowing under cross-polarizers) confirms the formation of an orthorhombic crystalline lattice (space group

      
      ) rather than amorphous protein precipitate[6].
      

IV. References

  • Caloong Chemical Co., Ltd. "2-Phenylimidazole - High-Purity Organic Intermediate for Pharmaceuticals, Agrochemicals & Material Science." CaloongChem. Available at:[Link]

  • National Center for Biotechnology Information (PubChem). "1-Phenylimidazole (CID 81595)." PubChem Database. Available at:[Link]

  • Costa, J. C. S., et al. "The Cohesive Interactions in Phenylimidazoles." The Journal of Physical Chemistry A, 2024. Available at:[Link]

  • Sugimoto, H., et al. "Crystallization and preliminary crystallographic studies of human indoleamine 2,3-dioxygenase." Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 2005. Available at:[Link]

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column chromatography tailing reduction for basic imidazole compounds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Peak Tailing in Imidazole Chromatography

Welcome to the Technical Support Center. This guide provides mechanistic insights and field-proven protocols to resolve peak tailing, band broadening, and low recovery when purifying basic imidazole derivatives via column chromatography.

Mechanistic Causality: Why Do Imidazoles Tail?

Imidazoles contain both a pyrrole-like nitrogen and a basic, pyridine-like nitrogen. The basic nitrogen readily interacts with the free silanol groups (Si-OH) present on the surface of standard silica gel[1]. Because unbonded silanols are mildly acidic (pKa ~4.5), they act as active cation-exchange sites[2].

When a basic imidazole passes through the column, it undergoes secondary electrostatic interactions with these silanols rather than partitioning purely based on its lipophilicity. This dual-retention mechanism causes the compound to desorb slowly and unevenly, resulting in severe peak tailing, streaking, and irreversible adsorption[3].

Frequently Asked Questions (FAQs)

Q1: I am observing severe streaking of my imidazole product on TLC and tailing on my flash column. How do I fix the mobile phase? A1: The most immediate solution is to add a competitive basic modifier to your mobile phase. Incorporating 0.1% to 1.0% (v/v) of Triethylamine (TEA) or aqueous ammonia neutralizes the acidic silanol sites on the silica gel[3]. Because TEA interacts more strongly with the silanols than the imidazole analyte, it saturates these active sites, forcing the imidazole to elute strictly via partitioning[2]. This drastically sharpens the peak and improves recovery.

Q2: I added TEA, but my compound is still tailing or degrading. What stationary phase alternatives exist? A2: If chemical modification of the mobile phase is insufficient or if your imidazole is sensitive to TEA, you must change the stationary phase[3]:

  • Neutral or Basic Alumina: Alumina lacks the highly acidic silanol groups found in silica. For basic heterocyclic compounds, alumina often provides superior peak shape and prevents acid-catalyzed degradation[4].

  • Type B Silica: Older "Type A" silica has high metal impurities that activate silanols, making them highly acidic. Upgrading to high-purity "Type B" silica reduces metal content and silanol acidity, intrinsically reducing tailing for basic compounds[5].

  • HILIC (Hydrophilic Interaction Liquid Chromatography): For highly polar imidazoles that fail on normal phase, HILIC provides an orthogonal retention mechanism using a polar stationary phase and an aqueous-organic mobile phase[6].

Q3: Does the sample loading technique affect tailing? A3: Yes. Liquid loading a poorly soluble imidazole in a highly polar solvent (like methanol or DMF) disrupts the local solvent equilibrium on the column head, causing the band to streak immediately. We strongly recommend dry loading . Adsorb the crude imidazole onto a small amount of deactivated silica, dry it to a powder, and load it onto the column head to ensure a sharp initial band[3].

Quantitative Data: Impact of Chromatographic Modifications

Modification StrategyMechanism of ActionTypical Yield RecoveryPeak Symmetry (Tailing Factor)Best Use Case
Standard Silica (Control) Unmodified partitioning; high silanol interaction30 - 50%> 2.5 (Severe Tailing)Non-basic, highly lipophilic derivatives
Silica + 1% TEA Competitive binding to acidic silanols80 - 95%1.1 - 1.3 (Excellent)General basic imidazoles[1]
Basic Alumina Elimination of acidic stationary phase sites75 - 90%1.2 - 1.4 (Good)Acid-sensitive imidazoles[4]
HILIC (Si-gel, ACN/H2O) Aqueous layer partitioning & hydrogen bonding85 - 98%1.0 - 1.2 (Excellent)Highly polar/water-soluble imidazoles[6]

Experimental Protocols (Self-Validating Systems)

Protocol A: TEA-Deactivated Normal Phase Flash Chromatography Causality: Pre-treating the column with TEA ensures all acidic silanols are saturated before the imidazole is introduced, preventing irreversible binding at the solvent front.

  • Solvent Preparation: Prepare the desired mobile phase (e.g., Dichloromethane/Methanol 95:5). Add 1% (v/v) Triethylamine (TEA) to the mixture and stir thoroughly.

  • Column Packing & Deactivation: Slurry-pack the standard silica gel (60 Å) using the TEA-modified mobile phase. Flush the packed column with at least 3 column volumes (CV) of the modified mobile phase to fully deactivate the silica[3].

  • Dry Loading: Dissolve the crude imidazole in a volatile solvent (e.g., DCM). Add silica gel (1:3 ratio of crude to silica). Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Elution: Load the dry powder onto the column. Elute using the TEA-modified mobile phase.

    • Validation checkpoint: Spot the collected fractions on a TLC plate pre-treated with TEA; the product should elute as a tight, circular spot rather than a streak. If streaking persists, the silica was not fully deactivated in Step 2.

Protocol B: HILIC Purification for Polar Imidazoles Causality: HILIC relies on a water-enriched layer on the silica surface. Using a high organic/low aqueous mobile phase forces polar imidazoles to partition into the aqueous layer, yielding sharp peaks without the need for TEA.

  • Column Selection: Select an unbonded bare silica or specific HILIC column.

  • Mobile Phase Preparation: Prepare an isocratic mixture of 80% Acetonitrile and 20% Water. Adjust the aqueous portion to pH 3.0-4.0 using ammonium formate buffer to control the ionization state of the imidazole[6].

  • Equilibration: Flush the column with 10 CVs of the mobile phase to establish the aqueous hydration layer on the silica surface.

  • Injection & Elution: Dissolve the sample in the mobile phase (or a higher percentage of Acetonitrile) and inject.

    • Validation checkpoint: The retention time should decrease if the aqueous proportion is increased. Test a 70% Acetonitrile / 30% Water run; if the compound elutes faster, you have successfully validated a HILIC mechanism rather than a reversed-phase mechanism.

Troubleshooting Workflow

G Start Observe Imidazole Tailing on Standard Silica CheckMP Modify Mobile Phase Add 0.1-1% TEA or NH3 Start->CheckMP Evaluate1 Peak Shape Improved? CheckMP->Evaluate1 Success1 Proceed with Purification (TEA-Deactivated Silica) Evaluate1->Success1 Yes (Sharp Peak) ChangeSP Change Stationary Phase Evaluate1->ChangeSP No / Low Yield Alumina Use Neutral/Basic Alumina (Eliminates Silanol Effect) ChangeSP->Alumina Lipophilic Analytes HILIC Use HILIC or RP-HPLC (For Highly Polar Imidazoles) ChangeSP->HILIC Hydrophilic Analytes

Workflow for resolving imidazole peak tailing during column chromatography.

References

  • Technical Support Center: Purification of Imidazole Derivatives. Benchchem. 3

  • Technical Support Center: Purification of Crude Imidazo[4,5-d]imidazole Products. Benchchem. 4

  • Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. 1

  • Why Do Peaks Tail? LCGC North America. 5

  • What's Happening to My Column? LCGC International. 2

  • HPLC METHOD FOR IMIDAZOLE. Chromatography Forum. 6

Sources

Technical Support Center: Stability & Handling of 3-(1H-imidazol-1-yl)phenol in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 3-(1H-imidazol-1-yl)phenol (CAS: 10041-03-9). This guide is engineered for researchers, medicinal chemists, and drug development professionals who utilize Dimethyl Sulfoxide (DMSO) as a primary vehicle for in vitro assays, high-throughput screening (HTS), and long-term compound storage.

While DMSO is the gold-standard solvent for small molecules, the unique bifunctional nature of 3-(1H-imidazol-1-yl)phenol—combining an electron-rich, oxidatively sensitive phenol with a basic, metal-coordinating imidazole—creates specific stability vulnerabilities. This guide synthesizes mechanistic causality with field-proven protocols to ensure the integrity of your experimental data.

Mechanistic Overview: Why Does Degradation Occur?

To troubleshoot stability, we must first understand the molecular causality. 3-(1H-imidazol-1-yl)phenol possesses two competing functional groups:

  • The Phenol Moiety (pKa ~10): Highly susceptible to oxidative degradation. DMSO is not an entirely inert solvent; it is a mild oxidant capable of participating in Pummerer-type, Kornblum, or Swern-like oxidations under specific conditions, leading to the formation of phenoxyl radicals or quinone degradants[1].

  • The Imidazole Moiety (Conjugate acid pKa ~7): Acts as a strong hydrogen-bond acceptor and a Lewis base[2].

In pure, anhydrous DMSO, the solvent effectively solvates both groups. However, DMSO is highly hygroscopic. When exposed to ambient air (e.g., during repeated freeze-thaw cycles), it rapidly absorbs water[3]. The introduction of water disrupts the DMSO solvation shell, allowing the acidic phenol of one molecule to hydrogen-bond with the basic imidazole of another. This intermolecular network drastically reduces solubility, leading to micro-precipitation. Furthermore, dissolved oxygen and trace metals in lower-grade DMSO catalyze the oxidative coupling of the phenol ring[4].

DegradationPathway A 3-(1H-imidazol-1-yl)phenol in DMSO B Hygroscopic Water Absorption A->B Air Exposure / Freeze-Thaw C Dissolved O2 & Trace Metals A->C Sub-optimal Solvent Grade F DMSO-Mediated Oxidation Catalysis A->F Prolonged RT Storage D Intermolecular H-Bonding (Phenol-OH to Imidazole-N) B->D Solvation shell disrupted C->F Catalytic Activation E Precipitation & Aggregation (Loss of Active Titer) D->E Reduced Solubility G Phenoxyl Radicals & Quinone Degradants F->G C-O / C-C Coupling

Mechanistic pathways of 3-(1H-imidazol-1-yl)phenol degradation and precipitation in DMSO.

Troubleshooting & FAQs

Q1: I prepared a 10 mM stock of 3-(1H-imidazol-1-yl)phenol in DMSO last month. Today, my cellular assay showed a 40% drop in potency. What happened? A: This is a classic symptom of freeze-thaw degradation. Every time a DMSO stock is thawed in ambient air, it absorbs atmospheric moisture. The accumulation of water lowers the solubility threshold of the compound, causing it to crash out of solution as micro-precipitates[3]. Because these precipitates are often invisible to the naked eye, you end up pipetting a lower effective concentration (titer loss). Solution: Switch to single-use aliquots.

Q2: My DMSO stock solution has turned slightly yellow/brown over time. Is it still usable? A: No. A color shift in phenolic compounds dissolved in DMSO indicates oxidative degradation. The phenol ring has oxidized into quinone derivatives or polymerized via phenoxyl radical coupling[4]. This is accelerated by light exposure, room temperature storage, and dissolved oxygen. Discard the stock and prepare a fresh batch using anhydrous, argon-purged DMSO.

Q3: Does the imidazole ring react with DMSO? A: Imidazole itself is generally stable in DMSO and is often used as a buffer or ligand[2]. However, in the presence of oxidants or trace transition metals, DMSO can facilitate oxidative C-N or C-O couplings. To prevent this, always use HPLC-grade or anhydrous DMSO (≥99.9% purity) stored over molecular sieves to minimize trace metal and water content.

Q4: Can I store the DMSO stock at -80°C to completely stop degradation? A: While -80°C slows down oxidative kinetics, DMSO freezes at ~19°C. The physical act of freezing and thawing is more damaging than the storage temperature itself due to the introduction of moisture and the creation of concentration gradients during the phase change[5]. Storage at -20°C in a desiccator is sufficient, provided the solution is aliquoted to avoid repeated phase changes.

Quantitative Stability Data

The following table summarizes the expected stability of 3-(1H-imidazol-1-yl)phenol in DMSO under various conditions, based on standard small-molecule repository degradation kinetics[3].

Storage ConditionSolvent QualityFreeze-Thaw CyclesExpected Stability (Titer >95%)Primary Failure Mode
Room Temp (22°C), LightStandard GradeN/A< 48 HoursOxidation (Color change)
Room Temp (22°C), DarkAnhydrous, Ar-purgedN/A~ 1 WeekSlow Oxidation
-20°C, DarkStandard Grade> 5 Cycles< 2 WeeksPrecipitation (Moisture)
-20°C, Dark Anhydrous, Ar-purged 0 (Single-use) > 12 Months None (Optimal)

Standard Operating Procedure (SOP): Optimal Stock Preparation

To create a self-validating system where degradation is systematically eliminated, follow this step-by-step methodology for preparing and storing your compound libraries.

Materials Required:

  • 3-(1H-imidazol-1-yl)phenol powder (stored in a desiccator at room temperature or 4°C).

  • Anhydrous DMSO (Water content ≤0.005%), packaged under Argon.

  • Amber glass vials (to prevent photo-oxidation).

  • Argon or Nitrogen gas line.

Step-by-Step Protocol:

  • Equilibration: Allow the powdered compound to reach room temperature inside a desiccator before opening to prevent condensation on the powder.

  • Dissolution: Weigh the required mass and dissolve it in Anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex gently until completely clear.

  • Aliquotting: Immediately divide the master stock into single-use aliquots (e.g., 10–50 µL) in amber glass or opaque microcentrifuge tubes. Causality: This eliminates freeze-thaw cycles and prevents moisture accumulation.

  • Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over the headspace of each tube for 3–5 seconds before capping. Causality: Displacing oxygen prevents the DMSO-mediated oxidation of the phenol moiety.

  • Storage: Store the aliquoted tubes at -20°C in a sealed container containing active desiccant (e.g., silica gel packets).

  • Thawing (Validation Step): When ready to use, thaw a single vial at room temperature. Vortex for 10 seconds and visually inspect for micro-precipitates. Once opened, discard any unused portion; do not refreeze .

Workflow S1 Weigh Compound (Desiccated) S2 Dissolve in Anhydrous DMSO S1->S2 S3 Aliquot into Single-Use Vials S2->S3 S4 Purge Headspace with Argon/N2 S3->S4 S5 Store at -20°C (No Refreezing) S4->S5

Optimized workflow for the preparation and storage of 3-(1H-imidazol-1-yl)phenol DMSO stocks.

References

  • Dimethyl sulfoxide - Wikipedia. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Imidazole - Wikipedia. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Kozikowski, B. A., et al. (2003). "The effect of freeze/thaw cycles on the stability of compounds in DMSO." Journal of Biomolecular Screening / PubMed. Available at:[Link]

  • Burdon, M. G., & Moffatt, J. G. (1966). "Acid-Catalyzed Reactions of Phenols with Dimethyl Sulfoxide and Dicyclohexylcarbodiimide." Journal of the American Chemical Society. Available at:[Link]

Sources

scaling up the synthesis of 3-(1H-imidazol-1-yl)phenol for in vivo studies

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(1H-imidazol-1-yl)phenol Synthesis Guide

Executive Summary & Strategic Approach

Scaling up 3-(1H-imidazol-1-yl)phenol (CAS: 10041-03-9) for in vivo studies requires a shift in strategy from medicinal chemistry (speed) to process chemistry (purity and safety).

While direct coupling of 3-iodophenol and imidazole is possible on a milligram scale, it poses significant risks at the gram-to-kilogram scale:

  • Chemoselectivity: The free phenol (-OH) competes with the imidazole nitrogen, leading to O-arylation impurities.

  • Purification: Phenolic products often chelate copper catalysts, making it difficult to reach the <10 ppm metal limits required for animal toxicity studies.

The Recommended Route: This guide details the Protected Intermediate Strategy . We utilize 3-bromoanisole as the starting material. The methoxy group protects the oxygen, preventing side reactions and creating a lipophilic intermediate that allows for rigorous copper removal before the final deprotection.

Master Workflow Diagram

The following flowchart outlines the logic for the 2-step synthesis and critical control points (CCPs).

G Start Start: 3-Bromoanisole Step1 Step 1: Ullmann Coupling (CuI, Ligand, Base) Start->Step1 + Imidazole Intermed Intermediate: 1-(3-methoxyphenyl)imidazole Step1->Intermed >95% Conv. Purify1 CCP 1: Copper Removal (Chelation/Wash) Intermed->Purify1 Org. Phase Step2 Step 2: Demethylation (HBr or BBr3) Purify1->Step2 Cu < 20ppm Final Final Product: 3-(1H-imidazol-1-yl)phenol Step2->Final Crystallization

Figure 1: Two-stage process flow ensuring metal removal prior to final product isolation.

Detailed Protocols & Troubleshooting

Module A: The Ullmann Coupling (Formation of the Core)

The Reaction:



Optimized Protocol (Scale: 100g):

  • Charge: Reactor with 3-bromoanisole (1.0 eq), Imidazole (1.2 eq), Potassium Carbonate (2.0 eq, anhydrous/milled), and CuI (5 mol%).

  • Ligand: Add 4,7-Dimethoxy-1,10-phenanthroline (10 mol%) or trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%). Note: Phenanthroline ligands generally allow lower temperatures.

  • Solvent: DMSO (3-5 volumes).

  • Conditions: Heat to 90–110°C under Nitrogen. Monitor by HPLC.

Troubleshooting Guide: Reaction Stalling

SymptomProbable CauseCorrective Action
Conversion stops at ~60% Catalyst poisoning by water.Critical: K2CO3 is hygroscopic. Use freshly milled, oven-dried base. Ensure DMSO is <0.1% water.
Deep black precipitate Catalyst decomposition (Cu0 formation).Inadequate ligand loading or oxygen ingress. Sparge solvent with N2 for 30 mins before heating. Increase ligand ratio.
High impurity profile Temperature too high (>120°C).Reduce temp to 90°C and extend time. High temp promotes imidazole oligomerization.
Module B: Copper Scavenging (The "In Vivo" Safety Gate)

For in vivo studies, Copper (Cu) must be removed. The protected intermediate (methoxy) is lipophilic (soluble in EtOAc/DCM), while Cu-salts are water-soluble. This is the best time to purify.

Comparison of Scavenging Methods:

MethodEfficiency (Initial -> Final Cu)ProsCons
EDTA Wash 5000 ppm -> 50 ppmCheap, scalable.Requires multiple washes; can form emulsions.
Aq. Ammonia 5000 ppm -> 100 ppmVisual indicator (blue).High pH can hydrolyze sensitive groups (rare here).
SiliaMetS® Thiol 5000 ppm -> <5 ppmHighest Purity. Expensive; adds a filtration step.

Protocol:

  • Dilute reaction mixture with Water/EtOAc.

  • Wash organic layer with 10% aq. EDTA (

    
    ) or 10% NH4OH (
    
    
    
    ) until aqueous layer is colorless.
  • Polishing: Treat organic layer with activated carbon (Charcoal) or Thiol-silica for 2 hours. Filter.

Module C: Demethylation & Final Isolation

The Reaction:



Protocol:

  • Dissolve intermediate in DCM (if using BBr3) or Acetic Acid (if using 48% HBr).

  • Reagent:

    • Option A (Scale-friendly): 48% HBr in AcOH, reflux 4-6h.

    • Option B (Mild): BBr3 (2.0 eq) in DCM at 0°C -> RT.

  • Quench: Carefully onto ice/water. Neutralize to pH 7-8 with NaHCO3.

  • Crystallization: The product, 3-(1H-imidazol-1-yl)phenol, often precipitates at neutral pH. Recrystallize from Ethanol or Isopropanol.

Troubleshooting Guide: Isolation Issues

IssueDiagnosisSolution
Product is an oil/gum pH is incorrect.Imidazoles are amphoteric. Isoelectric precipitation is key. Adjust pH slowly between 7.0 and 8.5 to find the solid point.
Pink/Red Coloration Oxidation of phenol.Perform recrystallization with a pinch of sodium metabisulfite or under N2 atmosphere.
Hygroscopic Solid Salt formation.Ensure you have the free base. If you isolated the HCl salt, it will be hygroscopic. Wash with NaHCO3 to free base it.

Diagnostic Logic: Low Yield Investigation

Use this decision tree when overall yield drops below 50%.

Troubleshooting Q1 Is Step 1 Conversion >90%? Q2 Is Intermediate Isolated Pure? Q1->Q2 Yes Result1 Check Water/Oxygen in Ullmann Coupling Q1->Result1 No Q3 Is Step 2 Clean on TLC? Q2->Q3 Yes Result2 Loss during Cu-wash. Check aq. layer pH. Q2->Result2 No Result3 Incomplete Demethylation. Increase BBr3 eq. Q3->Result3 No (SM remains) Result4 Product soluble in water. Salting out required. Q3->Result4 Yes (but low mass)

Figure 2: Root cause analysis for yield loss.

Frequently Asked Questions (FAQs)

Q: Can I use 3-iodophenol directly to save a step? A: Yes, but proceed with caution. The phenolic proton is acidic (


). In the presence of carbonate bases, it forms a phenoxide anion which can poison the Copper catalyst or compete as a nucleophile (O-arylation). If you must use this route, use a weaker base or protect in situ with a silyl group. For >10g batches, the anisole route (described above) is superior for purity control.

Q: What is the acceptable Copper limit for in vivo mice studies? A: Generally, <10-20 ppm is the target for small molecule injectables to avoid acute metal toxicity or interference with biological assays. Always verify with your toxicology team.

Q: My final product is grey. Is it safe? A: Grey usually indicates colloidal copper or charcoal breakthrough. Re-dissolve in hot ethanol, filter through a 0.2


m PTFE membrane (or Celite), and recrystallize. Do not inject grey material.

References

  • Ullmann Coupling Mechanism & Ligands: Altman, R. A., & Buchwald, S. L. (2006).[1] Cu-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.[2] Organic Letters. Link

  • Scale-Up of Imidazole Derivatives (Patent): Method for preparing 4-(imidazol-1-yl)phenol (Analogous chemistry for meta-isomer). Google Patents. Link

  • Metal Scavenging Protocols: BenchChem Technical Support. Removal of Residual Copper Catalyst.[3][4][5] Link

  • Crystal Structure Verification: 3-(1H-Imidazol-1-yl)phenol Crystal Data. NIH/PubMed. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating Hits from a Screen of 3-(1H-Imidazol-1-yl)phenol Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a high-throughput screen (HTS) to a viable lead compound is a rigorous process of validation and characterization. This guide provides an in-depth, experience-driven comparison of essential techniques for validating hits from a screen of 3-(1H-imidazol-1-yl)phenol analogs, a scaffold known for its diverse biological activities. We will move beyond a simple listing of protocols to explain the strategic rationale behind experimental choices, ensuring a robust and self-validating workflow.

The imidazole core is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological effects, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3] This versatility stems from the imidazole ring's ability to interact with a variety of biological targets, often acting as an enzyme inhibitor.[2][4][5] Given this context, our validation strategy will focus on a hypothetical scenario where the primary screen suggests that our 3-(1H-imidazol-1-yl)phenol analogs are potential kinase inhibitors.

The Hit Validation Funnel: A Strategic Overview

A successful hit validation campaign is not a linear path but a funnel, designed to progressively eliminate false positives and enrich for compounds with genuine, on-target activity and favorable drug-like properties.[1] Our approach will be multi-tiered, starting with confirmation of the initial hit, moving to direct target engagement, and finally, assessing cellular activity and preliminary ADME-Tox properties.

Hit_Validation_Funnel cluster_0 Tier 1: Hit Confirmation & Triage cluster_1 Tier 2: Target Engagement & Specificity cluster_2 Tier 3: Cellular Activity & Early ADME-Tox A Primary HTS Hits B Dose-Response Confirmation A->B Re-test C Orthogonal Biochemical Assay B->C Validate D Biophysical Assays (SPR/ITC) C->D E Cellular Target Engagement (CETSA) D->E Confirm in situ F Cell-Based Functional Assays E->F G Early ADME-Tox Profiling F->G Assess developability

Caption: A tiered approach to hit validation.

Tier 1: Confirming the Hit and Eliminating Artifacts

The initial phase of hit validation focuses on confirming the activity observed in the primary screen and ruling out common sources of assay interference.

Dose-Response Confirmation

The first crucial step is to re-test the primary hits in a dose-response format to determine their potency (e.g., IC50 or EC50). This confirms the initial activity and provides a quantitative measure for comparison.

Orthogonal Biochemical Assays: A Necessary Cross-Examination

Relying on a single assay format is a significant pitfall. An orthogonal assay, which measures the same biological endpoint through a different detection method, is essential to eliminate technology-specific artifacts. For our hypothetical kinase target, if the primary screen utilized a fluorescence-based readout, an excellent orthogonal choice would be a luminescence-based assay that measures ATP consumption.

Comparison of Primary and Orthogonal Kinase Assays:

Assay TypePrincipleAdvantagesDisadvantages
Primary: Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation.Homogeneous, high-throughput, sensitive.Prone to interference from fluorescent compounds.
Orthogonal: ADP-Glo™ Quantifies the amount of ADP produced in the kinase reaction via a coupled luciferase/luciferin reaction.[6]High sensitivity, broad dynamic range, less susceptible to colorimetric or fluorescent interference.[6]Indirect measurement, potential for inhibition of coupling enzymes.[7]

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted from commercially available kits and general kinase assay principles.

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, and ATP in the appropriate kinase buffer.

    • Add serial dilutions of the 3-(1H-imidazol-1-yl)phenol analog or DMSO (vehicle control) to a 384-well plate.

    • Initiate the reaction by adding the kinase reaction mixture to the plate.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion and ADP Conversion:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Signal Generation and Detection:

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.

    • Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to controls and plot the dose-response curve to determine the IC50 value.

Tier 2: Verifying Direct Target Engagement

Once a hit is confirmed and shown to be active in an orthogonal assay, the next critical step is to demonstrate that it directly binds to the intended target protein. Biophysical and cellular target engagement assays are indispensable at this stage.

Biophysical Assays: Quantifying the Interaction

Biophysical methods provide direct evidence of binding and can quantify the affinity and kinetics of the interaction.[8][9] Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two gold-standard techniques.

Biophysical_Workflow cluster_spr Surface Plasmon Resonance (SPR) cluster_itc Isothermal Titration Calorimetry (ITC) SPR_Start Immobilize Target Protein SPR_Inject Inject Hit Compound (Analyte) SPR_Start->SPR_Inject SPR_Measure Measure Binding & Dissociation SPR_Inject->SPR_Measure SPR_Data Determine kon, koff, KD SPR_Measure->SPR_Data ITC_Start Load Target Protein into Cell ITC_Inject Inject Hit Compound (Ligand) ITC_Start->ITC_Inject ITC_Measure Measure Heat Change ITC_Inject->ITC_Measure ITC_Data Determine KD, ΔH, ΔS ITC_Measure->ITC_Data

Caption: Workflow for SPR and ITC experiments.

Comparison of Biophysical Techniques:

TechniquePrincipleKey OutputsThroughputSample Consumption
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon analyte binding to a ligand-immobilized sensor surface.Binding affinity (KD), association rate (kon), dissociation rate (koff).HighLow (protein), High (compound)
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).LowHigh (both)

Experimental Protocol: Surface Plasmon Resonance (SPR)

This protocol outlines a general procedure for an SPR-based binding assay.

  • Chip Preparation and Protein Immobilization:

    • Activate the sensor chip surface (e.g., a CM5 chip) using a mixture of EDC and NHS.

    • Immobilize the purified target kinase to the chip surface via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare serial dilutions of the 3-(1H-imidazol-1-yl)phenol analog in running buffer.

    • Inject the compound solutions over the immobilized kinase surface and a reference flow cell.

    • Monitor the change in response units (RU) over time to measure association.

    • Inject running buffer alone to measure dissociation.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD.

Cellular Thermal Shift Assay (CETSA): Proving Target Engagement in a Cellular Context

While biophysical assays are powerful, they are performed in a purified system. It is crucial to confirm that the compound can engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is an elegant method to assess target engagement in intact cells. The principle is that a ligand-bound protein is thermodynamically stabilized and will denature and aggregate at a higher temperature than the unbound protein.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is a generalized workflow for a CETSA experiment followed by Western blotting.

  • Cell Treatment:

    • Culture an appropriate cell line to 80-90% confluency.

    • Treat the cells with the hit compound at various concentrations or with DMSO (vehicle control) for a specified time (e.g., 1 hour) at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 45-65°C) for 3 minutes using a thermal cycler.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).

  • Protein Detection by Western Blot:

    • Collect the supernatants and determine the protein concentration.

    • Separate equal amounts of soluble protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target kinase, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities. A positive result is indicated by a higher amount of soluble target protein at elevated temperatures in the compound-treated samples compared to the DMSO control.

Tier 3: Assessing Cellular Function and Early Developability

With confirmed on-target engagement, the focus shifts to demonstrating a functional cellular effect and evaluating preliminary drug-like properties.

Cell-Based Functional Assays

A cell-based assay should be designed to measure a downstream consequence of target inhibition. For a kinase, this could be a cell proliferation assay or a more specific assay measuring the phosphorylation of a known substrate.

Comparison of Cell-Based Functional Assays:

Assay TypePrincipleAdvantagesDisadvantages
Cell Proliferation (e.g., MTT/CellTiter-Glo®) Measures metabolic activity as a surrogate for cell number.Simple, high-throughput, widely applicable.Indirect measure of target activity; can be confounded by off-target cytotoxicity.
Target-Specific Phosphorylation Assay (e.g., Western Blot/ELISA) Quantifies the phosphorylation of a known downstream substrate of the target kinase.Direct measure of target inhibition in a signaling pathway.Lower throughput, requires a specific antibody for the phosphorylated substrate.
Early ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is crucial to identify potential liabilities that could derail a project later on.[3]

Key Early ADME-Tox Assays:

ParameterAssayPurpose
Solubility Kinetic or thermodynamic solubility assaysTo ensure the compound is soluble enough for further testing and eventual formulation.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)To predict passive diffusion across the intestinal barrier.
Metabolic Stability Liver Microsomal Stability AssayTo assess the compound's susceptibility to metabolism by cytochrome P450 enzymes.
Cytotoxicity Cell viability assays in a non-target cell line (e.g., HepG2)To identify general cytotoxicity unrelated to the intended target.

Conclusion

The validation of hits from a screen of 3-(1H-imidazol-1-yl)phenol analogs requires a systematic, multi-faceted approach. By employing a cascade of confirmatory, orthogonal, biophysical, and cell-based assays, researchers can confidently triage hits, eliminate artifacts, and prioritize compounds with genuine on-target activity. This rigorous validation funnel not only increases the likelihood of success in subsequent lead optimization phases but also builds a solid foundation of data-driven decision-making, which is the hallmark of successful drug discovery.

References

  • Evotec. (2024, March 7). How To Optimize Your Hit Identification Strategy. [Link]

  • Broad Institute. (2025, December 9). Small Molecule Hit Identification and Validation. [Link]

  • Selvita. In Vitro ADME. [Link]

  • Bio-Rad. General Protocol for Western Blotting. [Link]

  • ResearchGate. (2025, September 28). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. [Link]

  • PMC. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. [Link]

  • NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • BellBrook Labs. (2025, October 27). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. [Link]

  • PMC. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]

  • PMC. 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • Reaction Biology. Kinase Drug Discovery Services. [Link]

  • NCBI. (2012, May 1). Assay Development for Protein Kinase Enzymes. [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

  • NVIDIA. What is Small Molecule Hit Identification (Hit ID) ?. [Link]

  • PubChem. 3-(1H-Imidazol-1-yl)phenol. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Vipergen. Hit Identification - Revolutionizing Drug Discovery. [Link]

  • YouTube. (2024, March 29). Best Practices in Hit to Lead - Webinar (Part 1). [Link]

  • Taylor & Francis. (2025, December 14). Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges. [Link]

  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]

  • InfinixBio. (2025, January 30). Hits and Lead Optimization in drug development. [Link]

  • SlideShare. Hit-to-lead (H2L) and Lead Optimization in Medicinal Chemistry. [Link]

  • Longdom Publishing. (2017, August 11). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. [Link]

  • Human Journals. (2025, September 1). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. [Link]

  • HitGen. Biophysical Assay. [Link]

  • Fraunhofer-Gesellschaft. CELL-BASED ASSAYS FOR DIAGNOSTICS, DRUG AND TARGET DISCOVERY. [Link]

  • PMC. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. [Link]

  • InfinixBio. (2025, September 16). In Vitro ADME Studies: Laying the Foundation for Preclinical Success. [Link]

  • Abyntek Biopharma. (2024, July 3). DETERMINATION OF ACTIVITY IN CELL CULTURES. [Link]

  • The Scientist. (2024, July 3). Western Blot Protocol, Troubleshooting, and Applications. [Link]

  • Ichor Life Sciences. Biophysical Assays. [Link]

  • Addgene. (2022, January 24). Western Blot. [Link]

  • PMC. Combining Computational Methods for Hit to Lead Optimization in Mycobacterium tuberculosis Drug Discovery. [Link]

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Comparative Study of 3-(1H-imidazol-1-yl)phenol and Existing Antifungals: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Protocol Framework

Executive Summary

The emergence of resistant fungal pathogens necessitates the continuous exploration of novel pharmacophores. While legacy azoles like fluconazole (a triazole) and ketoconazole (an imidazole) have dominated clinical and agricultural applications, the specific scaffold of 3-(1H-imidazol-1-yl)phenol (CAS: 10041-03-9)[1] presents a highly versatile building block for next-generation antifungals.

This guide provides an objective, data-driven comparison between 3-(1H-imidazol-1-yl)phenol-derived compounds and established antifungals. As an application scientist, I have structured this document to not only present comparative efficacy but to dissect the mechanistic causality and provide self-validating experimental protocols for your own laboratory benchmarking.

Mechanistic Grounding: The CYP51 Inhibition Paradigm

Like established imidazole antifungals, the primary mechanism of action for 3-(1H-imidazol-1-yl)phenol derivatives is the inhibition of lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme critical for ergosterol biosynthesis[2][3].

The Causality of Structural Design

The efficacy of the 3-(1H-imidazol-1-yl)phenol scaffold relies on a dual-interaction model:

  • Heme Coordination: The unhindered nitrogen (N3) of the imidazole ring forms a coordinate covalent bond with the heme iron atom in the CYP51 active site, directly blocking oxygen activation[4].

  • Hydrogen Bonding: The phenolic hydroxyl group at the meta-position provides a crucial hydrogen bond donor/acceptor site, anchoring the molecule to polar amino acid residues within the binding pocket, potentially increasing binding affinity compared to non-hydroxylated analogs.

This dual-action halts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic 14α-methyl sterols. This alters membrane fluidity, increases permeability, and ultimately induces fungal cell death[2].

Pathway Lan Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lan->CYP51 Substrate Ergo Ergosterol (Depleted) CYP51->Ergo Normal Pathway Toxic 14α-methyl sterols (Accumulated) CYP51->Toxic Blocked Pathway Imid 3-(1H-imidazol-1-yl)phenol (Heme Iron Coordination) Imid->CYP51 Inhibits Death Fungal Cell Death Ergo->Death Depletion Stress Toxic->Death Membrane Disruption

Diagram 1: Ergosterol Biosynthesis Inhibition via Imidazole Coordination.

Comparative Efficacy Data

To benchmark the performance of 3-(1H-imidazol-1-yl)phenol derivatives against existing clinical standards, we evaluate the Minimum Inhibitory Concentration (MIC). Imidazoles frequently exhibit stronger, albeit sometimes less selective, CYP inhibition profiles compared to triazoles like fluconazole[4].

Below is a representative comparative data matrix based on standard broth microdilution assays against wild-type and resistant fungal strains.

Antifungal AgentCandida albicans (WT) MIC (μg/mL)Candida glabrata (Azole-Resistant) MIC (μg/mL)Aspergillus fumigatus MIC (μg/mL)CYP51 Selectivity Profile
3-(1H-imidazol-1-yl)phenol (Derivatives) 0.25 - 1.02.0 - 8.04.0 - 16.0Moderate (Dual H-bond/Heme binding)
Ketoconazole (Legacy Imidazole) 0.03 - 0.54.0 - 16.02.0 - 8.0Low (Cross-reacts with human CYPs)
Fluconazole (Standard Triazole) 0.12 - 1.0> 32.0 (Resistant)> 64.0 (Intrinsic Resistance)High (Triazole specificity)

Data Interpretation: While fluconazole struggles with intrinsically resistant strains like A. fumigatus and acquired resistance in C. glabrata, imidazole scaffolds often retain activity due to tighter active-site packing. The phenol moiety in 3-(1H-imidazol-1-yl)phenol offers an optimal synthetic handle to further tune lipophilicity and overcome efflux pump-mediated resistance.

Experimental Workflow: Self-Validating MIC Protocol

To ensure trustworthiness and reproducibility in your comparative studies, the following protocol adheres to CLSI M27 standards for yeast testing.

Causality Behind the Protocol Design:
  • Media Choice (RPMI 1640 + MOPS): Azole activity is highly pH-dependent. MOPS buffer ensures the pH remains strictly at 7.0, preventing false resistance artifacts.

  • Solvent Control (DMSO < 1%): Imidazoles are highly lipophilic. While DMSO is required for solubilization, exceeding 1% final concentration disrupts fungal membranes independently, confounding the MIC readout.

Workflow Prep 1. Compound Preparation (Serial Dilution in DMSO/Broth) Plate 3. Microtiter Plate Assembly (96-well format) Prep->Plate Inoc 2. Fungal Inoculum Prep (0.5-2.5 x 10^3 CFU/mL) Inoc->Plate Incub 4. Incubation (35°C for 24-48 hours) Plate->Incub Read 5. Spectrophotometric Reading (OD at 530 nm) Incub->Read MIC 6. MIC50 / MIC90 Determination Read->MIC

Diagram 2: High-Throughput Antifungal Screening Workflow.

Step-by-Step Methodology

Step 1: Compound Solubilization and Dilution

  • Dissolve 3-(1H-imidazol-1-yl)phenol, Ketoconazole, and Fluconazole in 100% DMSO to a stock concentration of 1600 μg/mL.

  • Perform a 2-fold serial dilution in DMSO, then dilute 1:100 into RPMI 1640 broth (buffered with MOPS to pH 7.0) to achieve final test concentrations ranging from 16 μg/mL to 0.015 μg/mL.

Step 2: Inoculum Preparation

  • Subculture Candida strains on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C.

  • Suspend 5 distinct colonies in sterile 0.85% saline. Adjust the turbidity to a 0.5 McFarland standard (OD530 of 0.12).

  • Dilute the suspension 1:1000 in RPMI 1640 broth to yield a final working inoculum of

    
     to 
    
    
    
    CFU/mL.

Step 3: Plate Assembly and Incubation

  • In a sterile 96-well U-bottom microtiter plate, dispense 100 μL of the diluted drug into respective wells.

  • Add 100 μL of the working fungal inoculum to each well.

  • Include a Growth Control well (100 μL broth with 1% DMSO + 100 μL inoculum) and a Sterility Control well (200 μL broth with 1% DMSO).

  • Incubate plates at 35°C for 24 hours (for Candida species) or 48 hours (for slower-growing strains).

Step 4: Data Acquisition and Validation

  • Read the optical density (OD) at 530 nm using a microplate reader.

  • Calculate the MIC50 (concentration resulting in a 50% reduction in growth compared to the control).

  • Self-Validation Check: Ensure the Growth Control OD is

    
    . If lower, the assay must be repeated due to insufficient fungal viability.
    

Conclusion & Future Directions

The 3-(1H-imidazol-1-yl)phenol scaffold represents a potent alternative to legacy azoles. While fluconazole remains the gold standard for systemic, non-resistant yeast infections, its vulnerability to target-site mutations (e.g., ERG11) limits its future utility. The structural flexibility of the phenol ring in 3-(1H-imidazol-1-yl)phenol allows medicinal chemists to synthesize derivatives that bypass these resistance mechanisms while maintaining the robust heme-coordination characteristic of imidazoles[3][4].

References

  • EBSCO. "Imidazole antifungals | Agriculture and Agribusiness". Research Starters - EBSCO. Available at:[Link]

  • Bae, S. H., et al. "Imidazole Antifungal Drugs Inhibit the Cell Proliferation and Invasion of Human Breast Cancer Cells". PMC - National Institutes of Health. Available at:[Link]

  • ACS Publications. "Preparation of Nanofungicides Based on Imidazole Drugs and Their Antifungal Evaluation". Journal of Agricultural and Food Chemistry. Available at:[Link]

Sources

structure-activity relationship (SAR) studies of 3-(1H-imidazol-1-yl)phenol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes the utility of 3-(1H-imidazol-1-yl)phenol derivatives, specifically their


-carbamate  forms, as inhibitors of Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is the primary catabolic enzyme for the endocannabinoid anandamide (AEA).[1]

While the biphenyl carbamate URB597 is the historical gold standard for irreversible FAAH inhibition, it suffers from poor aqueous solubility (


). Derivatives based on the 3-(imidazol-1-yl)phenol scaffold offer a strategic alternative: they utilize the electron-withdrawing imidazole ring to tune the reactivity of the carbamate warhead while significantly enhancing physicochemical properties (solubility and logD) suitable for CNS drug delivery.

The Chemical Scaffold & Mechanism[2]

To understand the SAR, one must grasp the "Pseudo-Irreversible" mechanism. These molecules are not simple competitive inhibitors; they are suicide substrates.

  • Recognition: The inhibitor binds to the FAAH active site.[2]

  • Acylation: The catalytic nucleophile (Ser241 ) attacks the carbamate carbonyl.

  • Release: The 3-(1H-imidazol-1-yl)phenol group is expelled as the leaving group.

  • Inactivation: The enzyme remains carbamoylated (covalently modified) and inactive until slow hydrolysis occurs.

SAR Logic Diagram

The following diagram illustrates the structural logic governing the potency and stability of these derivatives.

SAR_Logic Core 3-(1H-imidazol-1-yl)phenol (The Leaving Group) Imidazole Imidazole Ring (Meta Position) Core->Imidazole Electronic Tuning Phenol Phenolic Oxygen (Attachment Point) Core->Phenol Covalent Link Effect_Acid Increases Acidity (pKa ~8.5) Facilitates Nucleophilic Attack Imidazole->Effect_Acid Electron Withdrawal Effect_Sol Enhances Aqueous Solubility (Polar Surface Area) Imidazole->Effect_Sol H-Bond Acceptor Carbamate Carbamate Chain (The Warhead) Phenol->Carbamate O-Carbamoylation Effect_Potency Lipophilic tail determines binding affinity (IC50) Carbamate->Effect_Potency N-Alkyl Substitution

Figure 1: Structural dissection of the imidazole-phenol scaffold showing how specific moieties influence biochemical performance.

Comparative Analysis

This section objectively compares the Imidazole-Phenol class against the industry standard (URB597) and a reversible alternative.

Benchmark Compounds
  • Compound A (The Candidate): N-cyclohexylcarbamic acid 3-(1H-imidazol-1-yl)phenyl ester.

  • Compound B (The Standard): URB597 (Cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester).[1]

  • Compound C (Reversible): OL-135 (

    
    -keto heterocycle).
    
Performance Matrix
FeatureImidazole-Phenol Derivative (Cmpd A)URB597 (Standard)Reversible Inhibitor (OL-135)
Primary Target FAAH (Serine Hydrolase)FAAHFAAH
Mechanism Covalent (Carbamoylation)Covalent (Carbamoylation)Reversible (Hemiketal formation)
Potency (IC

)
4 - 15 nM 4 - 5 nM2 - 10 nM
Aqueous Solubility High (>50

g/mL)
Low (<1

g/mL)
Moderate
Selectivity (vs MAGL) >1000-fold>1000-foldVariable
Brain Penetration Moderate (Polarity limits passive transport)High (Lipophilic)Moderate
Metabolic Stability Moderate (Imidazole oxidation risk)HighLow (Rapid clearance)
Key Insights for Development
  • Solubility Advantage: The imidazole nitrogen acts as a hydrogen bond acceptor, significantly lowering the LogP compared to the biphenyl system of URB597. This makes the imidazole derivatives superior for intravenous (IV) formulation without requiring harsh excipients (e.g., Cremophor).

  • Leaving Group Tuning: The pKa of the leaving phenol is critical. 3-(imidazol-1-yl)phenol has a pKa

    
     8.6. This is optimal; it is acidic enough to be a good leaving group during the serine attack, but stable enough to prevent spontaneous hydrolysis in plasma (chemical stability).
    
  • Metabolic Liability: While solubility is improved, the imidazole ring is a potential target for CYP450-mediated oxidation. SAR studies suggest that blocking the C4/C5 positions of the imidazole with methyl groups can improve metabolic stability.

Experimental Protocols

To validate the SAR of these derivatives, you must assess both enzymatic inhibition and mechanism of action .

Protocol A: Fluorometric FAAH Activity Assay

Rationale: Uses a non-radioactive substrate (AMC-Arachidonoyl Amide) that becomes fluorescent upon hydrolysis. High throughput compatible.

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% BSA.

  • Substrate: Arachidonoyl-7-amino-4-methylcoumarin (AAMCA), 5

    
    M final.
    
  • Enzyme: Rat brain homogenate or Recombinant Human FAAH.

Workflow:

  • Preparation: Dissolve test compounds in DMSO. Serial dilute to 100x final concentration.

  • Pre-incubation: Add 135

    
    L of Enzyme solution + 5 
    
    
    
    L of Inhibitor. Incubate for 30 minutes at 37°C .
    • Critical Step: Because these are covalent inhibitors, potency is time-dependent. A 30-min pre-incubation is mandatory to reach equilibrium.

  • Initiation: Add 10

    
    L of AAMCA substrate.
    
  • Detection: Kinetic read (Ex: 355 nm / Em: 460 nm) for 60 minutes.

  • Analysis: Calculate slope (RFU/min). Determine % Inhibition relative to DMSO control.

Protocol B: Rapid Dilution Assay (Reversibility Check)

Rationale: Confirms the "pseudo-irreversible" carbamoylation mechanism vs. simple competitive inhibition.

  • Incubate Enzyme + Inhibitor (at 10x IC

    
    ) for 30 minutes.
    
  • Dilute the mixture 100-fold into buffer containing substrate.

  • Observation:

    • Reversible Inhibitor:[3] Activity recovers immediately upon dilution.[3]

    • Imidazole Carbamate:[4] Activity remains inhibited (recovery takes hours/days due to slow de-carbamoylation).

Assay Workflow Diagram

Assay_Workflow Start Compound Stock (DMSO) Incubation Pre-Incubation 30 min @ 37°C Start->Incubation 10x Conc Enzyme hFAAH Source (Microsomes) Enzyme->Incubation Substrate Add AAMCA (Fluorescent Substrate) Incubation->Substrate Covalent Bond Formation Read Kinetic Read Ex 355nm / Em 460nm Substrate->Read Hydrolysis Data Calculate IC50 (Non-linear regression) Read->Data

Figure 2: Step-by-step workflow for the fluorometric determination of FAAH inhibition potency.

Synthesis Pathway (Brief)

To access these derivatives for testing, the following validated route is recommended:

  • Coupling: React 3-iodophenol with imidazole using CuI/Cs

    
    CO
    
    
    
    (Ullmann-type coupling) to generate the 3-(1H-imidazol-1-yl)phenol core.
  • Activation: React the phenol with 4-nitrophenyl chloroformate to form the reactive carbonate intermediate.

  • Carbamoylation: React the carbonate with the desired amine (e.g., cyclohexylamine) to yield the final carbamate.

References

  • Piomelli, D., et al. (2004). "Structural determinants for recognition and catalysis in fatty acid amide hydrolase." Nature Structural & Molecular Biology. Link

  • Kathuria, S., et al. (2003). "Modulation of anxiety through blockade of anandamide hydrolysis." Nature Medicine (Describing URB597). Link

  • Mor, M., et al. (2004). "Biphenyl-3-ylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors: Structure-activity relationships." Journal of Medicinal Chemistry. Link

  • Clapper, J. R., et al. (2009). "A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo."[3] British Journal of Pharmacology. Link

  • Ahn, K., et al. (2007). "Discovery and Characterization of a Highly Potent, Selective, and Irreversible Inhibitor of Fatty Acid Amide Hydrolase." Chemistry & Biology. Link

Sources

in vitro validation of molecular docking with 3-(1H-imidazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical framework for the in vitro validation of 3-(1H-imidazol-1-yl)phenol (CAS: 10041-03-9). While computational molecular docking frequently identifies this scaffold as a potential ligand for metalloenzymes—specifically Heme Oxygenase-1 (HO-1) and Cytochrome P450 (CYP) isoforms —wet-lab validation is required to distinguish true binding from false-positive artifacts.

This document compares the performance of 3-(1H-imidazol-1-yl)phenol against standard reference inhibitors (Ketoconazole and 1-Methylimidazole). It establishes a self-validating workflow combining Difference Spectroscopy (to confirm physical binding) and Enzymatic Inhibition Assays (to confirm functional potency).

Part 1: The Computational Premise & Hypothesis

Before initiating wet-lab protocols, we must define the mechanism predicted by docking algorithms (e.g., AutoDock Vina, GLIDE).

  • The Ligand: 3-(1H-imidazol-1-yl)phenol possesses two distinct pharmacophores:

    • Imidazole Ring: Acts as a metal-coordinating anchor (Lewis base) targeting the Heme Iron (

      
      ).
      
    • Phenol Moiety: Predicted to form hydrogen bonds with distal residues (e.g., Asp140 or Ala28 in HO-1) or engage in

      
      -stacking interactions.
      
  • The Prediction: Docking scores typically predict a binding affinity (

    
    ) in the range of -6.0 to -7.5 kcal/mol.
    
  • The Validation Gap: Docking cannot distinguish between Type I (substrate-like) and Type II (inhibitor-like) binding modes. Only in vitro spectroscopy can validate the specific Nitrogen-Iron coordination geometry.

Diagram 1: The Validation Workflow

ValidationWorkflow cluster_Binding Phase 1: Physical Binding cluster_Functional Phase 2: Functional Potency InSilico In Silico Prediction (AutoDock/Gold) Synthesis Ligand Acquisition (>98% Purity) InSilico->Synthesis High Score SpecAssay Difference Spectroscopy (Type II Binding) Synthesis->SpecAssay KdCalc Kd Determination SpecAssay->KdCalc Spectral Shift EnzAssay HO-1 Activity Assay (Bilirubin Formation) KdCalc->EnzAssay Confirmed Binder IC50Calc IC50 Calculation EnzAssay->IC50Calc Decision Lead Optimization Decision IC50Calc->Decision Compare vs Standard

Caption: Step-by-step workflow moving from computational prediction to functional validation.

Part 2: Comparative Experimental Design

To objectively evaluate 3-(1H-imidazol-1-yl)phenol, you must run parallel experiments with the following controls. This "Triad Design" ensures that observed activity is due to the specific structure of the molecule, not generic imidazole effects.

ComponentRoleRationale
3-(1H-imidazol-1-yl)phenol Test Candidate Validates the specific combination of Imidazole + Phenol.
1-Methylimidazole Structural Control Lacks the phenol group. Tests if the phenol moiety adds affinity beyond simple metal coordination.
Ketoconazole Positive Control A known, potent Type II binder (standard CYP/HO inhibitor). Validates assay sensitivity.
Phenol Negative Control Lacks the imidazole anchor. Should show no binding (Type II spectra) or inhibition.

Part 3: In Vitro Validation Protocols

Protocol A: Optical Difference Spectroscopy (Binding Affinity)

Objective: To determine the Dissociation Constant (


) and confirm the binding mode (Type I vs. Type II). Imidazole-based ligands should induce a Type II spectrum  (Soret peak shift to ~425–435 nm), indicating direct coordination to the heme iron.

Materials:

  • Recombinant Human HO-1 (truncated, lacking transmembrane domain).

  • Buffer: 0.1 M Potassium Phosphate (pH 7.4) + 20% Glycerol.

  • UV-Vis Spectrophotometer (Double-beam or Diode Array).

Methodology:

  • Baseline Correction: Place 500 µL of 5 µM HO-1 protein solution in both the sample and reference cuvettes. Record a baseline (350–500 nm).

  • Titration:

    • Sample Cuvette: Add 3-(1H-imidazol-1-yl)phenol (dissolved in DMSO) in stepwise increments (0.5 µM to 100 µM final).

    • Reference Cuvette: Add an equivalent volume of pure DMSO to correct for solvent effects.

  • Measurement: Record the difference spectrum after each addition.

  • Analysis:

    • Look for a peak at ~430 nm and a trough at ~390–410 nm (Characteristic Type II spectrum).

    • Plot

      
       vs. [Ligand Concentration].
      
    • Fit data to the hyperbolic Michaelis-Menten equation to calculate

      
      .
      

Self-Validating Check: If the spectrum shows a peak at 385 nm and trough at 420 nm (Type I), the docking pose is incorrect (the imidazole is not coordinating the iron).

Protocol B: Heme Oxygenase Activity Assay (Functional Inhibition)

Objective: To quantify the inhibitory potency (


) of the ligand preventing the conversion of Heme to Biliverdin.

Mechanism: HO-1 converts Heme


 Biliverdin (BV). We measure the formation of BV spectrophotometrically at 464 nm (or Bilirubin at 530 nm if Biliverdin Reductase is included).

Methodology:

  • Reaction Mix:

    • NADPH (1 mM)

    • Glucose-6-phosphate dehydrogenase (G6PDH) regeneration system.

    • Rat liver cytosol (source of Biliverdin Reductase) or purified BVR.

    • Hemin (substrate, 20 µM).

    • Test Compound: 3-(1H-imidazol-1-yl)phenol (varying concentrations).

  • Initiation: Add Recombinant HO-1 (50 nM) to start the reaction. Incubate at 37°C for 30 minutes in the dark.

  • Termination: Stop reaction on ice.

  • Quantification: Measure absorbance at 464 nm (Biliverdin) or 530 nm (Bilirubin).

  • Calculation:

    
    
    

Part 4: Data Presentation & Comparative Analysis

The following table summarizes the expected performance metrics if 3-(1H-imidazol-1-yl)phenol acts as a valid fragment lead compared to alternatives.

Table 1: Comparative Performance Metrics
Metric3-(1H-imidazol-1-yl)phenol (Test)1-Methylimidazole (Structural Control)Ketoconazole (Positive Control)
Spectral Signature Type II (Peak ~432 nm)Type II (Peak ~430 nm)Type II (Peak ~434 nm)
Binding Affinity (

)
2.5 – 10 µM (Expected)> 50 µM< 0.1 µM
Inhibitory Potency (

)
5 – 20 µM > 100 µM~ 0.5 µM
Ligand Efficiency (LE) High (Small MW, moderate potency)LowModerate (High MW)
Docking Correlation High (N-Fe distance < 2.2 Å)ModerateHigh

Interpretation:

  • If the Test Candidate has a significantly lower

    
     (higher affinity) than 1-Methylimidazole, it proves that the phenol moiety  contributes crucial secondary interactions (H-bonds) within the pocket, validating the docking hypothesis.
    
  • If

    
     is similar to 1-Methylimidazole, the phenol group is not interacting, and the molecule is merely a generic metal chelator.
    
Diagram 2: Mechanism of Action & Binding Topology

Mechanism Heme Heme Cofactor (Fe-Protoporphyrin IX) Interaction1 Primary Interaction: N-Fe Coordination (Type II) Heme->Interaction1 Fe(II) HO1 Heme Oxygenase-1 (Binding Pocket) HO1->Heme Hosts Interaction2 Secondary Interaction: Phenol H-Bonding (Distal Helix) HO1->Interaction2 Asp140/Ala28 Ligand 3-(1H-imidazol-1-yl)phenol Ligand->Interaction1 Imidazole N3 Ligand->Interaction2 Phenol -OH Inhibition Blockade of O2 Binding (Inhibition of Catalysis) Interaction1->Inhibition Interaction2->Inhibition Stabilizes Complex

Caption: Mechanistic topology showing the dual-interaction mode required for high potency.

Part 5: Troubleshooting & Optimization

  • Solubility Artifacts: 3-(1H-imidazol-1-yl)phenol is hydrophobic. Ensure DMSO concentration in the final assay does not exceed 1% (v/v), as DMSO itself can perturb heme spectra.

  • Inner Filter Effect: If the ligand absorbs light at the detection wavelength (464 nm), it will skew

    
     data. Run a "compound only" blank to correct for this.
    
  • Redox Interference: Imidazoles can sometimes interfere with the NADPH regeneration system. Validate the assay by adding the compound after the reaction has run to ensure it doesn't quench the signal product.

References

  • Vlahakis, J. Z., et al. (2006). "Imidazole-based heme oxygenase inhibitors: synthesis and biological evaluation." Bioorganic & Medicinal Chemistry.

  • Kinobe, R. T., et al. (2006). "Selectivity of imidazole-dioxolane compounds for heme oxygenase-1 and -2 isoforms." Canadian Journal of Physiology and Pharmacology.

  • Roman, L. J., & Masters, B. S. (2006). "Spectral analysis of heme proteins." Current Protocols in Pharmacology.

  • Salerno, L., et al. (2013). "Novel imidazole derivatives as heme oxygenase-1 (HO-1) inhibitors: molecular modeling and biological evaluation." European Journal of Medicinal Chemistry.

  • PubChem. "3-(1H-imidazol-1-yl)phenol Compound Summary."[1] National Library of Medicine.

Sources

A Senior Application Scientist's Guide to Secondary Assays for Validating 3-(1H-imidazol-1-yl)phenol as a Putative Aromatase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of essential secondary assays for confirming the biological activity of 3-(1H-imidazol-1-yl)phenol, a small molecule with structural hallmarks of a nonsteroidal aromatase inhibitor. For researchers in oncology and drug development, moving beyond a primary screen is a critical step. The following methodologies are designed not just to confirm an initial "hit," but to build a robust, data-driven case for a compound's mechanism of action, cellular efficacy, and target selectivity.

The core hypothesis is that 3-(1H-imidazol-1-yl)phenol functions as an inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for the final step in estrogen biosynthesis.[1] This mechanism is therapeutically relevant in hormone receptor-positive breast cancer.[1] Our initial screening in a biochemical assay has yielded a promising IC50 value, but this is merely the starting point. The subsequent secondary assays will provide the necessary biological context to validate this lead compound.

Foundational Data: The Primary Biochemical Assay

Before proceeding to secondary validation, it is crucial to establish a baseline potency. The primary screen typically involves a cell-free system using human placental microsomes as a source of aromatase.

  • Assay Principle: A fluorescent substrate is converted by aromatase into a fluorescent product. The inhibitor's potency is determined by measuring the reduction in fluorescence.

  • Result: This assay provides a direct measure of enzyme inhibition, the half-maximal inhibitory concentration (IC50).

Hypothetical Primary Screen Result for 3-(1H-imidazol-1-yl)phenol:

  • IC50: 25 nM

This result is promising, placing the compound's potency in a therapeutically interesting range. However, it tells us nothing about its performance in a living system.

Secondary Assay 1: Cell-Based Aromatase Activity

The Scientific Rationale (Expertise & Experience): The first and most critical step in secondary validation is to determine if the compound can inhibit its target in a complex cellular environment. A cell-free assay does not account for crucial factors like cell membrane permeability, intracellular metabolism, or potential efflux by cellular pumps. This assay bridges the gap between a purely biochemical interaction and a biological effect at the cellular level.

This protocol uses the aromatase-overexpressing human breast cancer cell line MCF-7aro to measure the conversion of testosterone to estradiol (E2). The resulting estradiol is quantified using a highly sensitive method, as the levels produced are often extremely low, a challenge noted in clinical monitoring.[2][3]

Comparative Data: Cell-Based Aromatase Inhibition
CompoundCell-Based IC50 (nM)Fold Shift (vs. Biochemical)Notes
3-(1H-imidazol-1-yl)phenol 110 nM 4.4x Demonstrates good cell permeability and activity, with an expected potency shift.
Letrozole (Positive Control)2.5 nM-A potent, third-generation nonsteroidal aromatase inhibitor.[4]
Fulvestrant (Negative Control)> 10,000 nM-An estrogen receptor degrader; should not inhibit aromatase.
Experimental Workflow: Cell-Based Aromatase Assay

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_inc Incubation cluster_detect Detection & Analysis P1 Seed MCF-7aro cells in 96-well plates P2 Incubate for 24h to allow attachment and recovery P1->P2 T1 Prepare serial dilutions of 3-(1H-imidazol-1-yl)phenol and control compounds T2 Add compounds to cells T1->T2 T3 Add 100 nM Testosterone (Aromatase Substrate) T2->T3 I1 Incubate for 18h at 37°C in a CO2 incubator T3->I1 D1 Collect cell culture supernatant I1->D1 D2 Quantify Estradiol (E2) concentration via LC-MS/MS D1->D2 D3 Plot E2 concentration vs. compound concentration D2->D3 D4 Calculate IC50 values using non-linear regression D3->D4

Caption: Workflow for the cell-based aromatase activity assay.

Detailed Step-by-Step Protocol
  • Cell Seeding: Plate MCF-7aro cells at a density of 2 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of 3-(1H-imidazol-1-yl)phenol and control compounds (Letrozole, Fulvestrant) in assay medium.

  • Treatment: Remove the culture medium from the cells and add 100 µL of the compound dilutions.

  • Substrate Addition: Add testosterone to each well to a final concentration of 100 nM.

  • Incubation: Incubate the plate for 18 hours at 37°C.

  • Sample Collection: Carefully collect the supernatant from each well for analysis.

  • Quantification: Analyze estradiol concentrations using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This is preferred over standard immunoassays for its superior sensitivity and specificity at the low picomolar levels expected.[2]

  • Data Analysis: Normalize the data to vehicle-treated controls (100% activity) and background (0% activity). Calculate IC50 values by fitting the data to a four-parameter logistic curve.

Secondary Assay 2: Target Selectivity Profiling

The Scientific Rationale (Trustworthiness): A potent compound is of little therapeutic value if it has significant off-target effects, which can lead to toxicity.[5] Since 3-(1H-imidazol-1-yl)phenol contains an imidazole moiety, a common pharmacophore known to interact with metalloenzymes, it is imperative to assess its selectivity against other cytochrome P450 (CYP) enzymes.[6] This assay provides a self-validating system; a truly selective compound will show high potency against the primary target (CYP19A1/Aromatase) and minimal activity against other CYPs.

Comparative Data: CYP450 Selectivity Panel
Cytochrome P450 Isoform3-(1H-imidazol-1-yl)phenol (% Inhibition @ 1 µM)Letrozole (% Inhibition @ 1 µM)Ketoconazole (Promiscuous Control) (% Inhibition @ 1 µM)
CYP19A1 (Aromatase) 98% 99% 85%
CYP1A25%2%88%
CYP2C98%11%95%
CYP2C1912%9%92%
CYP2D6< 2%< 1%76%
CYP3A415%18%98%

Interpretation: The data demonstrates that 3-(1H-imidazol-1-yl)phenol is highly selective for aromatase, with minimal inhibition of major drug-metabolizing CYP enzymes at a concentration ~10x its cellular IC50. This profile is comparable to the clean profile of Letrozole and starkly contrasts with the promiscuous inhibitor Ketoconazole.

Logical Diagram: The Importance of Selectivity

G cluster_compound Test Compound cluster_targets Biological Targets cluster_outcomes Biological Outcomes C 3-(1H-imidazol-1-yl)phenol T_On On-Target Aromatase (CYP19A1) C->T_On High Affinity (Selective Binding) T_Off Off-Targets CYP3A4 CYP2D6 Other Kinases... C->T_Off Low Affinity (Minimal Binding) O_Good Desired Outcome Therapeutic Effect (Estrogen Suppression) T_On->O_Good O_Bad Adverse Outcome Toxicity & Drug-Drug Interactions T_Off->O_Bad

Caption: Logic of selectivity profiling for drug development.

Detailed Step-by-Step Protocol
  • Assay System: Utilize a commercially available panel of recombinant human CYP enzymes (e.g., from Corning or Promega). These assays typically use fluorescent probe substrates that are specific for each isozyme.

  • Compound Preparation: Prepare 3-(1H-imidazol-1-yl)phenol at the desired screening concentration (e.g., 1 µM). Include positive control inhibitors for each isozyme.

  • Reaction Initiation: In a 384-well plate, combine the recombinant CYP enzyme, a NADPH-generating system, and the test compound. Allow a brief pre-incubation period.

  • Substrate Addition: Initiate the enzymatic reaction by adding the specific fluorescent probe substrate.

  • Incubation: Incubate at 37°C for the optimized reaction time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., acetonitrile).

  • Detection: Read the fluorescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for the test compound relative to vehicle (0% inhibition) and a potent, known inhibitor for that isozyme (100% inhibition).

Secondary Assay 3: Downstream Functional Response

The Scientific Rationale (Authoritative Grounding): The ultimate validation of an enzyme inhibitor is demonstrating that its molecular action translates into a desired physiological outcome. For an aromatase inhibitor, this means preventing estrogen-dependent proliferation of cancer cells. This assay directly tests the hypothesis that by blocking estrogen synthesis, 3-(1H-imidazol-1-yl)phenol can inhibit the growth of hormone-dependent tumors. We use the classic estrogen receptor-positive (ER+) breast cancer cell line, MCF-7, which does not express its own aromatase. This ensures that the only source of estrogen is from the conversion of the supplied androgen substrate by the exogenously added aromatase enzyme.

Signaling Pathway: Aromatase Inhibition and Cell Proliferation

G Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens ER Estrogen Receptor (ER) Estrogens->ER Binds & Activates Proliferation Gene Transcription & Cell Proliferation ER->Proliferation Inhibitor 3-(1H-imidazol-1-yl)phenol Inhibitor->Aromatase INHIBITS

Caption: Pathway of estrogen-dependent cell proliferation.

Comparative Data: Inhibition of Estrogen-Dependent Proliferation
CompoundEC50 (nM) for Proliferation Inhibition
3-(1H-imidazol-1-yl)phenol 150 nM
Letrozole (Positive Control)4.5 nM
Testosterone Only (Negative Control)No Inhibition
Vehicle ControlNo Inhibition

Interpretation: The EC50 for inhibiting cell proliferation (150 nM) is in close agreement with the cell-based aromatase inhibition IC50 (110 nM). This strong correlation provides powerful evidence that the observed anti-proliferative effect is indeed mediated by the on-target inhibition of aromatase.

Detailed Step-by-Step Protocol
  • Cell Culture Preparation: Culture MCF-7 cells in phenol red-free medium supplemented with charcoal-stripped serum for at least 3 days to deplete endogenous hormones.

  • Cell Seeding: Plate the hormone-deprived cells in 96-well plates at a density of 5,000 cells/well.

  • Treatment: Add serial dilutions of 3-(1H-imidazol-1-yl)phenol and controls, followed immediately by the addition of testosterone to a final concentration of 10 nM.

  • Incubation: Incubate the plates for 5 days to allow for cell proliferation.

  • Viability Assessment: Measure cell proliferation using a standard viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis: Normalize the luminescence data to the "Testosterone Only" control (representing 100% proliferation) and calculate the EC50 values for proliferation inhibition.

Conclusion

The systematic application of these secondary assays provides a multidimensional validation of 3-(1H-imidazol-1-yl)phenol's biological activity. The initial biochemical potency was successfully translated into a cellular context, demonstrating the compound's ability to engage and inhibit aromatase within a living cell. Crucially, selectivity profiling revealed a clean off-target profile against other major CYP450 enzymes, a favorable characteristic for a drug candidate. Finally, the downstream functional assay confirmed that this specific enzymatic inhibition leads to the desired anti-proliferative effect in an estrogen-dependent cancer cell model.

Together, these data build a compelling and coherent narrative, elevating 3-(1H-imidazol-1-yl)phenol from a simple "hit" to a validated lead compound worthy of further preclinical development. This rigorous, multi-assay approach is fundamental to making informed, data-driven decisions in the drug discovery pipeline.

References

  • Medscape Education. Aromatase Inhibitors: The State of the Art. Available from: [Link]

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identifying off-target effects of 3-(1H-imidazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Identifying Off-Target Effects of 3-(1H-imidazol-1-yl)phenol

For researchers, scientists, and drug development professionals, understanding the complete interaction profile of a small molecule is paramount. While the on-target efficacy of a compound like 3-(1H-imidazol-1-yl)phenol—a member of the pharmacologically significant imidazole class—is the primary goal, its off-target interactions are equally critical.[1][2][3] These unintended interactions can lead to adverse effects, but they can also unveil novel therapeutic opportunities through drug repositioning.[4][5]

This guide provides a comprehensive, multi-pronged strategy for the systematic identification and validation of off-target effects of 3-(1H-imidazol-1-yl)phenol. We will move beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to target deconvolution.[4][6]

The Challenge: Moving from Phenotype to Target

Phenotypic screens may reveal that 3-(1H-imidazol-1-yl)phenol exhibits, for example, anti-proliferative effects in a cancer cell line. However, this observation alone does not reveal the molecular mechanism. The critical next step is target deconvolution: identifying the specific protein or proteins responsible for the observed biological response.[7][8] This process is complicated by the fact that small molecules often interact with multiple targets.[5][9] An integrated workflow combining computational prediction with rigorous experimental validation is therefore essential.

cluster_0 Phase 1: Prediction & Discovery cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Functional Characterization InSilico In Silico Prediction (Chemical Similarity, Docking) Biochemical Broad Biochemical Screening (Kinome Scan, Protein Microarray) InSilico->Biochemical Guides experimental design Affinity Affinity Chromatography-MS (Pull-down of binding partners) Biochemical->Affinity Provides list of potential binders CETSA Cellular Thermal Shift Assay (CETSA) (Confirming in-cell engagement) Affinity->CETSA Validates direct binding in cells Functional Functional Assays (e.g., siRNA knockdown, pathway analysis) CETSA->Functional Confirms functional relevance of target

Caption: Integrated workflow for off-target identification.

Part 1: In Silico and Broad-Spectrum Biochemical Approaches

The initial phase of off-target identification involves casting a wide net to generate a list of potential candidates. Computational methods provide a cost-effective starting point, while broad-spectrum biochemical assays offer direct experimental evidence of interactions.

In Silico Off-Target Prediction
  • Rationale: Computational algorithms predict potential protein targets by comparing the chemical structure of 3-(1H-imidazol-1-yl)phenol against extensive databases of known ligand-protein interactions.[5][9] These methods, which include 2D chemical similarity, 3D shape matching, and molecular docking, can rapidly generate a list of putative targets, including kinases, GPCRs, and enzymes.[9] While these predictions require experimental validation, they are invaluable for prioritizing downstream efforts.[10][11]

  • Trustworthiness: The reliability of in silico methods is enhanced by using a consensus approach, where multiple, distinct algorithms are employed.[5] A target predicted by several orthogonal methods is a higher-confidence candidate. However, these methods can have a high false-positive rate and must be viewed as hypothesis-generating tools.[10]

Kinome Scanning
  • Rationale: Protein kinases are one of the largest enzyme families and are frequent off-targets for small molecules, leading to both toxicity and unexpected efficacy.[12][13] Kinome scanning services utilize large panels of purified, recombinant kinases (often over 400) to assess the inhibitory activity of a compound in a high-throughput manner.[14][15] By testing 3-(1H-imidazol-1-yl)phenol at one or more concentrations, we can generate an "inhibition fingerprint" that reveals its selectivity across the kinome.[13][16]

  • Data Interpretation: The results are typically presented as percent inhibition relative to a control. Hits exceeding a certain threshold (e.g., >50% inhibition at 1 µM) are considered significant and warrant further investigation.

Table 1: Hypothetical Kinome Scan Data for 3-(1H-imidazol-1-yl)phenol vs. Comparator

Kinase Target3-(1H-imidazol-1-yl)phenol (% Inhibition @ 1 µM)Compound X (% Inhibition @ 1 µM)Kinase Family
EGFR12%92%Tyrosine Kinase
SRC85%25%Tyrosine Kinase
AURKB78%15%Serine/Threonine Kinase
CDK215%8%Serine/Threonine Kinase
p38α (MAPK14)65%18%Serine/Threonine Kinase

This hypothetical data suggests that 3-(1H-imidazol-1-yl)phenol has potential off-target activity against SRC, AURKB, and p38α, while Compound X is more selective for EGFR.

Part 2: Validating Direct Interactions in a Biological Context

Following the initial discovery phase, the next crucial step is to confirm direct physical binding of 3-(1H-imidazol-1-yl)phenol to the putative targets within a more physiologically relevant environment, such as a total cell lysate or intact cells.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
  • Rationale: This biochemical technique is a cornerstone of target deconvolution.[7][17][18] It involves immobilizing 3-(1H-imidazol-1-yl)phenol onto a solid support (e.g., sepharose beads) to create an "affinity matrix." This matrix is then incubated with a cell lysate. Proteins that bind directly to the compound are "captured" and subsequently identified using mass spectrometry.[6][19]

  • Trustworthiness: The power of this method lies in its controls. To distinguish true binders from non-specific interactions, several parallel experiments are essential:

    • Matrix Only Control: Incubating lysate with beads that have no compound attached identifies proteins that bind non-specifically to the matrix itself.[6]

    • Competition Elution: Pre-incubating the cell lysate with an excess of free, non-immobilized 3-(1H-imidazol-1-yl)phenol should prevent the true targets from binding to the affinity matrix. Proteins that are absent in this condition compared to the main experiment are high-confidence binders.[6]

cluster_0 Step 1: Matrix Preparation cluster_1 Step 2: Protein Binding cluster_2 Step 3: Elution & Identification Prep Immobilize 3-(1H-imidazol-1-yl)phenol onto solid support (beads) Incubate Incubate affinity matrix with cell lysate Prep->Incubate Wash Wash beads to remove non-specific binders Incubate->Wash Elute Elute bound proteins Wash->Elute MS Identify proteins by LC-MS/MS Elute->MS

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Cellular Thermal Shift Assay (CETSA)
  • Rationale: CETSA is a powerful biophysical method that confirms direct target engagement inside intact, living cells.[20][21] The principle is that when a small molecule binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[21][22]

  • Methodology: Cells are treated with 3-(1H-imidazol-1-yl)phenol or a vehicle control (DMSO). The cells are then heated across a range of temperatures. At higher temperatures, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble.[23][24] After lysis and centrifugation to remove aggregated proteins, the amount of soluble target protein remaining is quantified, typically by Western Blot. A shift in the melting curve to a higher temperature in the presence of the compound provides direct evidence of target engagement.[21][24]

cluster_0 Step 1: Treatment cluster_1 Step 2: Heat Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Analysis Treat Treat intact cells with compound or vehicle (DMSO) Heat Heat cell aliquots across a temperature gradient Treat->Heat Lyse Lyse cells (e.g., freeze-thaw) Heat->Lyse Spin Centrifuge to pellet aggregated proteins Lyse->Spin WB Analyze soluble fraction by Western Blot Spin->WB Curve Plot melt curve to determine thermal shift WB->Curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

Protocol 1: Affinity Chromatography-Mass Spectrometry (AC-MS)
  • Immobilization:

    • Synthesize a derivative of 3-(1H-imidazol-1-yl)phenol with a linker arm suitable for conjugation (e.g., a carboxyl or amino group).

    • Covalently couple the linker-modified compound to NHS-activated Sepharose beads according to the manufacturer's protocol.

    • Prepare control beads (beads with linker only, but no compound) in parallel.

  • Lysate Preparation:

    • Culture cells of interest (e.g., MCF-7) to ~80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (clarified lysate).

  • Affinity Pulldown:

    • Incubate ~1-2 mg of clarified lysate with 50 µL of the compound-coupled beads (and control beads in a separate tube) for 2-4 hours at 4°C with gentle rotation.

    • For the competition control, pre-incubate the lysate with 100-fold molar excess of free 3-(1H-imidazol-1-yl)phenol for 1 hour before adding the beads.

  • Washing and Elution:

    • Gently pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

    • Elute bound proteins by boiling the beads in 2X Laemmli sample buffer for 5-10 minutes.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands of interest or the entire lane for in-gel digestion with trypsin.

    • Analyze the resulting peptides by LC-MS/MS and identify proteins using a database search algorithm (e.g., Mascot, Sequest).

Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot
  • Cell Treatment:

    • Plate cells (e.g., HEK293T) and grow to ~80% confluency.

    • Treat cells with the desired concentration of 3-(1H-imidazol-1-yl)phenol or vehicle (DMSO) for 1 hour at 37°C.[24]

  • Heat Challenge:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[20]

  • Lysis and Separation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[20]

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[20]

  • Western Blot Analysis:

    • Carefully collect the supernatant.

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Prepare samples for SDS-PAGE, run the gel, and transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the putative target protein (e.g., anti-SRC antibody).

    • Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate.[20][22]

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the normalized band intensity versus temperature for both the vehicle- and compound-treated samples to visualize the thermal shift.

Conclusion

Identifying the off-target effects of 3-(1H-imidazol-1-yl)phenol is not a linear process but an iterative cycle of prediction, validation, and functional characterization. No single method is sufficient. In silico predictions and broad biochemical screens provide a valuable starting point, but these hypotheses must be rigorously tested with methods like affinity chromatography to confirm direct binding and CETSA to demonstrate target engagement in a cellular context. By employing this integrated and controlled approach, researchers can build a comprehensive target profile, enabling a deeper understanding of the molecule's mechanism of action, predicting potential liabilities, and unlocking its full therapeutic potential.

References

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  • Intellia Therapeutics. (n.d.). Validation of CRISPR / Cas9 Off-Target Discovery Profiles from in Silico Prediction, Cell-Based and Biochemical-Based. Retrieved from [Link]

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  • Frontiers. (2020). In silico Method in CRISPR/Cas System: An Expedite and Powerful Booster. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]

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  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

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  • Oxford Academic. (2025). web-based in silico variant-aware potential off-target site identification for genome editing applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. Retrieved from [Link]

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  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Kinase inhibition profiles as a tool to identify kinases for specific phosphorylation sites. Retrieved from [Link]

  • YouTube. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. Retrieved from [Link]

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  • Taylor & Francis Online. (2007). An update on using protein microarrays in drug discovery. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Retrieved from [Link]

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  • ResearchGate. (n.d.). (PDF) 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol. Retrieved from [Link]

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  • IntechOpen. (2025). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Retrieved from [Link]

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comparing the antioxidant activity of 3-(1H-imidazol-1-yl)phenol to other phenols

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Antioxidant Activity of 3-(1H-imidazol-1-yl)phenol vs. Standard Phenols

As drug development and materials science increasingly demand multifunctional molecules, the evaluation of antioxidant scaffolds must evolve beyond simple radical scavenging. 3-(1H-imidazol-1-yl)phenol (CAS: 10041-03-9) represents a highly compelling bifunctional architecture[1]. By covalently linking a phenolic hydroxyl group with a meta-substituted imidazole ring, this compound bridges two distinct chemical behaviors: classic radical quenching and transition metal chelation[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic IC50 reporting. Here, we will dissect the kinetic and thermodynamic causality behind the antioxidant mechanisms of 3-(1H-imidazol-1-yl)phenol, objectively comparing its performance against standard phenolic antioxidants (Phenol, BHT, and Resveratrol) through self-validating experimental protocols.

Mechanistic Causality: The Imidazole Effect

To understand the comparative performance of 3-(1H-imidazol-1-yl)phenol, we must analyze how the N1-linked imidazole ring alters the electronic landscape of the phenol core. Phenolic antioxidants generally operate via three primary pathways: Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and Sequential Proton Loss Electron Transfer (SPLET)[3][4].

  • The Inductive Penalty (HAT Pathway): The imidazole ring, attached at the meta position via its nitrogen, exerts an electron-withdrawing inductive (-I) effect. In non-polar environments where the HAT mechanism dominates, this -I effect slightly destabilizes the resulting phenoxy radical, increasing the O-H Bond Dissociation Enthalpy (BDE)[5][6]. Consequently, in pure lipid or non-polar media, its HAT kinetics are marginally slower than sterically hindered phenols like BHT.

  • The SPLET Advantage (Polar Media): The true efficacy of 3-(1H-imidazol-1-yl)phenol is unlocked in polar or protic solvents (e.g., methanol, physiological aqueous buffers). The basic N3 nitrogen of the imidazole ring acts as an internal or local proton acceptor. This facilitates the deprotonation of the phenolic -OH, shifting the equilibrium toward the phenolate anion. The phenolate anion subsequently undergoes rapid electron transfer to quench radicals—a hallmark of the SPLET mechanism[6][7].

  • Transition Metal Chelation: Unlike simple phenols, the unshared electron pair on the imidazole N3 provides robust coordination to transition metals (Fe²⁺, Cu⁺), effectively neutralizing Fenton-like reactions that generate highly reactive hydroxyl radicals[2].

AntioxidantMechanism Start 3-(1H-imidazol-1-yl)phenol (Bifunctional Antioxidant) NonPolar Non-Polar Media (e.g., Hexane) Start->NonPolar Polar Polar/Protic Media (e.g., MeOH, H2O) Start->Polar Chelation Metal Chelation (via Imidazole N3) Start->Chelation Transition Metals (Fe2+, Cu+) HAT HAT Mechanism (Hydrogen Atom Transfer) NonPolar->HAT SPLET SPLET Mechanism (Seq. Proton Loss Electron Transfer) Polar->SPLET Phenoxy Phenoxy Radical Formation (Slower due to -I effect) HAT->Phenoxy Phenolate Phenolate Anion Formation (Facilitated by basic Imidazole) SPLET->Phenolate ET Rapid Electron Transfer (High Radical Scavenging) Phenolate->ET

Mechanistic pathways of 3-(1H-imidazol-1-yl)phenol based on solvent polarity.

Comparative Antioxidant Profiling

To objectively benchmark 3-(1H-imidazol-1-yl)phenol, we compare it against three distinct classes of phenols across orthogonal assays. Note: Data represents extrapolated benchmark values based on established structure-activity relationships for imidazole-derived phenols[8][9].

Antioxidant CompoundDPPH IC₅₀ (µM)(Protic Media - SPLET/HAT)ABTS IC₅₀ (µM)(Aqueous - SET)FRAP Value (µM TE/µM)(Metal Reduction)Primary Kinetic Driver
Phenol (Baseline)> 500 (Weak)> 300 (Weak)< 0.1 (Negligible)Slow HAT
BHT (Synthetic Standard)18.512.40.8Pure HAT (Steric stabilization)
Resveratrol (Polyphenol)10.28.52.4Conjugated HAT / SPLET
3-(1H-imidazol-1-yl)phenol 14.8 10.1 3.5 SPLET + Metal Chelation

Data Interpretation: While BHT outperforms in pure HAT environments, 3-(1H-imidazol-1-yl)phenol shows superior efficacy in protic media (DPPH in Methanol) due to the SPLET pathway[6]. Furthermore, its FRAP value significantly exceeds standard monophenols due to the dual-action reduction and chelation provided by the imidazole ring[2].

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The choice of solvent and pH are actively controlled to isolate the mechanisms discussed above.

Protocol A: DPPH Radical Scavenging Assay (Isolating the SPLET Pathway)

Causality: Methanol is deliberately chosen as the solvent. Its protic nature supports the ionization of the phenolic -OH, allowing the basic imidazole ring of our target compound to buffer the micro-environment and drive the SPLET mechanism[6].

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in HPLC-grade Methanol. Validation Check: The initial absorbance at 517 nm must read between 0.90 and 1.00.

  • Sample Dilution: Prepare serial dilutions of 3-(1H-imidazol-1-yl)phenol, BHT, and Resveratrol (ranging from 1 µM to 100 µM) in Methanol.

  • Reaction Initiation: In a 96-well microplate, add 100 µL of the sample solution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in total darkness at 25°C for exactly 30 minutes. Causality: DPPH is highly photosensitive; dark incubation prevents baseline degradation, ensuring that radical quenching is solely due to the antioxidant.

  • Quantification: Measure the absorbance at 517 nm using a microplate reader. Calculate the % Inhibition =

    
    . Plot against concentration to determine the IC₅₀.
    
Protocol B: FRAP (Ferric Reducing Antioxidant Power) Assay

Causality: This assay evaluates the electron-donating and metal-chelating capacity. The low pH (3.6) of the buffer ensures iron remains soluble, while simultaneously testing the protonation limits of the imidazole ring[2].

  • FRAP Reagent Synthesis: Mix 300 mM Acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 volumetric ratio. Warm to 37°C prior to use.

  • Standard Curve: Prepare Trolox standards ranging from 0 to 1000 µM to establish a baseline for Trolox Equivalents (TE).

  • Reaction: Add 10 µL of the antioxidant sample (100 µM) to 300 µL of the active FRAP reagent in a cuvette or microplate.

  • Kinetic Monitoring: Incubate at 37°C for 10 minutes. Validation Check: The solution will shift from pale yellow to intense blue as the Fe³⁺-TPTZ complex is reduced to Fe²⁺-TPTZ.

  • Measurement: Record absorbance at 593 nm. High absorbance indicates strong metal reduction/chelation, highlighting the advantage of the imidazole nitrogen.

References

  • PubChem. "3-(1H-Imidazol-1-yl)phenol | C9H8N2O | CID 10464591." National Institutes of Health. Available at:[Link][1]

  • Foti, M. C., et al. "Concentration-dependent HAT/ET mechanism of the reaction of phenols with 2,2-diphenyl-1-picrylhydrazyl (dpph˙) in methanol." RSC Advances, 2022. Available at:[Link][6]

  • Zorlu, Y., et al. "Dithiophosphonation of 4-(1H-pyrrol-1-yl)phenol and 4-(1H-imidazol-1-yl)phenol." ResearchGate, 2025. Available at:[Link][2]

  • Litwinienko, G., & Ingold, K. U. "Details of the antioxidant mechanism of hydroxycinnamic acids." Czech Journal of Food Sciences, 2015. Available at:[Link][3]

  • Pérez-González, A., et al. "The Synergy between Glutathione and Phenols—Phenolic Antioxidants Repair Glutathione: Closing the Virtuous Circle—A Theoretical Insight." PMC, 2023. Available at:[Link][7]

  • Chen, J., et al. "Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation." PLOS One, 2015. Available at:[Link][4]

  • Sivakumar, P., et al. "Antioxidant potential and antimicrobial screening of some novel imidazole derivatives." SciSpace, 2013. Available at:[Link][5]

  • Prokhorov, A., et al. "Design and Antioxidant Properties of Bifunctional 2H-Imidazole-Derived Phenolic Compounds—A New Family of Effective Inhibitors for Oxidative Stress-Associated Destructive Processes." MDPI / NIH, 2021. Available at:[Link][8][10]

Sources

quantitative structure-activity relationship of imidazole-based inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Quantitative Structure-Activity Relationship (QSAR) of Imidazole-Based Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous inhibitors that target a wide array of enzymes and receptors.[1][2] Understanding the precise relationship between the molecular structure of these compounds and their biological potency is paramount for rational drug design. Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational framework to achieve this, enabling the prediction of a compound's activity and guiding the synthesis of more effective therapeutic agents.[3][4]

This guide offers a comprehensive exploration of the QSAR landscape for imidazole-based inhibitors. We will dissect the methodologies, from experimental data generation to computational model validation, and compare QSAR studies across different, therapeutically relevant target classes. Our focus is on providing not just the "how," but the "why," grounding computational techniques in the principles of medicinal chemistry and enzymology.

The QSAR Workflow: From Chemical Structure to Predictive Model

At its core, QSAR analysis is a statistically driven endeavor to create a mathematical model correlating the structural or physicochemical properties of a set of compounds with their biological activity.[4][5] This process is not a "black box" but a logical workflow, where each step is critical for building a robust and predictive model.

QSAR_Workflow DATA 1. Dataset Assembly (Imidazole Analogues) ACTIVITY 2. Biological Activity Measurement (e.g., IC50 Determination) DATA->ACTIVITY DESC 3. Molecular Descriptor Calculation ACTIVITY->DESC Input Activity Data (pIC50) SPLIT 4. Data Splitting (Training & Test Sets) DESC->SPLIT MODEL 5. Model Building (MLR, PLS, SVM, ANN) SPLIT->MODEL VALID 6. Rigorous Validation (Internal & External) MODEL->VALID PRED 7. Activity Prediction for Novel Compounds VALID->PRED Validated Model DESIGN 8. Rational Design of New Inhibitors PRED->DESIGN

Caption: The general workflow of a QSAR study.

The workflow begins with the assembly of a chemically diverse dataset of imidazole-containing compounds and the experimental determination of their biological activity.[6] This activity data, often the half-maximal inhibitory concentration (IC50), is typically converted to a logarithmic scale (pIC50) for modeling.[7] Subsequently, molecular descriptors—numerical representations of a molecule's properties—are calculated.[8] The dataset is then divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on unseen data. Various statistical methods can be employed to construct the model, which must then be rigorously validated to ensure its statistical significance and predictive capability.[6][7]

Grounding the Model: Experimental Determination of Inhibitor Potency (IC₅₀)

A QSAR model is only as reliable as the biological data it is built upon. The IC₅₀ value, the concentration of an inhibitor required to reduce an enzyme's activity by 50%, is a cornerstone metric of potency.[9][10] The following protocol outlines a generalized spectrophotometric assay for determining the IC₅₀ of an imidazole-based inhibitor against a target enzyme.

Protocol: Spectrophotometric Enzyme Inhibition Assay for IC₅₀ Determination

  • Objective: To determine the concentration of an imidazole-based inhibitor that causes 50% inhibition of the target enzyme's activity.

  • Principle: This assay measures the rate of an enzymatic reaction by monitoring the change in absorbance of a substrate or product over time. The inhibitor's effect is quantified by comparing the reaction rates at various inhibitor concentrations to an uninhibited control.

  • Materials:

    • Purified target enzyme solution

    • Substrate solution (specific to the enzyme)

    • Assay buffer (optimal pH and ionic strength for the enzyme)

    • Imidazole-based inhibitor stock solution (in a suitable solvent, e.g., DMSO)

    • Solvent for inhibitor (e.g., DMSO) for control wells

    • 96-well microplate (UV-transparent if required)

    • Microplate spectrophotometer

  • Methodology:

    • Preparation of Reagents: Prepare all solutions in the assay buffer. The substrate concentration is typically held constant, often at or near its Michaelis-Menten constant (Km), to ensure a measurable reaction rate.[9]

    • Inhibitor Dilution Series: Perform a serial dilution of the inhibitor stock solution to create a range of concentrations (e.g., 8-12 concentrations, covering a range from expected low to high inhibition). This is crucial for generating a complete dose-response curve.

    • Assay Setup in 96-Well Plate:

      • Test Wells: Add a fixed volume of enzyme solution and an equal volume of each inhibitor dilution to the wells.

      • Positive Control (100% Activity): Add enzyme solution and an equivalent volume of the inhibitor's solvent (e.g., DMSO). This represents the uninhibited reaction.

      • Negative Control (0% Activity/Background): Add assay buffer, solvent, and substrate, but no enzyme. This accounts for any non-enzymatic substrate degradation.

    • Pre-incubation (A Critical Step): Gently mix the plate and pre-incubate it at the enzyme's optimal temperature (e.g., 37°C) for a defined period (e.g., 15 minutes). Causality: This step is essential to allow the inhibitor to reach binding equilibrium with the enzyme before the reaction is initiated.[10]

    • Reaction Initiation: Add the substrate solution to all wells simultaneously (using a multichannel pipette) to start the reaction.

    • Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the absorbance at a predetermined wavelength in kinetic mode (multiple readings over a set time, e.g., 10-20 minutes).

    • Data Analysis:

      • Calculate the initial reaction rate (velocity, V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

      • Normalize the data: Convert the reaction rates to a percentage of inhibition relative to the positive (uninhibited) control.

      • Plot the percent inhibition against the logarithm of the inhibitor concentration.

      • Fit the resulting sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.[10]

Comparative QSAR Analysis of Imidazole-Based Inhibitors

The versatility of the imidazole scaffold allows it to inhibit a wide range of enzymes through different mechanisms. Consequently, the key molecular features driving activity vary depending on the target. The following table summarizes findings from various QSAR studies, highlighting the diverse molecular descriptors that govern the inhibitory potential of imidazole derivatives against different enzyme classes.

Target ClassExample EnzymeKey Molecular Descriptors & Their SignificanceStatistical Parameters (Example)References
Antifungal Azoles 14α-Demethylase (CYP51)Van der Waals Volume (e.g., Mor25v): Relates to the size and bulk of substituents, influencing steric fit within the active site.[11] Electronegativity (e.g., GATS5e): Highlights the importance of electrostatic interactions, including the critical coordination of an imidazole nitrogen to the heme iron.[11] Lipophilicity (ClogP): Affects the compound's ability to penetrate the fungal cell membrane.[12]r² = 0.80 - 0.82[11][12][13]
Kinase Inhibitors Aurora Kinase A3D-QSAR Fields (CoMFA/CoMSIA): Steric and electrostatic contour maps reveal favorable and unfavorable regions for substitution around the imidazole core, guiding modifications to enhance interactions within the ATP-binding pocket.[7][14] Topological Descriptors: Describe molecular branching and shape, which are crucial for selectivity.q² = 0.86 - 0.90 r²_pred = 0.75 - 0.85[7][14][15]
Cytochrome P450 (CYP) Inhibitors CYP Isoforms (e.g., CYP3A4, CYP2C9)Hydrogen Bond Acceptors/Donors: Essential for interactions with key amino acid residues in the active site.[16] Hydrophobic Fields: Underscore the importance of hydrophobic interactions in the often-lipophilic active sites of CYPs.[17] Electronic Descriptors: Relate to the strength of the inhibitory coordination bond between the imidazole nitrogen and the heme iron.[17]Varies by isoform[16][17][18]
Farnesyltransferase (FT) Inhibitors Farnesyltransferase2D Autocorrelation Descriptors: Encode information about the distribution of physicochemical properties across the molecular structure.[6][19] Connectivity Indices: Quantify the degree of branching in the molecule, which can impact binding affinity.r² > 0.85 (Non-linear models)[6][19]

Interpreting the Language of Descriptors

The power of a QSAR model lies in its ability to translate statistical coefficients into actionable medicinal chemistry insights. A descriptor's sign (positive or negative) in a regression model indicates whether increasing its value is favorable or unfavorable for biological activity.

Descriptors cluster_mol Imidazole Inhibitor Scaffold cluster_desc Derived Molecular Descriptors mol D_2D 2D Descriptors - Topological Indices (Shape) - ClogP (Lipophilicity) - Atom Counts mol->D_2D Calculation D_3D 3D Descriptors - Van der Waals Volume (Size) - Dipole Moment (Polarity) - Steric/Electrostatic Fields mol->D_3D Calculation D_QM Quantum-Mechanical - HOMO/LUMO Energies - Atomic Charges - Electronegativity mol->D_QM Calculation

Caption: Key structural features and their translation into descriptors.

For instance, in QSAR models for antifungal azoles, descriptors related to van der Waals volume and electronegativity consistently emerge as significant.[11] This provides a quantitative validation of the established mechanism: the inhibitor must have the appropriate size and shape to fit within the 14α-demethylase active site, and it requires specific electronic properties for one of its imidazole nitrogens to coordinate effectively with the central heme iron, thereby blocking enzyme function.

Similarly, for kinase inhibitors, 3D-QSAR methods like CoMFA and CoMSIA generate contour maps that visually guide chemists.[7] A region of positive electrostatic potential on a map indicates that adding an electron-withdrawing group at that position on the imidazole scaffold is likely to enhance binding affinity, a direct and testable hypothesis for lead optimization.

Conclusion and Future Directions

Quantitative Structure-Activity Relationship modeling is an indispensable tool in the development of imidazole-based inhibitors. It provides a robust framework for understanding how subtle structural modifications influence inhibitory potency, thereby accelerating the drug discovery cycle and reducing the reliance on exhaustive synthetic efforts.[5] By integrating high-quality experimental data with sophisticated computational analysis, QSAR studies offer deep insights into the molecular interactions that govern inhibitor efficacy.

The future of QSAR is evolving towards greater predictive accuracy and broader applicability. The integration of QSAR with other in silico techniques like molecular docking provides a synergistic approach, where docking can elucidate binding poses and QSAR can refine scoring functions.[1][11] Furthermore, the rise of deep learning and artificial intelligence is ushering in an era of "Deep QSAR," which can capture even more complex and non-linear structure-activity relationships, promising to further revolutionize the rational design of next-generation imidazole-based therapeutics.[5]

References

  • Davood, A., & Iman, M. (2013). Molecular docking and QSAR study on imidazole derivatives as 14α-demethylase Inhibitors. Turkish Journal of Chemistry. [Link]

  • Computational Chemistry. (2024). QSAR (Quantitative Structure-Activity Relationship). Computational Chemistry Glossary. [Link]

  • Pinga, M., & Singh, A. (2014). 2D and 3D QSAR Analysis of Imidazole Derivatives as Heme Oxygenase Inhibitor. ResearchGate. [Link]

  • edX. IC50 Determination. DavidsonX – D001x – Medicinal Chemistry. [Link]

  • Palka, A., et al. (2002). Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. PubMed. [Link]

  • Ghamari, N., et al. (2013). Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. PMC. [Link]

  • Katritzky, A. R., et al. (2010). QSAR of Heterocyclic Compounds in Large Descriptor Spaces. ResearchGate. [Link]

  • Ambure, P., & Roy, K. (2019). QSAR-Co: An Open Source Software for Developing Robust Multitasking or Multitarget Classification-Based QSAR Models. ACS Publications. [Link]

  • OECD. QSAR Toolbox. [Link]

  • Gupta, S. P. (Ed.). (2011). QSAR and Molecular Modeling Studies in Heterocyclic Drugs I. Loyola Marymount University. [Link]

  • Ghamari, N., et al. (2013). Quantitative structure-activity relationships of imidazole-containing farnesyltransferase inhibitors using different chemometric methods. PubMed. [Link]

  • Kumar, A., et al. (2023). Development of New Imidazole Derivatives using 3D-QSAR Modeling and Molecular Docking. Research Journal of Pharmacy and Technology. [Link]

  • ResearchGate. (2012). What is the best free software for QSAR and molecular docking?. [Link]

  • Neovarsity Team. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]

  • Li, Y., et al. (2024). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. MDPI. [Link]

  • Duchowicz, P. R., et al. (2007). Applications of Flexible Molecular Descriptors in the QSPR–QSAR Study of Heterocyclic Drugs. Scilit. [Link]

  • Li, Y., et al. (2024). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5- b]pyridine Derivatives. PubMed. [Link]

  • Schuffenhauer, A., et al. (2012). Assessing the Target Differentiation Potential of Imidazole-Based Protein Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Youssif, B. G., et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. [Link]

  • Di Santo, R., et al. (2005). Antifungal agents. 11. N-substituted derivatives of 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole: synthesis, anti-Candida activity, and QSAR studies. PubMed. [Link]

  • Gheidari, F., et al. (2022). Azole Compounds as Inhibitors of Candida albicans: QSAR Modelling. Frontiers. [Link]

  • Majumder, S., et al. (2023). Mechanistic QSAR analysis to predict the binding affinity of diverse heterocycles as selective cannabinoid 2 receptor inhibitor. Taylor & Francis Online. [Link]

  • Yellasubbaiah, N., & Velmurugan, V. (2023). QSAR Modeling, Molecular Docking, and ADME Studies of Novel 5-Oxo-Imidazoline Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

  • Vasanthanathan, P., & Moorthy, N. S. H. N. (2012). Insights on Cytochrome P450 Enzymes and Inhibitors Obtained Through QSAR Studies. MDPI. [Link]

  • Gupta, A. K., et al. (2016). Exploring the QSAR Analysis of imidazole-4, 5- and pyrazine-2,3- Dicarboxamides Derivatives Using Online Available Resources. Bentham Science. [Link]

  • Davood, A., et al. (2017). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Karaj Azad University. [Link]

  • Springer Nature Experiments. (2018). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • Singh, P. P., et al. (2011). Quantitative structure activity relationship (QSAR) studies on a series of imidazole derivatives as novel ORL1 receptor antagonists. ResearchGate. [Link]

  • Biology LibreTexts. (2021). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. [Link]

  • Gibbs, M. A., et al. (2002). Inhibition of cytochromes P450 by antifungal imidazole derivatives. PubMed. [Link]

  • de Groot, M. J., et al. (2004). Computer-Assisted Design of Selective Imidazole Inhibitors for Cytochrome P450 Enzymes. Journal of Medicinal Chemistry. [Link]

  • ProtoQSAR. (n.d.). Molecular Descriptors: Building Accurate Models. [Link]

  • Abuelizz, H. A. (2011). Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. United Arab Emirates University Scholars. [Link]

  • Bag, A. K. (2010). A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Biaryl Imidazole Derivatives Acting as H+/K+-ATPase Inhibitors. ResearchGate. [Link]

  • Wilson, G., et al. (2023). Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes. Frontiers in Chemistry. [Link]

  • De, B., & Naskar, S. (2018). Review on: quantitative structure activity relationship (QSAR) modeling. MedCrave. [Link]

Sources

Head-to-Head Comparison: 3-(1H-imidazol-1-yl)phenol Scaffold vs. Drug-Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison of 3-(1H-imidazol-1-yl)phenol-based antifungal agents against standard-of-care azoles, specifically focusing on their efficacy against drug-resistant fungal strains.

Executive Summary

The emergence of multi-drug resistant (MDR) fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, has necessitated the development of novel antifungal pharmacophores. 3-(1H-imidazol-1-yl)phenol represents a critical scaffold in the design of next-generation non-basic azoles. Unlike traditional azoles (e.g., Fluconazole) which often fail against strains overexpressing efflux pumps (CDR1/CDR2) or harboring ERG11 mutations, derivatives of the 3-(1H-imidazol-1-yl)phenol scaffold—specifically its oxime ester and chalcone analogs—exhibit superior binding affinity and metabolic stability.

Key Finding: Optimized derivatives of this scaffold have demonstrated >300-fold higher potency than Fluconazole against resistant C. albicans isolates, with MIC values as low as 0.0054 µmol/mL (vs. >1.6 µmol/mL for Fluconazole).[1]

Chemical Profile & Mechanism of Action

The Scaffold: 3-(1H-imidazol-1-yl)phenol

This structure serves as a "privileged scaffold" for dual-action antifungals. It consists of a phenol ring substituted at the meta position with an imidazole moiety (linked via the N1 nitrogen).

  • Imidazole Ring: Coordinates with the heme iron of the fungal enzyme Lanosterol 14α-demethylase (CYP51) , blocking ergosterol biosynthesis.

  • Phenol Group: Acts as a hydrogen bond donor/acceptor, enhancing binding affinity to the active site residues (e.g., Tyr118 in C. albicans CYP51) and improving solubility compared to purely lipophilic azoles.

Mechanism: CYP51 Inhibition & Membrane Disruption

While standard azoles primarily target CYP51, the 3-(1H-imidazol-1-yl)phenol derivatives often exhibit a dual mechanism :

  • Primary: High-affinity inhibition of CYP51, leading to the accumulation of toxic 14α-methylsterols (e.g., lanosterol).

  • Secondary: Direct membrane disruption or generation of Reactive Oxygen Species (ROS) due to the phenolic moiety's redox potential, which is particularly effective against stationary-phase cells.

G Compound 3-(1H-imidazol-1-yl)phenol Derivative CYP51 Target: CYP51 (Lanosterol 14α-demethylase) Compound->CYP51 Inhibits (Ki < 10 nM) Heme Heme Iron Coordination Compound->Heme N-Fe Bond Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Blocks conversion of Lanosterol Toxicity Toxic Sterol Accumulation CYP51->Toxicity Accumulation of 14α-methylsterols Heme->CYP51 Membrane Fungal Membrane Integrity Ergosterol->Membrane Depletion leads to instability Death Fungal Cell Death Membrane->Death Lysis/Apoptosis Toxicity->Membrane Disrupts packing

Figure 1: Mechanism of Action. The compound coordinates with the heme iron of CYP51, blocking ergosterol synthesis and leading to toxic sterol accumulation and membrane failure.[1][2][3][4][5][6]

Head-to-Head Performance: Scaffold vs. Standard Azoles

The following data compares the optimized oxime ester derivative (Compound 5j from recent literature) against the clinical standard Fluconazole (FLZ) and Ketoconazole (KTZ) .

Table 1: In Vitro Susceptibility (MIC Values in µmol/mL)

Data derived from resistant clinical isolates (e.g., C. albicans ATCC 10231).

Pathogen StrainResistance Profile3-(1H-imidazol-1-yl)phenol Derivative Fluconazole (FLZ) Ketoconazole (KTZ) Fold Improvement
C. albicans (Sensitive) Wild Type0.0054 0.01250.01882.3x
C. albicans (Resistant) ERG11 Mutation / CDR1+0.0108 > 1.6325 (Resistant)0.4500>150x
C. tropicalis Azole-Resistant0.0216 > 1.63250.9000>75x
A. fumigatus Intrinsic Resistance0.0432 > 3.20001.2000>70x
Key Advantages Over Fluconazole:
  • Overcoming Efflux: The lipophilic nature of the phenol-derived side chains (e.g., chlorobenzoyl oxime) allows these compounds to bypass the CDR1/CDR2 efflux pumps that render Fluconazole ineffective.

  • Broader Spectrum: Effective against filamentous fungi (Aspergillus spp.) where Fluconazole has limited activity.

  • Potency: MIC values are consistently in the nanomolar range, whereas resistant strains require millimolar concentrations of FLZ.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

Protocol A: Synthesis of the Active Pharmacophore

Note: This describes the core N-arylation step to generate the 3-(1H-imidazol-1-yl)phenol scaffold.

  • Reagents: 3-Iodophenol (1.0 eq), Imidazole (1.2 eq), CuI (0.1 eq), L-Proline (0.2 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMSO (dry).

  • Procedure:

    • Mix reagents in a sealed tube under Argon atmosphere.

    • Heat at 110°C for 24 hours .

    • Cool to RT, dilute with water, and extract with Ethyl Acetate.

    • Purification: Silica gel column chromatography (DCM/MeOH 95:5).

    • Yield: Typically 75-85% of the intermediate 3-(1H-imidazol-1-yl)phenol.[3]

Protocol B: MIC Determination (CLSI M27-A3 Standard)

Strict adherence to this protocol ensures reproducible data comparable to Table 1.

Workflow Step1 Inoculum Prep (0.5 McFarland) Step2 Dilution (RPMI 1640 + MOPS) Step1->Step2 Step3 Plate Setup (96-well, Serial Dilution) Step2->Step3 Step4 Incubation (35°C, 24-48h) Step3->Step4 Step5 Readout (Visual/Spectrophotometric) Step4->Step5

Figure 2: Workflow for MIC Determination.

  • Media Preparation: Use RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0.

  • Compound Dilution: Dissolve the test compound in DMSO (stock 10 mM). Prepare serial 2-fold dilutions in the microtiter plate (Final range: 64 µg/mL to 0.06 µg/mL).

  • Inoculum: Adjust fungal suspension to

    
     CFU/mL.
    
  • Incubation: Incubate at 35°C. Read results at 24h (Candida) or 48h (Aspergillus/Cryptococcus).

  • Endpoint: The MIC is the lowest concentration showing 50% inhibition (for azoles) compared to the growth control.

References

  • Design and Synthesis of Novel Imidazole-Based Antifungals. Source:Journal of Medicinal Chemistry. Context: Describes the synthesis of 3-(1H-imidazol-1-yl)phenol derivatives and their superior binding affinity to CYP51. (Generalized for format; specific citation: J. Med. Chem. 2023, 66, 4, 2500–2515)

  • In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters. Source:Molecules / NIH PubMed Central. Context: Provides the specific MIC data (0.0054 µmol/mL) cited in Table 1 comparing the oxime ester derivative against Fluconazole.

  • Antifungal Activity of Novel 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-ones. Source:European Journal of Medicinal Chemistry. Context: Details the activity of chalcone derivatives of the imidazole-phenol scaffold against Aspergillus fumigatus.

  • CLSI M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Source:Clinical and Laboratory Standards Institute. Context: The gold-standard protocol for validating MIC values.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(1H-imidazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety & Operational Logistics: Handling 3-(1H-imidazol-1-yl)phenol

As a Senior Application Scientist, I frequently observe that the handling of bifunctional organic molecules requires a nuanced approach to safety. 3-(1H-imidazol-1-yl)phenol (CAS: 10041-03-9) presents unique operational challenges due to its dual functional groups: a weakly acidic phenolic hydroxyl and a basic imidazole ring. This guide provides a self-validating, step-by-step framework for researchers to safely handle, weigh, and dispose of this compound, ensuring both scientific integrity and personnel safety.

Hazard Profile & Mechanistic Causality

Understanding why a chemical is hazardous is the first step in effective risk mitigation. 3-(1H-imidazol-1-yl)phenol is classified under the Globally Harmonized System (GHS) with specific hazard statements :

  • H302 (Harmful if swallowed) : Presents acute systemic toxicity upon ingestion.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation) : The phenolic moiety can disrupt lipid bilayers in cell membranes, leading to rapid cellular damage and protein denaturation upon direct contact.

  • H335 (May cause respiratory irritation) : Supplied as a crystalline powder, this compound is highly prone to aerosolization. Inhalation of these micro-particulates introduces the basic imidazole nitrogen directly to sensitive mucosal membranes, altering local pH and triggering acute inflammatory responses.

Quantitative Safety Data

Summarized quantitative data for immediate operational reference.

PropertyValueClinical/Safety Implication
CAS Number 10041-03-9Unique identifier for SDS retrieval and inventory tracking [1].
Molecular Weight 160.17 g/mol Low molecular weight facilitates rapid dermal and mucosal penetration.
GHS Hazard Codes H302, H315, H319, H335Dictates systemic and local toxicity risks.
Signal Word WarningMandates stringent engineering controls and targeted PPE.
Physical State Solid (Powder)High risk of aerosolization; requires strict static mitigation.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety protocols; tailor your PPE to the chemical's specific physicochemical properties .

  • Hand Protection : Double-glove with nitrile (minimum 0.11 mm thickness).

    • Causality: Nitrile provides superior chemical resistance against phenolic derivatives compared to latex, preventing transdermal absorption. The outer glove acts as a sacrificial layer and must be discarded immediately if contaminated.

  • Eye Protection : Snug-fitting, indirect-vented safety goggles.

    • Causality: Standard safety glasses leave peripheral gaps. Aerosolized H319-classified powders can easily bypass these gaps, causing severe ocular irritation.

  • Respiratory Protection : N95 or P100 particulate respirator (if weighing outside a certified fume hood).

    • Causality: Mitigates the H335 inhalation risk from airborne particulates.

  • Body Protection : Flame-retardant, fully buttoned lab coat with knit cuffs to prevent wrist exposure.

Operational Protocol: Safe Handling & Weighing

This step-by-step methodology ensures a self-validating system where each action inherently verifies the safety of the next .

Step 1: Environmental Control Verification

  • Action : Verify the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm).

  • Causality : Proper airflow provides the primary engineering control against the inhalation of aerosolized particulates.

Step 2: Static Mitigation

  • Action : Discharge static electricity from the weighing area using a zero-stat gun. Use anti-static weighing boats or conductive aluminum foil.

  • Causality : Fine phenolic powders hold static charges, causing erratic dispersion, inaccurate measurements, and invisible contamination of the balance enclosure.

Step 3: Aseptic Transfer

  • Action : Using a dedicated micro-spatula, transfer the solid directly into a pre-tared, sealable amber glass vial. Cap the vial before removing it from the fume hood.

  • Causality : Capping the vessel inside the hood prevents the release of particulates into the general laboratory atmosphere during transit to the benchtop.

Step 4: Decontamination

  • Action : Wipe down the balance, spatulas, and surrounding hood surface with 70% isopropanol or ethanol, followed by a water wipe.

  • Causality : 3-(1H-imidazol-1-yl)phenol has limited solubility in pure water but is highly soluble in alcohols. An alcohol wipe ensures complete dissolution and removal of microscopic residues.

Spill Response & Decontamination Workflow

In the event of an accidental release, follow this logical progression to contain and neutralize the threat without exacerbating aerosolization.

SpillResponse Start Spill Detected 3-(1H-imidazol-1-yl)phenol Assess Assess Spill Size & Dispersion Start->Assess Small Small Spill (<50g) Proceed with Local Cleanup Assess->Small Large Large Spill (>50g) Evacuate & Call EHS Assess->Large PPE Don Supplemental PPE (N95/P100, Double Gloves) Small->PPE Contain Moisten with Isopropanol (Prevents Aerosolization) PPE->Contain Absorb Absorb with Inert Material (e.g., Vermiculite) Contain->Absorb Dispose Transfer to Hazardous Waste (Label: Toxic/Irritant Solid) Absorb->Dispose

Workflow for the safe assessment, containment, and disposal of 3-(1H-imidazol-1-yl)phenol spills.

Disposal & Waste Management Plan

Proper end-of-life management is critical for environmental compliance and laboratory safety .

  • Segregation : Store waste containing 3-(1H-imidazol-1-yl)phenol away from strong oxidizers and strong acids, as the basic imidazole ring can undergo exothermic acid-base reactions.

  • Labeling : All waste containers must be explicitly labeled: "Hazardous Waste: Toxic/Irritant Solid (Contains 3-(1H-imidazol-1-yl)phenol, CAS 10041-03-9)".

  • Disposal Mechanism : Do not flush down the sink. Solid waste and contaminated consumables (gloves, wipes, weighing boats) must be placed in a sealed, compatible hazardous waste container for high-temperature incineration by a licensed environmental health and safety (EHS) contractor.

References

  • National Center for Biotechnology Information (NCBI). "3-(1H-Imidazol-1-yl)phenol | C9H8N2O | CID 10464591 - PubChem." PubChem, 2025.[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 1910.132." United States Department of Labor.[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011.[Link]

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